molecular formula C10H10O B1345705 3-Phenylcyclobutanone CAS No. 52784-31-3

3-Phenylcyclobutanone

Cat. No.: B1345705
CAS No.: 52784-31-3
M. Wt: 146.19 g/mol
InChI Key: BVQSFCUGCAZOJQ-UHFFFAOYSA-N
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Description

3-Phenylcyclobutanone (CAS 52784-31-3) is a solid cyclobutanone derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . Its four-membered ring, fused with a phenyl group, creates a strained architecture that is highly valuable for constructing complex molecules. A primary research application of this compound is its role as a precursor in the synthesis of γ-butyrolactones via asymmetric Baeyer-Villiger oxidation reactions, which are catalyzed by systems such as chiral Cobalt(III)(salen) complexes or flavinium salts . It is also used in the preparation of compounds like 2,4-bis(dimethylaminomethyl)-3-phenylcyclobutane . The compound is characterized by a refractive index of n20/D 1.544 . It is typically supplied as a light yellow solid with a purity of ≥95.0% (HPLC) . For optimal shelf life, it is recommended to store this reagent under an inert gas (nitrogen or argon) at 2-8°C . This compound is classified as an irritant, and proper personal protective equipment (PPE), including eyeshields and gloves, should be worn during handling . Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclobutan-1-one
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InChI

InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSFCUGCAZOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200767
Record name 3-Phenylcyclobutanone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52784-31-3
Record name 3-Phenylcyclobutanone
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Record name 3-Phenylcyclobutanone
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Record name 3-phenylcyclobutan-1-one
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Foundational & Exploratory

Introduction: The Strategic Value of Strained Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenylcyclobutanone: Structure, Properties, and Synthetic Utility

In the landscape of medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained ring systems have emerged as powerful tools for navigating chemical space with three-dimensionality. This compound, a seemingly simple molecule, embodies the strategic utility of such scaffolds. Characterized by a four-membered carbocyclic ring substituted with a phenyl group, its structure is a nexus of inherent ring strain and aromatic functionality.[1] This combination makes it not merely a synthetic curiosity but a versatile building block for complex molecular design, particularly in drug discovery where non-planar structures are increasingly sought to escape "flatland" and improve properties.[2][3]

This guide offers a comprehensive technical overview of this compound, delving into its core chemical properties, structural nuances, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.

Part 1: Physicochemical and Structural Characteristics

The unique reactivity and physical properties of this compound are a direct consequence of its molecular structure.[1] The presence of the strained cyclobutane ring, combined with the electronic and steric influence of the phenyl group, dictates its behavior in chemical systems.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[4][5][6]
Molecular Weight 146.19 g/mol [4][5]
CAS Number 52784-31-3[4][5]
Appearance Liquid or low-melting solid[1]
Boiling Point 258 °C at 760 mmHg[7]
Density 1.11 g/cm³[7]
LogP (Octanol/Water) 2.133 (Calculated)[5]
Standard Liquid Enthalpy of Combustion (ΔcH°) -5307.80 ± 1.50 kJ/mol[5]
Molecular Structure and Conformational Analysis

The structure of this compound is fundamentally defined by the high ring strain of the cyclobutane moiety. This strain arises from two primary sources:

  • Angle Strain : The internal C-C-C bond angles in a cyclobutane ring are forced to be approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[8][9] This deviation creates substantial energetic strain.

  • Torsional Strain : If the ring were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain.[8][10]

To alleviate this torsional strain, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation.[9][11][12] In this conformation, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain.

The phenyl substituent at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position. The energetic preference is typically for the bulkier substituent to occupy the equatorial position to minimize steric interactions, a principle well-established in the conformational analysis of substituted cyclohexanes.[13][14] This conformational preference influences the molecule's reactivity and how it interacts with other chemical entities.

Part 2: Synthesis of this compound

The construction of the strained cyclobutane ring is a non-trivial synthetic challenge. One of the most powerful methods for forming four-membered rings is the [2+2] cycloaddition reaction, often facilitated by photochemical or thermal means.[15][16][17][18][19] A well-documented synthesis of this compound utilizes a modification of a procedure developed by Ghosez and coworkers, which involves the reaction of styrene with an in-situ generated keteniminium salt followed by hydrolysis.[20]

Synthetic Workflow: Modified Ghosez Procedure

The following diagram illustrates the key transformations in the synthesis of this compound from styrene.

G cluster_reagent Reagent Formation cluster_reaction Core Reaction Sequence Styrene Styrene Cycloadduct Cycloaddition Adduct Styrene->Cycloadduct Amide N,N-Dimethylacetamide Keteniminium Keteniminium Salt (Vilsmeier Reagent analog) Amide->Keteniminium Activation Tf2O Tf2O + 2,6-Lutidine Tf2O->Keteniminium Keteniminium->Cycloadduct [2+2] Cycloaddition Product This compound Cycloadduct->Product Hydrolysis

Caption: Synthetic workflow for this compound via [2+2] cycloaddition.

Detailed Experimental Protocol

The following protocol is adapted from a reported procedure for the synthesis of this compound.[20]

Objective: To synthesize this compound via [2+2] cycloaddition of a keteniminium salt with styrene.

Materials:

  • Styrene (4.0 equiv)

  • N,N-Dimethylacetamide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv)

  • 2,6-Lutidine (1.2 equiv)

  • 1,2-Dichloroethane (solvent)

  • Water (for hydrolysis)

Procedure:

  • Vessel Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N-dimethylacetamide and 1,2-dichloroethane.

  • Reagent Cooling: The solution is cooled to 0 °C in an ice bath.

  • Activator Addition: A solution of trifluoromethanesulfonic anhydride and 2,6-lutidine in 1,2-dichloroethane is added dropwise to the cooled amide solution. This in-situ formation of the keteniminium salt is critical; the triflic anhydride acts as a powerful activator for the amide. 2,6-lutidine is a non-nucleophilic base used to scavenge the triflic acid byproduct.

  • Olefin Addition: Styrene is added to the reaction mixture.

  • Cycloaddition: The reaction is allowed to warm to room temperature and stirred for several hours. The electron-rich styrene acts as the 2π component, reacting with the electrophilic keteniminium salt (the other 2π component) in a concerted or stepwise fashion to form the four-membered ring adduct.

  • Hydrolysis: Upon completion of the cycloaddition (monitored by TLC or GC-MS), water is added to the reaction mixture. The iminium salt cycloadduct is readily hydrolyzed to the corresponding ketone.

  • Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Part 3: Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbonyl group and the inherent strain of the cyclobutane ring.[1] This strain provides a thermodynamic driving force for ring-opening reactions, making the scaffold a versatile precursor to various linear and heterocyclic systems.

Key Reaction Pathways

The principal transformations of this compound include oxidations, reductions, and ring expansions.

G Core This compound Lactone γ-Phenyl-γ-butyrolactone Core->Lactone Baeyer-Villiger Oxidation Alcohol 3-Phenylcyclobutanol Core->Alcohol Reduction (e.g., NaBH4) Lactam 4-Phenylpyrrolidin-2-one (γ-Lactam) Core->Lactam Aza-Baeyer-Villiger (Beckmann Rearrangement) RingOpened Linear Phenyl Butane Derivatives Core->RingOpened Ring Opening (e.g., Acid/Base, Reductive)

Caption: Major reaction pathways of this compound.

  • Baeyer-Villiger Oxidation: This classic reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The oxidation of this compound with reagents like hydrogen peroxide, often catalyzed by transition metal complexes such as cationic Co(III)(salen), yields γ-phenyl-γ-butyrolactone.[21] This transformation is highly valuable as γ-butyrolactones are prevalent motifs in natural products and pharmaceuticals.

  • Aza-Baeyer-Villiger / Beckmann Rearrangement: Nitrogen insertion can also be achieved. For example, reaction with O-(diphenylphosphinyl)hydroxylamine (DPPH) can lead to the formation of the corresponding γ-lactam, 4-phenylpyrrolidin-2-one, a key structural motif in many biologically active compounds.[20]

  • Reduction: The ketone functionality can be readily reduced to the corresponding alcohol, 3-phenylcyclobutanol, using standard reducing agents like sodium borohydride. This provides access to a different class of cyclobutane derivatives.

  • Ring-Opening Reactions: The ~26 kcal/mol of ring strain in cyclobutane makes it susceptible to ring-opening.[8] Under various conditions (e.g., reductive cleavage, acid/base catalysis), the ring can be opened to afford functionalized linear butane derivatives, providing a pathway from a cyclic to an acyclic scaffold.

Utility in Drug Discovery

The cyclobutane ring is an attractive scaffold in medicinal chemistry for several reasons:[3]

  • Three-Dimensionality: It serves as a non-planar bioisostere for aromatic rings or gem-dimethyl groups, introducing 3D character that can improve binding affinity and selectivity.[2][3]

  • Metabolic Stability: The carbocyclic core is generally robust to metabolic degradation.

  • Conformational Restriction: The rigid nature of the ring can lock key pharmacophoric groups in a specific orientation, which can be beneficial for receptor binding.[3]

This compound serves as a key starting material for libraries of such 3D fragments.[2] Its derivatives have been explored in the synthesis of compounds targeting a range of biological systems, including their use as precursors for amino alcohols and amino ketones with potential pharmacological activity.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a strained four-membered ring and a phenyl substituent provides a gateway to a diverse range of molecular architectures, from lactones and lactams to conformationally restricted drug-like scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers chemists to strategically employ this valuable reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

An In-depth Technical Guide to the Characterization of 3-Phenylcyclobutanone (CAS: 52784-31-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Strained Ketone

3-Phenylcyclobutanone is a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a strained four-membered cyclobutane ring appended to a phenyl group, imparts unique reactivity, making it a key building block for more complex molecular architectures.[1] The presence of the carbonyl group serves as a versatile handle for a variety of chemical transformations, including Baeyer–Villiger oxidations to form γ-butyrolactones and other ring-expansion or functionalization reactions.[2]

Given its utility, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for any researcher or drug development professional. Inconsistent material quality can lead to failed reactions, irreproducible biological data, and significant project delays. This guide provides a comprehensive framework for the characterization of this compound, detailing the core analytical techniques and the rationale behind their application. It is designed to be a practical resource for scientists, ensuring the quality and integrity of this important chemical reagent.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of a compound's physical properties is the first step in its characterization. These constants not only provide benchmarks for identity but also inform handling, storage, and downstream application. This compound is typically a solid at room temperature.[1]

PropertyValueSource(s)
CAS Number 52784-31-3[3]
Molecular Formula C₁₀H₁₀O[3]
Molecular Weight 146.19 g/mol [3]
IUPAC Name 3-phenylcyclobutan-1-one[3]
Appearance Solid[2]
Boiling Point 109-118 °C (at 10 Torr)[4]
Refractive Index (n20/D) 1.544[2]

Definitive Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization, providing direct insight into the molecular structure and bonding. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for the unequivocal identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Causality in NMR Analysis: The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift). The phenyl group and the adjacent carbonyl group exert significant electronic effects, deshielding nearby nuclei and shifting their signals downfield. The strained cyclobutane ring also influences the chemical shifts and coupling constants of the aliphatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40 - 7.20m5HAr-H Protons of the phenyl ring.
~ 3.60 - 3.50p1HCH -PhMethine proton at C3, coupled to four adjacent methylene protons.
~ 3.30 - 3.20m4HCH₂ -C=OMethylene protons at C2 and C4, adjacent to the carbonyl group.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 207C =OCarbonyl carbon, significantly deshielded.
~ 140Ar-C (ipso)Quaternary aromatic carbon attached to the cyclobutane ring.
~ 129Ar-C H (ortho/meta)Aromatic methine carbons.
~ 127Ar-C H (para)Aromatic methine carbon.
~ 50C H₂-C=OMethylene carbons at C2 and C4, deshielded by the carbonyl group.
~ 35C H-PhMethine carbon at C3.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard acquisition parameters. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are standard.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CHCl₃ peak to 77.16 ppm for ¹³C NMR. Integrate the proton signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Causality in IR Analysis: The most diagnostic feature in the IR spectrum of this compound will be the strong absorption from the carbonyl (C=O) group stretch. The strained four-membered ring typically shifts this absorption to a higher wavenumber compared to an unstrained cyclic or acyclic ketone.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100-3000MediumC-H StretchAromatic (sp²)
~ 3000-2850MediumC-H StretchAliphatic (sp³)
~ 1780 Strong C=O Stretch Cyclobutanone
~ 1600, 1495Medium-WeakC=C StretchAromatic Ring

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the key peaks corresponding to the diagnostic functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality in MS Analysis: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation through characteristic pathways. For this compound, key fragmentations would involve cleavage of the strained cyclobutane ring and rearrangements involving the phenyl and carbonyl groups.

Predicted Mass Spectrometry Data (EI-MS)

m/z (mass-to-charge)Proposed IdentityRationale
146 [C₁₀H₁₀O]⁺• (M⁺•) Molecular Ion
118[M - CO]⁺•Loss of a neutral carbon monoxide molecule via retro-[2+2] cycloreversion.
104[C₈H₈]⁺•Fragmentation of the cyclobutane ring, likely forming a styrene radical cation.
91[C₇H₇]⁺Tropylium ion, a common and stable fragment from benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cation, from cleavage of the bond to the cyclobutane ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate the molecular ion and subsequent fragments.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z. Identify the molecular ion peak and propose structures for the major fragment ions to confirm the overall molecular structure.

Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. Given that commercial sources specify purity by HPLC, this is the industry-standard method.[2]

Causality in HPLC Analysis: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, a reversed-phase method is ideal. The analyte's retention time is a characteristic property under specific conditions, while the area of its peak is proportional to its concentration.

Experimental Protocol: Reversed-Phase HPLC Purity Assay

  • System & Column: A standard HPLC system with a UV detector. A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water. An isocratic method (e.g., 60:40 ACN:Water) or a gradient elution may be used to ensure good separation from any potential impurities.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (due to the phenyl group's UV absorbance)

  • Data Analysis: Run the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comprehensive Characterization Workflow

The following diagram illustrates a logical workflow for the complete characterization and quality control validation of a new batch of this compound.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Purity & Final Approval Sample Receive Sample (this compound) PhysProps Physicochemical Properties (Appearance, m.p.) Sample->PhysProps IR FT-IR Spectroscopy (Confirm C=O, Ar) PhysProps->IR Initial ID OK NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Functional Groups OK MS Mass Spectrometry (Confirm MW & Fragmentation) NMR->MS Structure Consistent HPLC HPLC Analysis (Quantitative Purity >95%) MS->HPLC Structure Confirmed DataReview Comprehensive Data Review HPLC->DataReview Purity OK Release Material Released for Use DataReview->Release

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

The characterization of this compound is a multi-faceted process that requires the synergistic application of several analytical techniques. While physical properties offer an initial check, a full suite of spectroscopic methods—NMR, IR, and MS—is non-negotiable for unambiguous structural confirmation. Furthermore, chromatographic techniques like HPLC are essential for quantifying purity, ensuring the material is fit for its intended purpose in research and development. By following the robust protocols and logical workflow outlined in this guide, scientists can proceed with confidence, knowing their starting material is well-defined, of high quality, and suitable for advancing their scientific objectives.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-phenylcyclobutan-1-one (CAS No: 52784-31-3). As a compound of interest in synthetic organic chemistry and as a potential building block in drug discovery, a thorough understanding of its characteristics is essential for its effective application. This document consolidates available data on its structural, physical, spectral, and safety properties, and outlines standardized experimental protocols for their determination. This guide is intended to be a valuable resource for researchers, enabling them to leverage the unique properties of this cyclobutane derivative in their scientific endeavors.

Introduction

3-Phenylcyclobutan-1-one is a substituted cyclobutanone derivative featuring a phenyl group at the 3-position of the cyclobutane ring. The strained four-membered ring system, coupled with the aromatic moiety, imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold in medicinal chemistry and materials science. This guide aims to provide a detailed and authoritative resource on the physical and chemical characteristics of this compound, underpinned by available scientific literature and established analytical methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-phenylcyclobutan-1-one is presented in the table below. These properties are fundamental to understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
Chemical Name 3-Phenylcyclobutan-1-one[1]
CAS Number 52784-31-3[1][2]
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2]
Physical Form Solid[3]
Color Light yellow[3]
Boiling Point 258 °C at 760 mmHg[4]
109-118 °C at 10 Torr[3]
Density 1.11 g/cm³ (predicted)[4]
Flash Point 105.8 °C[4]
Melting Point Data not available in the searched literature.
Solubility Data for specific solvents is not available in the searched literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would be indicative of their diastereotopic nature and the ring's conformation.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenylcyclobutan-1-one is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of a strained cyclic ketone. Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the phenyl ring, would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 146.19). The fragmentation pattern would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules, providing further structural information.

Safety and Handling

3-Phenylcyclobutan-1-one is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols for Property Determination

For properties where specific data for 3-phenylcyclobutan-1-one is not available, the following established experimental protocols can be employed.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

MeltingPointWorkflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack a small amount of the powder into a capillary tube. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample slowly and observe. C->D E Data Recording: Record the temperature at which melting begins and is complete. D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (at reduced pressure)

Given the high boiling point of 3-phenylcyclobutan-1-one at atmospheric pressure, determination at reduced pressure is often preferred to prevent decomposition.

BoilingPointWorkflow A Apparatus Setup: Assemble a vacuum distillation apparatus. B Sample Introduction: Place the liquid sample and a boiling chip in the distillation flask. A->B C Vacuum Application: Reduce the pressure to the desired level. B->C D Heating: Gently heat the sample until it boils. C->D E Data Recording: Record the temperature at which the liquid and vapor are in equilibrium and the corresponding pressure. D->E

Caption: Workflow for Boiling Point Determination at Reduced Pressure.

Solubility Determination

The solubility of a compound in various solvents is a key parameter for its application in reactions, formulations, and biological assays.

SolubilityWorkflow A Solvent Addition: Add a known volume of the desired solvent to a vial. B Solute Addition: Add small, weighed portions of the solid solute to the solvent. A->B C Equilibration: Agitate the mixture at a constant temperature until saturation is reached. B->C D Observation: Note the point at which no more solute dissolves. C->D E Quantification: Calculate the solubility based on the mass of solute dissolved in the volume of solvent. D->E

Caption: Workflow for Qualitative and Quantitative Solubility Determination.

Synthesis

A common synthetic route to cyclobutanone derivatives involves the [2+2] cycloaddition reaction. A plausible synthesis for 3-phenylcyclobutan-1-one involves the reaction of phenylacetyl chloride with ethylene in the presence of a suitable base, followed by subsequent ring-closing and hydrolysis steps. A detailed, experimentally verified protocol for this specific synthesis was not found in the searched literature. Researchers should refer to general procedures for similar cyclobutanone syntheses and adapt them accordingly.

Conclusion

3-Phenylcyclobutan-1-one presents itself as a valuable chemical entity with a unique combination of a strained ring system and an aromatic group. This guide has summarized its known physical and chemical properties and provided standardized methodologies for the determination of those that are not yet reported. It is our hope that this compilation of information will facilitate and inspire further research into the applications of this intriguing molecule in various fields of chemical science.

References

An In-Depth Technical Guide to 3-Phenylcyclobutanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and utility of the versatile chemical intermediate, 3-Phenylcyclobutanone.

Abstract

This compound is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, particularly the strained four-membered ring, offer a gateway to a variety of molecular scaffolds. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula and weight, spectroscopic signature, synthesis protocols, and key chemical transformations. Emphasis is placed on its application as a precursor to γ-butyrolactones, a privileged scaffold in numerous biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical, field-proven insights.

Core Molecular and Physical Properties

This compound is a cyclic ketone featuring a cyclobutane ring substituted with a phenyl group.[1][2] The presence of the strained four-membered ring imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.[1][2]

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below. Multiple sources confirm its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.[3][4][5]

PropertyValueSource(s)
Chemical Formula C₁₀H₁₀O[3][4]
Molecular Weight 146.19 g/mol [3][5]
Monoisotopic Mass 146.0732 u[3][4]
CAS Number 52784-31-3[3][4]
Physical Form Solid[5]
Refractive Index (n20/D) 1.544[5]

Synthesis of this compound

The synthesis of cyclobutanones, including this compound, has been a subject of considerable research, with the [2+2] cycloaddition being a prominent method. A widely recognized approach for the synthesis of substituted cyclobutanones was developed by Ghosez and coworkers.[6][7][8] This methodology involves the reaction of keteniminium salts with alkenes.

A modified procedure based on the Ghosez synthesis utilizes readily available starting materials: styrene and N,N-dimethylacetamide.[8] The key steps involve the in-situ generation of a keteniminium salt from the amide using trifluoromethanesulfonic anhydride, followed by a [2+2] cycloaddition with styrene.

Experimental Protocol: Modified Ghosez Synthesis

The following is a representative, modified protocol for the synthesis of this compound:[8]

Materials:

  • Styrene

  • N,N-dimethylacetamide

  • Trifluoromethanesulfonic anhydride

  • 2,6-Lutidine

  • 1,2-Dichloroethane

  • Water

  • n-Pentane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of N,N-dimethylacetamide (1.00 equiv) in 1,2-dichloroethane, add 2,6-lutidine (1.20 equiv) and cool the mixture.

  • Slowly add trifluoromethanesulfonic anhydride (1.20 equiv) to the cooled solution to form the keteniminium salt.

  • Add styrene (4.00 equiv) to the reaction mixture.

  • Allow the reaction to proceed, monitoring for completion by an appropriate method (e.g., TLC or GC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-pentane:EtOAc (e.g., 95:5 to 90:10) to yield this compound.[8]

  • Further purification can be achieved by bulb-to-bulb distillation.[8]

// Reactants Styrene [label="Styrene"]; DMA [label="N,N-dimethylacetamide"]; Tf2O [label="Tf₂O"]; Lutidine [label="2,6-Lutidine"];

// Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[2+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants Styrene [label="Styrene"]; DMA [label="N,N-dimethylacetamide"]; Tf2O [label="Tf₂O"]; Lutidine [label="2,6-Lutidine"];

// Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[2+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow DMA -> Keteniminium [label="1. Tf₂O, 2,6-Lutidine"]; Styrene -> Cycloaddition; Keteniminium -> Cycloaddition; Cycloaddition -> Product [label="Workup & Purification"]; } Caption: Modified Ghosez synthesis workflow.

Spectroscopic Characterization

Accurate identification and purity assessment of this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the phenyl ring carbons, and the aliphatic carbons of the cyclobutane ring. Data is available in public databases such as PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region for strained cyclic ketones.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Ketone)~1780Strong
C-H (Aromatic)~3100-3000Medium
C=C (Aromatic)~1600, ~1495Medium
C-H (Aliphatic)~2900-2850Medium

Note: The exact position of the C=O stretch is influenced by the ring strain of the cyclobutanone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 146. Key fragmentation patterns for ketones often involve cleavage adjacent to the carbonyl group.

Chemical Reactivity and Key Transformations

The chemical utility of this compound stems from the reactivity of both the carbonyl group and the strained cyclobutane ring. The most notable transformation is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, and in the case of cyclic ketones like this compound, it yields lactones (cyclic esters).[9] This reaction is pivotal as it provides access to γ-butyrolactones, which are important structural motifs in many natural products and pharmaceuticals.[4][10]

The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[6] The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, forming a Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms onto the oxygen, leading to the expanded ring structure of the lactone.

// Reactants and Products Substrate [label="this compound"]; Oxidant [label="m-CPBA"]; Intermediate [label="Criegee Intermediate", shape=ellipse, style=dashed]; Product [label="4-Phenyl-\ndihydrofuran-2(3H)-one\n(γ-Butyrolactone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants and Products Substrate [label="this compound"]; Oxidant [label="m-CPBA"]; Intermediate [label="Criegee Intermediate", shape=ellipse, style=dashed]; Product [label="4-Phenyl-\ndihydrofuran-2(3H)-one\n(γ-Butyrolactone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Substrate -> Intermediate [label="+ Oxidant"]; Intermediate -> Product [label="Rearrangement"]; } Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

The following is a general procedure for the Baeyer-Villiger oxidation of a cyclobutanone derivative:[6]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.

  • Add m-CPBA (e.g., 2.0 equiv) to the solution.

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature or elevated) and monitor for completion.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding γ-butyrolactone.[6]

Applications in Drug Discovery and Development

The γ-butyrolactone scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[4][10] These compounds exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antibiotic properties.[4][10]

Several FDA-approved drugs contain the γ-butyrolactone moiety, highlighting its importance in drug design. Examples include spironolactone and eplerenone, which are used to treat cardiovascular diseases.[4] The ability to synthesize substituted γ-butyrolactones from precursors like this compound provides a valuable tool for medicinal chemists to generate novel compounds for drug discovery programs. For instance, various synthetic γ-butyrolactones have shown potent antibacterial activity.[4]

The strained nature of the cyclobutane ring also allows for other transformations, such as ring-opening reactions, further expanding the synthetic utility of this compound as a versatile building block for creating diverse molecular architectures.[1][2]

Conclusion

This compound, with a molecular formula of C₁₀H₁₀O and a molecular weight of approximately 146.19 g/mol , is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via methods such as the Ghosez [2+2] cycloaddition provides a reliable route to this valuable compound. The facile conversion of this compound to γ-butyrolactones through the Baeyer-Villiger oxidation underscores its importance as a precursor to biologically relevant scaffolds. This guide provides the foundational and practical knowledge necessary for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

The Spectroscopic Signature of 3-Phenylcyclobutanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-phenylcyclobutanone, a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Beyond a simple presentation of data, this guide delves into the causal relationships behind the spectral features, providing a robust framework for the confident identification and characterization of this compound.

Introduction

This compound is a cyclic ketone of significant interest in medicinal and synthetic chemistry due to its strained four-membered ring and the presence of a phenyl substituent. This unique combination of structural features imparts distinct reactivity, making it a valuable precursor for a variety of more complex molecules. Accurate and unambiguous characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate its molecular structure and confirm its identity. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data, offering expert interpretation and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are employed, including a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition: For a ¹H NMR spectrum, 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio. For a ¹³C NMR spectrum, which is inherently less sensitive, several hundred to a few thousand scans may be necessary.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean and interpretable spectrum.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

¹H NMR Spectral Data (CDCl₃, 90 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29Multiplet5HAromatic protons (C₆H₅)
3.61Multiplet1HMethine proton (CH)
3.23Multiplet4HMethylene protons (CH₂)

Interpretation:

The ¹H NMR spectrum of this compound is consistent with its molecular structure.

  • Aromatic Region (δ 7.29 ppm): The multiplet integrating to five protons in the downfield region is characteristic of the protons on the monosubstituted benzene ring. The overlapping signals arise from the subtle differences in the chemical environments of the ortho, meta, and para protons.

  • Methine Proton (δ 3.61 ppm): The multiplet at 3.61 ppm corresponds to the single proton attached to the carbon bearing the phenyl group (the methine proton). This proton is deshielded due to the inductive effect of the adjacent phenyl ring. Its multiplicity arises from coupling to the neighboring methylene protons on the cyclobutane ring.

  • Methylene Protons (δ 3.23 ppm): The multiplet at 3.23 ppm, integrating to four protons, is assigned to the two methylene groups of the cyclobutane ring. These protons are diastereotopic, meaning they are in different chemical environments, which can lead to complex splitting patterns. The proximity to the electron-withdrawing carbonyl group results in their downfield chemical shift.

Caption: Key ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

¹³C NMR Spectral Data (CDCl₃, 22.5 MHz)

Chemical Shift (δ) ppmAssignment
207.2Carbonyl Carbon (C=O)
141.6Quaternary Aromatic Carbon (C-ipso)
128.8Aromatic CH
126.8Aromatic CH
52.1Methylene Carbon (CH₂)
38.3Methine Carbon (CH)

Interpretation:

The ¹³C NMR spectrum exhibits six distinct signals, which aligns with the number of unique carbon environments in this compound.

  • Carbonyl Carbon (δ 207.2 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (δ 126.8 - 141.6 ppm): Four signals are observed in the aromatic region. The signal at 141.6 ppm corresponds to the quaternary carbon of the phenyl ring directly attached to the cyclobutane ring. The signals at 128.8 and 126.8 ppm are assigned to the protonated aromatic carbons.

  • Aliphatic Carbons (δ 38.3 and 52.1 ppm): The two upfield signals correspond to the sp³-hybridized carbons of the cyclobutane ring. The signal at 52.1 ppm is assigned to the two equivalent methylene carbons adjacent to the carbonyl group, while the signal at 38.3 ppm corresponds to the methine carbon bearing the phenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectroscopy of this compound

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

IR Spectral Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3060, 3030MediumAromatic C-H Stretch
2960, 2920MediumAliphatic C-H Stretch
1780StrongC=O Stretch (Ketone)
1600, 1495, 1450Medium-WeakAromatic C=C Stretch
750, 700StrongC-H Out-of-plane Bending (Monosubstituted Benzene)

Interpretation:

  • C=O Stretch (1780 cm⁻¹): The most prominent feature in the IR spectrum is the strong absorption band at 1780 cm⁻¹. This high frequency for a carbonyl stretch is characteristic of a ketone within a strained four-membered ring. The ring strain increases the s-character of the C-C bonds adjacent to the carbonyl group, which in turn strengthens and shortens the C=O bond, leading to a higher vibrational frequency compared to acyclic or larger-ring ketones (typically 1715 cm⁻¹).

  • C-H Stretches (3100-2800 cm⁻¹): The absorptions above 3000 cm⁻¹ (3060 and 3030 cm⁻¹) are indicative of C-H stretching vibrations of the aromatic ring. The bands below 3000 cm⁻¹ (2960 and 2920 cm⁻¹) are due to the C-H stretching of the aliphatic cyclobutane ring.

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-H Bending (750 and 700 cm⁻¹): The strong bands in the fingerprint region are due to the out-of-plane C-H bending vibrations of the monosubstituted phenyl group.

G This compound This compound IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy C=O Stretch\n(1780 cm⁻¹) C=O Stretch (1780 cm⁻¹) IR Spectroscopy->C=O Stretch\n(1780 cm⁻¹) Strong Aromatic C-H Stretch\n(3060, 3030 cm⁻¹) Aromatic C-H Stretch (3060, 3030 cm⁻¹) IR Spectroscopy->Aromatic C-H Stretch\n(3060, 3030 cm⁻¹) Medium Aliphatic C-H Stretch\n(2960, 2920 cm⁻¹) Aliphatic C-H Stretch (2960, 2920 cm⁻¹) IR Spectroscopy->Aliphatic C-H Stretch\n(2960, 2920 cm⁻¹) Medium Aromatic C=C Stretch\n(1600, 1495, 1450 cm⁻¹) Aromatic C=C Stretch (1600, 1495, 1450 cm⁻¹) IR Spectroscopy->Aromatic C=C Stretch\n(1600, 1495, 1450 cm⁻¹) Medium-Weak C-H Bending\n(750, 700 cm⁻¹) C-H Bending (750, 700 cm⁻¹) IR Spectroscopy->C-H Bending\n(750, 700 cm⁻¹) Strong

Caption: Key IR absorptions of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules like this compound.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is a radical cation with excess energy, which often leads to its fragmentation into smaller, charged fragments and neutral species.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Mass Spectrometry of this compound

The mass spectrum of this compound provides the molecular weight and characteristic fragmentation patterns.

Mass Spectral Data (EI)

m/zRelative Intensity (%)Assignment
14635Molecular Ion [M]⁺•
118100[M - CO]⁺•
11795[M - CO - H]⁺
10445[C₈H₈]⁺• (Styrene)
9150[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl cation)

Interpretation:

  • Molecular Ion (m/z 146): The peak at m/z 146 corresponds to the molecular ion (M⁺•), confirming the molecular weight of this compound (C₁₀H₁₀O).

  • Base Peak (m/z 118): The most abundant fragment ion, the base peak, is observed at m/z 118. This corresponds to the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion, a characteristic fragmentation pathway for cyclic ketones.

  • Other Key Fragments:

    • m/z 117: Loss of a hydrogen atom from the [M - CO]⁺• fragment.

    • m/z 104: This fragment corresponds to the styrene radical cation, which can be formed via a retro-[2+2] cycloaddition reaction.

    • m/z 91: A common fragment in molecules containing a benzyl group, this is attributed to the stable tropylium cation.

    • m/z 77: This peak is characteristic of the phenyl cation, resulting from the cleavage of the bond between the phenyl ring and the cyclobutane ring.

G M [C₁₀H₁₀O]⁺• m/z 146 M_minus_CO [C₉H₁₀]⁺• m/z 118 M->M_minus_CO - CO Styrene [C₈H₈]⁺• m/z 104 M->Styrene retro-[2+2] Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl - C₄H₅O• M_minus_CO_minus_H [C₉H₉]⁺ m/z 117 M_minus_CO->M_minus_CO_minus_H - H• Tropylium [C₇H₇]⁺ m/z 91 M_minus_CO->Tropylium - C₂H₃•

Caption: Key fragmentation pathways of this compound in EI-MS.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key spectroscopic data for this compound.

TechniqueKey Features and Interpretations
¹H NMR Aromatic protons (δ ~7.3 ppm), methine proton (δ ~3.6 ppm), and methylene protons (δ ~3.2 ppm).
¹³C NMR Carbonyl carbon (δ ~207 ppm), aromatic carbons (δ 127-142 ppm), methylene carbons (δ ~52 ppm), and methine carbon (δ ~38 ppm).
IR Strong C=O stretch at a high frequency (~1780 cm⁻¹) characteristic of a strained cyclobutanone. Aromatic and aliphatic C-H stretches.
MS Molecular ion at m/z 146. Characteristic fragmentation includes the loss of CO (m/z 118) and the formation of a styrene radical cation (m/z 104).

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and self-validating framework for its unequivocal identification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons, while the IR spectrum confirms the presence of the key carbonyl and phenyl functional groups, with the C=O stretching frequency providing a signature for the strained cyclobutane ring. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for this class of compounds. For researchers and professionals in the chemical sciences, a thorough understanding of these spectroscopic signatures is essential for ensuring the quality and identity of this compound in their synthetic and developmental endeavors.

An In-depth Technical Guide to 3-Phenylcyclobutanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-phenylcyclobutanone, a versatile ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. We will delve into its chemical properties, established synthetic routes, characteristic reactivity, and its burgeoning applications in the development of novel therapeutics.

Nomenclature and Chemical Properties

IUPAC Name: 3-phenylcyclobutan-1-one[1]

Synonyms: 3-Phenyl-1-cyclobutanone, Cyclobutanone, 3-phenyl-, 1-Oxo-3-phenylcyclobutane[2]

CAS Number: 52784-31-3[1][3][4]

This compound is a cyclic ketone featuring a four-membered cyclobutane ring substituted with a phenyl group.[5][6] This structure, combining a strained aliphatic ring with an aromatic moiety, imparts unique reactivity and makes it an attractive starting material for synthesizing a variety of more complex molecules.[5] At room temperature, it is typically a solid with a relatively low melting point.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O[1][3][4][7][8]
Molecular Weight 146.19 g/mol [3][4]
Boiling Point 258 °C at 760 mmHg[6][7]
109-118 °C at 10 Torr[2]
Density 1.11 g/cm³[6][7]
Refractive Index n20/D 1.544[9]

Spectral Data for Structural Elucidation:

  • ¹³C NMR Spectrum: Available on PubChem, providing characteristic signals for the carbonyl carbon, the phenyl group carbons, and the aliphatic carbons of the cyclobutane ring.[1]

  • Mass Spectrometry: The compound's mass and fragmentation pattern can be readily determined by mass spectrometry, aiding in its identification.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1780-1750 cm⁻¹, typical for a strained cyclic ketone.

Synthesis of this compound

The synthesis of this compound has been approached through various methods. A notable and widely referenced method is the [2+2] cycloaddition reaction developed by Ghosez and coworkers.[10]

Ghosez Synthesis: [2+2] Cycloaddition of a Keteniminium Salt with an Olefin

This powerful method allows for the construction of the cyclobutanone ring from readily available starting materials. The general mechanism involves the reaction of a keteniminium salt, generated in situ from an α-chloroenamine, with an olefin.

Diagram 1: Generalized Mechanism of the Ghosez Cyclobutanone Synthesis

ghosez_synthesis cluster_0 Keteniminium Salt Formation cluster_1 [2+2] Cycloaddition cluster_2 Hydrolysis Alpha-chloroenamine Alpha-chloroenamine Keteniminium_Salt R₂C=C=N⁺R₂ Alpha-chloroenamine->Keteniminium_Salt -Cl⁻ Cycloadduct Cyclic Iminium Salt Keteniminium_Salt->Cycloadduct + Olefin (Styrene) This compound This compound Cycloadduct->this compound H₂O baeyer_villiger This compound This compound Intermediate Criegee Intermediate This compound->Intermediate + Peroxy Acid Peroxy_Acid Peroxy Acid (e.g., m-CPBA) Gamma-Butyrolactone γ-Phenyl-γ-butyrolactone Carboxylic_Acid Carboxylic Acid Intermediate->Gamma-Butyrolactone Rearrangement

References

The Rising Therapeutic Potential of 3-Phenylcyclobutanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 4, 2026 – In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is relentless. Among the emerging classes of compounds, 3-phenylcyclobutanone derivatives are gaining considerable attention from researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes the current understanding of the biological activities of these compounds, offering a comprehensive overview of their synthesis, mechanisms of action, and potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

The unique structural motif of the this compound core, characterized by a strained four-membered ring coupled with an aromatic phenyl group, provides a versatile platform for the design of novel therapeutic agents. The inherent ring strain of the cyclobutane moiety can be strategically exploited to modulate reactivity and binding interactions with biological targets, while the phenyl group offers a site for a wide array of substitutions to fine-tune pharmacological properties.[1]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of new classes of antimicrobial agents with novel mechanisms of action. Derivatives of this compound are emerging as promising candidates in this arena.

One notable area of investigation involves the synthesis of thiazolylhydrazone derivatives incorporating a 3-substituted cyclobutane ring. These compounds have demonstrated significant antibacterial and antifungal activity. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymatic pathways.

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of these derivatives is the broth microdilution assay.

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Interpretation: Lower MIC values are indicative of greater antimicrobial potency. Structure-activity relationship (SAR) studies can then be conducted by comparing the MIC values of different derivatives to elucidate the impact of various substituents on activity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of pharmaceutical research. While direct studies on this compound derivatives are still emerging, related cyclic ketones have shown significant promise. For instance, cyclopentenone prostaglandins are known to exert anti-inflammatory effects by directly inhibiting IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway.[2] This pathway is a central regulator of the expression of pro-inflammatory genes.

The structural similarity of 3-phenylcyclobutanones to these active cyclopentenones suggests that they may also modulate inflammatory pathways. The phenyl ring can be functionalized to enhance interactions with specific targets within the inflammatory cascade, such as cyclooxygenase (COX) enzymes or various kinases.

Diagram: Simplified NF-κB Signaling Pathway

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB bound to Ub Ubiquitination & Degradation IkB_P->Ub NFkB_active Active NF-κB IkB_P->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (COX-2, Cytokines) Transcription->Inflammatory_Genes

Caption: Simplified overview of the NF-κB signaling pathway.

Anticancer Potential: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a critical area of research. The unique structural features of this compound derivatives make them attractive scaffolds for the design of compounds that can interfere with cancer cell proliferation, survival, and metastasis.

While direct and extensive studies on the anticancer activity of a broad range of this compound derivatives are still in the early stages, preliminary investigations into related structures are encouraging. For example, some chalcone derivatives, which share the α,β-unsaturated ketone moiety that can be formed from cyclobutanones, have shown potent antiproliferative activity.[3]

The mechanism of action for potential anticancer this compound derivatives could involve several pathways, including:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell signaling, such as protein kinases or histone deacetylases.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.

Experimental Workflow: In Vitro Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized this compound derivatives is outlined below.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Culture of Cancer Cell Lines (e.g., MCF-7, HCT116) Purification->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Workflow for in vitro screening of anticancer activity.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a series of this compound derivatives against a cancer cell line to illustrate how structure-activity relationships can be determined.

Compound IDR1-substituent (para-position of phenyl ring)R2-substituent (cyclobutane ring)IC50 (µM)
3PC-H -H-H> 100
3PC-Cl -Cl-H52.5
3PC-OMe -OCH3-H78.2
3PC-Cl-Me -Cl-CH3 (position 2)35.8
3PC-Cl-OH -Cl-OH (position 2)41.3

From this hypothetical data, one could infer that a chloro-substituent on the phenyl ring enhances anticancer activity compared to an unsubstituted or methoxy-substituted analog. Furthermore, additional substitution on the cyclobutane ring, such as a methyl group, may further improve potency.

Future Directions and Conclusion

The exploration of this compound derivatives as biologically active agents is a burgeoning field with immense potential. The versatility of this scaffold allows for the generation of large and diverse chemical libraries for screening against a wide range of therapeutic targets. Future research will likely focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse functional groups on both the phenyl and cyclobutanone rings.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

References

Unlocking the Potential of 3-Phenylcyclobutanone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenylcyclobutanone (3-PCB) is a deceptively simple cyclic ketone, yet it represents a confluence of desirable chemical properties: a strained, conformationally restricted four-membered ring, a prochiral carbonyl center, and a phenyl substituent ripe for electronic modulation.[1] While recognized as a valuable synthetic building block, its full potential across diverse scientific domains remains significantly untapped.[1] This guide moves beyond established applications to delineate novel, high-impact research avenues for 3-PCB. We will explore its utility as a rigid scaffold in medicinal chemistry, a prochiral starting material for asymmetric catalysis, and a reactive intermediate for strain-release driven methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Research Thrust I: A Rigid Scaffold for Next-Generation Therapeutics

The cyclobutane ring is increasingly valued in drug discovery for its ability to confer metabolic stability, reduce planarity, and act as a conformationally restricted scaffold.[2][3][4] Unlike flexible chains, the puckered, three-dimensional structure of the cyclobutane core can orient pharmacophoric groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets.[2][3][4] this compound offers a strategic entry point into this chemical space.

Rationale for Exploration

The true value of 3-PCB in medicinal chemistry lies in its role as a versatile precursor to a library of 3-phenylcyclobutane-containing compounds. The phenyl ring can be functionalized to interact with aromatic binding pockets, while the carbonyl group serves as a synthetic handle for introducing amines, alcohols, and other critical functionalities. This dual functionality makes it an ideal starting point for developing novel central nervous system (CNS) agents, kinase inhibitors, and antiviral compounds.[5]

Proposed Research Area: Bioisosteres for CNS Agents
  • Hypothesis: 3-Phenylcyclobutylamine, derived from 3-PCB, can serve as a rigid bioisostere for phenethylamine or amphetamine-like structures. The constrained conformation may reduce off-target effects and improve the pharmacokinetic profile compared to more flexible analogs.

  • Causality: By locking the dihedral angle between the phenyl ring and the amino group, the cyclobutane scaffold restricts the molecule's conformational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a specific receptor subtype, resulting in higher affinity and selectivity.

Experimental Protocol: Synthesis of 3-Phenylcyclobutylamine via Reductive Amination

This protocol outlines a standard, reliable method for converting 3-PCB into a key amine intermediate, a foundational step for further library development.

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Amine Source Addition: Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Reducing Agent Addition: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature. Scientist's Note: NaBH₃CN is preferred over NaBH₄ as it is more selective for the iminium intermediate and less likely to reduce the starting ketone under these conditions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Partition the aqueous residue between dichloromethane and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Visualization: Scaffolding Potential

The following diagram illustrates how the 3-PCB core can be diversified into various pharmacologically relevant structures.

G PCB This compound (3-PCB) Amine 3-Phenylcyclobutylamine PCB->Amine Reductive Amination Alcohol 3-Phenylcyclobutanol PCB->Alcohol Reduction Lactone 4-Phenyldihydrofuran-2(3H)-one PCB->Lactone Baeyer-Villiger Oxidation Lactam 4-Phenylpyrrolidin-2-one PCB->Lactam Beckmann/ Aza-Baeyer-Villiger CNS CNS Agents (e.g., Receptor Ligands) Amine->CNS Antiviral Antiviral Agents (e.g., Protease Inhibitors) Amine->Antiviral ChiralAux Chiral Auxiliaries & Building Blocks Alcohol->ChiralAux Intermediates Synthetic Intermediates Lactone->Intermediates Lactam->Intermediates

Caption: Diversification pathways from the this compound core.

Research Thrust II: Gateway to Asymmetric Synthesis

The prochiral nature of 3-PCB presents a significant opportunity in asymmetric synthesis. The development of stereoselective methods to reduce the ketone or functionalize the alpha-positions can provide access to valuable enantiopure building blocks for chiral drugs, ligands, and catalysts.[6]

Rationale for Exploration

Enantiomerically pure 3-phenylcyclobutanol and its derivatives are high-value intermediates. The stereocenter, once established, can direct subsequent transformations on the ring. Existing methods for asymmetric ketone reduction, such as those employing Corey-Bakshi-Shibata (CBS) catalysts or Noyori-type transfer hydrogenation systems, are well-established and provide a robust starting point for investigation.[7][8]

Proposed Research Area: Catalyst Screening for Asymmetric Transfer Hydrogenation
  • Objective: To identify an optimal catalyst system for the highly enantioselective reduction of 3-PCB to cis- and trans-3-phenylcyclobutanol.

  • Approach: A systematic screening of commercially available chiral ruthenium catalysts in combination with various hydrogen donors (e.g., isopropanol, formic acid/triethylamine) will be conducted.

  • Justification: Asymmetric transfer hydrogenation is operationally simple, avoids the use of high-pressure hydrogen gas, and often provides excellent enantioselectivity for aromatic ketones.[8] The subtle steric and electronic properties of 3-PCB make it a non-trivial substrate, and a successful screen would represent a valuable addition to the synthetic chemist's toolbox.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation Screen

Materials:

  • This compound (1.0 eq)

  • Chiral Ru-catalyst (e.g., (R,R)-Ts-DENEB, (S,S)-Ts-DPEN-RuCl) (0.5-2.0 mol%)

  • Hydrogen donor: Formic acid/Triethylamine azeotrope (5:2 mixture) or Isopropanol

  • Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Catalyst Activation (if required): Follow the specific pre-activation procedure for the chosen catalyst.

  • Reaction Setup: To a vial, add this compound and the chosen solvent.

  • Catalyst Addition: Add the chiral ruthenium catalyst to the solution.

  • Initiation: Add the hydrogen donor (e.g., HCOOH/NEt₃ mixture) and heat the reaction to the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction for conversion by GC or TLC.

  • Analysis: Upon completion, the reaction mixture is worked up. The enantiomeric excess (ee) of the resulting alcohol is determined by chiral HPLC or GC analysis.

Data Presentation: Hypothetical Catalyst Screen Results
EntryCatalyst (mol%)H-DonorTemp (°C)Time (h)Conv. (%)ee (%)[6]
1(R,R)-Ts-DPEN-RuCl (1.0)HCOOH/NEt₃4012>9992 (R)
2(S,S)-Ts-DPEN-RuCl (1.0)HCOOH/NEt₃4012>9993 (S)
3(R,R)-Ts-DENEB (1.0)i-PrOH60248588 (R)
4(S)-CBS Catalyst (10)BH₃·SMe₂254>9991 (S)

Visualization: Asymmetric Reduction Workflow

G cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Scale-Up Start Select Catalysts & Conditions Reaction Run Parallel Reactions Start->Reaction Analysis Analyze Conversion (GC/TLC) & Enantioselectivity (Chiral HPLC) Reaction->Analysis Identify Identify Lead Catalyst Analysis->Identify Vary Vary Temp, Solvent, Concentration, Loading Optimize Determine Optimal Conditions Scale Gram-Scale Synthesis Optimize->Scale

Caption: Workflow for catalyst screening and optimization.

Research Thrust III: Harnessing Strain-Release Reactivity

Rationale for Exploration

3-PCB is an excellent substrate for studying and developing novel strain-release methodologies. The carbonyl group activates the ring and, in concert with the phenyl substituent, can direct the regioselectivity of ring-opening or expansion reactions. One of the most classic and powerful of these transformations is the Baeyer-Villiger oxidation.[15][16]

Proposed Research Area: Regioselective Baeyer-Villiger Oxidation
  • Objective: To explore the Baeyer-Villiger oxidation of 3-PCB to form 4-phenyldihydrofuran-2(3H)-one, a valuable γ-butyrolactone intermediate.[17]

  • Mechanistic Insight: The Baeyer-Villiger reaction involves the insertion of an oxygen atom adjacent to a carbonyl group.[15] The regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms.[16] In 3-PCB, the migration of the more substituted secondary carbon is generally favored, leading to the desired lactone product.[16][17]

  • Potential Applications: γ-Butyrolactones are prevalent motifs in natural products and pharmaceuticals and serve as versatile synthetic precursors.

Experimental Protocol: Baeyer-Villiger Oxidation using m-CPBA

This protocol describes a well-validated procedure for the oxidation of 3-PCB.[18]

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA portion-wise to the cold, stirring solution. Scientist's Note: m-CPBA is a common, effective peroxyacid for this transformation. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate and minimize side products.

  • Reaction Progress: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor by TLC for the disappearance of the starting ketone.

  • Quench: Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous Na₂SO₃ until a starch-iodide paper test is negative.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude lactone can be purified by flash column chromatography.

Visualization: Strain-Release Pathways

G PCB This compound (Strained Ring) Lactone γ-Lactone (Ring Expansion) PCB->Lactone Baeyer-Villiger Oxidation Acyclic Linear Ketone (Ring Opening) PCB->Acyclic Metal-Catalyzed C-C Cleavage Cyclopentenone Cyclopentenone (Rearrangement) PCB->Cyclopentenone Acid-Catalyzed Rearrangement

Caption: Potential reaction pathways driven by ring strain release.

Conclusion

This compound is far more than a simple cyclic ketone; it is a versatile platform for innovation. The strategic research areas outlined in this guide—leveraging its rigid scaffold for medicinal chemistry, exploiting its prochiral nature for asymmetric synthesis, and harnessing its inherent ring strain for novel transformations—represent fertile ground for discovery. By applying modern synthetic methodologies and a rational, mechanism-driven approach, researchers can unlock the full potential of this valuable molecule, paving the way for new therapeutics, catalysts, and synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylcyclobutanone from Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-phenylcyclobutanone, a valuable carbocyclic scaffold in medicinal chemistry and organic synthesis. The protocol details a robust two-step synthetic sequence commencing from commercially available phenylacetylene. The methodology hinges on a [2+2] cycloaddition between phenylacetylene and in situ generated dichloroketene to yield a cyclobutenone intermediate, followed by a reductive dechlorination to afford the target this compound. This guide offers in-depth procedural details, mechanistic insights, and critical parameters to ensure reproducibility and high yield.

Introduction: The Significance of the Cyclobutane Motif

Strained carbocyclic molecules, particularly those containing cyclobutane and cyclobutanone cores, are prominent structural motifs in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Their inherent ring strain not only confers unique conformational properties but also renders them versatile synthetic intermediates for ring-opening, ring-expansion, and functionalization reactions, enabling access to more complex molecular architectures.[3][4] this compound, in particular, serves as a key building block for synthesizing compounds with potential therapeutic applications, including γ-butyrolactones and various substituted amino alcohols.

The synthetic strategy detailed herein provides a reliable and scalable route to this important intermediate from simple, readily available starting materials.

Overall Synthetic Strategy

The conversion of phenylacetylene to this compound is efficiently achieved through a two-step process. This strategy circumvents the challenges associated with direct single-step methods by employing a highly reactive ketene species for the initial cycloaddition, followed by a well-established reduction protocol.

Synthesis_Workflow cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reductive Dechlorination Phenylacetylene Phenylacetylene Intermediate 4,4-dichloro-3-phenylcyclobut-2-en-1-one Phenylacetylene->Intermediate [2+2] Cycloaddition Dichloroketene Dichloroketene (in situ generated) Dichloroketene->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction

Caption: Overall workflow for the synthesis of this compound.

PART 1: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: Rationale Behind Experimental Choices

The selection of this two-step protocol is grounded in established principles of organic reactivity.

  • Why Dichloroketene? The direct [2+2] cycloaddition of simple ketene with unactivated alkynes like phenylacetylene is often inefficient. Dichloroketene, however, is a highly electrophilic ketenophile due to the inductive effect of the two chlorine atoms.[5] This enhanced reactivity allows it to readily undergo cycloaddition with a broader range of substrates, including unactivated alkynes, under mild conditions.[5][6]

  • In situ Generation: Dichloroketene is unstable and cannot be isolated.[6] Therefore, it must be generated in situ in the presence of the alkyne. The chosen method, reductive dechlorination of trichloroacetyl chloride with a zinc-copper couple, is known to be superior for cycloadditions with alkynes compared to base-mediated dehydrohalogenation, leading to higher yields of the desired cycloadduct.[5]

  • Why a Two-Step Reduction? The intermediate, 4,4-dichloro-3-phenylcyclobut-2-en-1-one, contains both a carbon-carbon double bond and two geminal chlorine atoms that must be removed. A single reductive step using an appropriate reagent like zinc dust in a protic solvent (e.g., acetic acid) accomplishes both the saturation of the alkene and the cleavage of the carbon-chlorine bonds. This method is a classic and effective way to dehalogenate α,α-dichloroketones.[6]

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through clear checkpoints and characterization methods at each stage.

  • Monitoring Step 1: The progress of the cycloaddition can be monitored by Thin Layer Chromatography (TLC), observing the consumption of phenylacetylene and the appearance of a new, more polar spot corresponding to the dichlorocyclobutenone intermediate.

  • Intermediate Characterization: The isolated intermediate, 4,4-dichloro-3-phenylcyclobut-2-en-1-one, can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure before proceeding to the next step. The presence of the carbonyl and C=C bond will be evident in the IR and ¹³C NMR spectra.

  • Final Product Validation: The final product, this compound, is a known compound with well-documented physical and spectroscopic properties.[7] Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Confirmation of the structure is achieved by comparing the obtained ¹H NMR, ¹³C NMR, and mass spectrometry data with literature values or a commercially available standard.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of 4,4-dichloro-3-phenylcyclobut-2-en-1-one

This protocol describes the [2+2] cycloaddition of phenylacetylene with in situ generated dichloroketene.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zn-Cu couple B Charge flask with Zn-Cu, Phenylacetylene, and Ether A->B C Add Trichloroacetyl Chloride solution dropwise B->C D Stir at reflux C->D E Monitor by TLC D->E F Cool and filter off solids E->F G Wash filtrate with NaHCO3 (aq) and brine F->G H Dry over MgSO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the [2+2] cycloaddition step.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )AmountMoles
Phenylacetylene536-74-3102.145.11 g (5.0 mL)50.0 mmol
Trichloroacetyl chloride76-02-8181.8810.91 g (6.7 mL)60.0 mmol
Zinc dust7440-66-665.384.90 g75.0 mmol
Copper(I) iodide7681-65-4190.450.57 g3.0 mmol
Diethyl ether (anhydrous)60-29-774.12200 mL-
Acetic acid64-19-760.05--
Saturated NaHCO₃ (aq)--50 mL-
Brine (saturated NaCl aq)--50 mL-
Anhydrous MgSO₄7487-88-9120.37--

Procedure:

  • Preparation of Zinc-Copper Couple: In a 100 mL flask, suspend zinc dust (4.90 g) in deionized water (20 mL). Add copper(I) iodide (0.57 g) and stir the mixture vigorously for 30 minutes. Filter the dark solid, wash sequentially with water (2 x 20 mL), acetone (2 x 20 mL), and anhydrous diethyl ether (2 x 20 mL). Dry the activated zinc-copper couple under vacuum.

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add the activated zinc-copper couple and 100 mL of anhydrous diethyl ether.

  • Add phenylacetylene (5.11 g, 5.0 mL) to the flask.

  • In the addition funnel, prepare a solution of trichloroacetyl chloride (10.91 g, 6.7 mL) in 100 mL of anhydrous diethyl ether.

  • Reaction Execution: Heat the flask contents to a gentle reflux. Add the trichloroacetyl chloride solution dropwise from the addition funnel over a period of 1.5 to 2 hours.

  • After the addition is complete, maintain the reflux for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) for the disappearance of phenylacetylene.

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the zinc salts. Wash the filter cake with diethyl ether (50 mL).

  • Combine the filtrates and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4,4-dichloro-3-phenylcyclobut-2-en-1-one as a pale yellow oil or solid.

Protocol 2: Reductive Dechlorination to this compound

This protocol details the conversion of the dichlorocyclobutenone intermediate to the final product.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )AmountMoles
4,4-dichloro-3-phenylcyclobut-2-en-1-one(from Step 1)215.068.60 g40.0 mmol
Zinc dust7440-66-665.387.85 g120.0 mmol
Acetic acid64-19-760.0580 mL-
Diethyl ether60-29-774.12100 mL-
Saturated NaHCO₃ (aq)--As needed-
Brine (saturated NaCl aq)--50 mL-
Anhydrous MgSO₄7487-88-9120.37--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4,4-dichloro-3-phenylcyclobut-2-en-1-one (8.60 g) in acetic acid (80 mL).

  • Reaction Execution: To the stirred solution, add zinc dust (7.85 g) portion-wise over 30 minutes. The reaction may be exothermic; use a water bath for cooling if necessary.

  • After the addition is complete, heat the mixture to 60-70 °C and stir for 3-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the excess zinc through a pad of Celite®. Wash the filter cake with diethyl ether (50 mL).

  • Transfer the filtrate to a separatory funnel and add 100 mL of water. Extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases, to neutralize the acetic acid. Then, wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound as a solid or oil.

Data Summary

StepProductM.W. ( g/mol )Theoretical Yield (g)Expected Yield (%)Physical Appearance
14,4-dichloro-3-phenylcyclobut-2-en-1-one215.0610.7565-75%Pale yellow oil/solid
2This compound146.195.8580-90%White to off-white solid

References

Application Note & Protocol: Synthesis of 3-Phenylcyclobutanone via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the synthesis of 3-phenylcyclobutanone, a valuable building block in medicinal chemistry, utilizing the [2+2] cycloaddition of ketene and styrene. We delve into the mechanistic underpinnings of this powerful reaction, offer a detailed, field-proven experimental protocol, and provide insights into process optimization and characterization.

Scientific Introduction: The Power of [2+2] Cycloaddition

The construction of four-membered carbocyclic rings, or cyclobutanes, is a foundational challenge in organic synthesis. These strained ring systems are prevalent in a wide array of natural products and serve as versatile intermediates in the synthesis of more complex molecular architectures.[1][2] Among the various synthetic strategies, the [2+2] cycloaddition reaction stands out as one of the most direct and efficient methods for creating the cyclobutane core.[2][3] This reaction involves the union of two unsaturated components (typically two alkenes, or an alkene and a ketene) to form a four-membered ring through the formation of two new sigma bonds.[3]

While the thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden according to the Woodward-Hoffmann rules, certain substrates, most notably ketenes, bypass this restriction.[1][2] The unique electronic structure of ketenes, featuring orthogonal π-systems, allows them to participate in a concerted, suprafacial-antarafacial cycloaddition, making them exceptionally reactive partners in thermal [2+2] reactions.[1][4] This reactivity provides a highly reliable pathway to cyclobutanone derivatives.

This guide focuses on a classic and robust application of this methodology: the reaction between styrene and ketene (generated in situ) to yield this compound.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved via the thermal [2+2] cycloaddition of styrene with ketene. Ketene (H₂C=C=O) is a highly reactive and unstable gas, so it is almost always generated in situ for synthetic applications. A standard method involves the dehydrochlorination of acetyl chloride using a tertiary amine base, such as triethylamine (Et₃N).

The proposed mechanism proceeds as follows:

  • In Situ Ketene Formation: Triethylamine acts as a base to abstract a proton from the α-carbon of acetyl chloride, followed by the elimination of the chloride ion to form ketene and triethylammonium chloride.

  • [2+2] Cycloaddition: The newly formed, electron-deficient ketene readily reacts with the electron-rich double bond of styrene. The reaction is believed to proceed through a concerted but asynchronous transition state, where the two new C-C bonds do not form in perfect unison. This pathway leads directly to the this compound product.

The regioselectivity of the addition is dictated by the electronic and steric properties of the reactants, reliably forming the 3-phenyl isomer.

Mechanistic Workflow Diagram

G cluster_0 Step 1: In Situ Ketene Generation cluster_1 Step 2: [2+2] Cycloaddition acetyl_chloride Acetyl Chloride (CH₃COCl) ketene Ketene (H₂C=C=O) acetyl_chloride->ketene + Et₃N - Et₃N·HCl triethylamine Triethylamine (Et₃N) ketene_reactant Ketene ketene->ketene_reactant Reacts immediately ammonium_salt Et₃N·HCl styrene Styrene product This compound styrene->product ketene_reactant->product Concerted, asynchronous [π2s + π2a]

Caption: Reaction workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and lachrymatory. Anhydrous solvents are required. Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Materials & Reagents:

  • Styrene (freshly distilled or passed through basic alumina to remove inhibitors)

  • Acetyl chloride

  • Triethylamine (Et₃N, freshly distilled from CaH₂)

  • Anhydrous Toluene or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (pressure-equalizing)

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Step-by-Step Procedure:
  • Reaction Setup:

    • Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser topped with a nitrogen/argon inlet, and a septum.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Initial Charging:

    • To the reaction flask, add styrene (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution with respect to styrene).

    • In a separate dry flask, prepare a solution of acetyl chloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous toluene.

    • Transfer this solution to the addition funnel.

    • Scientist's Note: Using a slight excess of the ketene precursor and base ensures the complete consumption of the limiting reagent, styrene. The solution in the addition funnel may form some solid triethylammonium chloride, which is normal.

  • Reaction Execution:

    • Cool the reaction flask containing the styrene solution to 0 °C using an ice-water bath.

    • Begin dropwise addition of the acetyl chloride/triethylamine solution from the addition funnel to the stirred styrene solution over 2-3 hours.

    • Expert Insight: Slow addition is critical. Ketene is prone to dimerization and polymerization. Maintaining a low, steady-state concentration of ketene by adding it slowly to the alkene solution maximizes the desired cycloaddition pathway and minimizes side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Reaction Monitoring:

    • Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of styrene. A typical eluent system is 9:1 Hexanes:Ethyl Acetate.

  • Workup and Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add water to quench any unreacted ketene or acetyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acidic species, including the triethylammonium hydrochloride salt.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.

Data Presentation & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Chemical Formula C₁₀H₁₀O[5]
Molecular Weight 146.19 g/mol [5]
Appearance Solid
Typical Yield 60-80% (highly dependent on reaction conditions)
¹H NMR (CDCl₃, MHz) δ ~7.3 (m, 5H, Ar-H), ~3.7 (p, 1H), ~3.2 (m, 4H)
¹³C NMR (CDCl₃, MHz) δ ~208 (C=O), ~140 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~50 (CH₂), ~35 (CH)
IR (cm⁻¹) ~1780 (strong, C=O stretch, characteristic of a strained cyclobutanone)
Refractive Index n20/D 1.544

Note: NMR chemical shifts (δ) are approximate and may vary based on the solvent and spectrometer frequency. The pattern described is characteristic.

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Low Yield 1. Ketene dimerization/polymerization. 2. Incomplete reaction. 3. Moisture in reagents/solvents.1. Ensure very slow addition of the ketene precursor solution. Consider using a syringe pump for precise control. Run the reaction at a higher dilution. 2. Increase reaction time or warm slightly (e.g., to 40 °C) after initial addition. 3. Ensure all glassware is rigorously dried and solvents are anhydrous. Distill triethylamine and styrene immediately before use.
Multiple Products Formation of ketene dimers or other side products.Improve the rate of addition as mentioned above. Ensure the reaction temperature is well-controlled during the addition phase.
No Reaction Inactive reagents (e.g., old triethylamine, inhibited styrene).Use freshly distilled and purified reagents. Ensure the triethylamine is a sufficiently strong, non-nucleophilic base to generate the ketene effectively.

References

Catalytic Methods for the Asymmetric Synthesis of 3-Phenylcyclobutanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Phenylcyclobutanone Scaffold

The cyclobutane ring, despite its inherent strain, is a recurring and valuable motif in medicinal chemistry, natural products, and materials science.[1] Its rigid, three-dimensional geometry provides a unique structural scaffold that can effectively probe biological space, often leading to compounds with enhanced potency and improved pharmacokinetic properties. The this compound framework, in particular, serves as a versatile building block for the synthesis of more complex molecules. Its carbonyl group acts as a synthetic handle for a myriad of transformations, while the phenyl substituent can be modified to tune electronic properties and intermolecular interactions.

Historically, the synthesis of substituted cyclobutanones has been challenging, often requiring harsh conditions or multi-step sequences. However, modern catalytic methods have revolutionized access to these strained rings, enabling their construction with high efficiency, precision, and stereocontrol. This guide details two distinct and powerful catalytic strategies for the asymmetric synthesis of this compound and its direct precursors, designed for researchers in synthetic and medicinal chemistry.

Method 1: Rhodium-Catalyzed Asymmetric Conjugate Arylation of a Cyclobutenone Surrogate

This approach circumvents the instability of cyclobutenone itself by employing a stable ketal surrogate. A chiral rhodium complex then catalyzes the enantioselective 1,4-conjugate addition of a phenyl group, followed by straightforward hydrolysis to furnish the desired chiral this compound.

Principle and Rationale

Direct asymmetric conjugate addition to cyclobutenone is challenging due to the substrate's instability. The Fletcher group developed an elegant solution using a bench-stable cyclobutenone ketal as a surrogate.[2][3] The key transformation is a rhodium-catalyzed asymmetric arylation using a phenylboronic acid.

The causality behind this method rests on several key principles:

  • Catalyst System: A cationic rhodium(I) precursor combined with a chiral diene ligand forms the active catalyst. The chiral ligand creates a sterically defined environment around the metal center, which is crucial for inducing enantioselectivity.

  • Catalytic Cycle: The reaction proceeds via a well-established mechanism for rhodium-catalyzed conjugate additions.[4] The cycle involves (i) transmetalation of the phenyl group from the boronic acid to the rhodium center, (ii) enantioselective carbometalation of the cyclobutene double bond by the phenyl-rhodium species, and (iii) β-oxygen elimination to open the ketal, which after hydrolysis regenerates the active catalyst and releases the enol ether product.[2]

  • Final Hydrolysis: The resulting chiral silyl enol ether is readily hydrolyzed under mild acidic conditions to yield the final this compound without compromising the stereochemical integrity established in the catalytic step.

Catalytic Cycle Diagram

rhodium_cycle cluster_main Rhodium Catalytic Cycle center A [Rh(I)-OH(L)] center->A H₂O B [Rh(I)-Ph(L)] A->B PhB(OH)₂ C Rh-Cyclobutyl Intermediate B->C Cyclobutenone Ketal D Oxonium Intermediate C->D β-Oxygen Elimination D->center H⁺ E Product (Enol Ether) D->E Hydrolysis to this compound lewis_acid_cycle cluster_workflow Tandem Reaction Pathway Start α-Silyloxyacrolein + α-Phenyl Diazoester Catalyst Chiral Lewis Acid (Oxazaborolidinium Ion) Intermediate1 Cyclopropanation (-N₂) Catalyst->Intermediate1 Intermediate2 cis-Cyclopropyl Intermediate Intermediate1->Intermediate2 Rearrangement Semipinacol Rearrangement Intermediate2->Rearrangement Product Chiral 2-Silyloxy- This compound Rearrangement->Product

References

Application Note: Strategic Synthesis of 3-Phenylcyclobutanone via Ring Expansion Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Strained Scaffolds

The cyclobutane motif, despite its inherent ring strain of approximately 26 kcal/mol, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1] Its unique, puckered three-dimensional structure provides a framework for directing pharmacophore groups in novel regions of chemical space, often leading to improved metabolic stability and bioactivity.[2] 3-Phenylcyclobutanone, in particular, serves as a key precursor for a variety of complex molecules, including γ-butyrolactones and other biologically active compounds.[3] The strained four-membered ring is primed for subsequent chemical transformations, including ring-opening, making it a valuable synthetic intermediate.[1][4]

This application note provides an in-depth guide to the synthesis of this compound through one-carbon ring expansion methodologies. We will explore the mechanistic underpinnings, provide field-proven insights into experimental design, and deliver detailed protocols for two primary synthetic strategies: the Tiffeneau-Demjanov Rearrangement and the Diazomethane-Mediated Ring Expansion.

Strategy 1: The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov Rearrangement is a robust and reliable method for the one-carbon ring expansion of cyclic systems.[5] The reaction transforms a 1-aminomethyl-cycloalkanol into an enlarged cycloketone through a pinacol-type rearrangement initiated by diazotization of the primary amine.[6][7]

Mechanistic Rationale & Causality

The reaction proceeds through a well-defined sequence of steps, each driven by the formation of energetically favorable intermediates. The choice of a 1-(aminomethyl)-2-phenylcyclopropanol as the starting material is critical to ensure the phenyl group is correctly positioned at the 3-position of the resulting cyclobutanone.

The mechanism unfolds as follows:

  • Diazotization: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a protic acid) to form an unstable diazonium ion. This step is performed at low temperatures (0-5 °C) to minimize premature decomposition.[8]

  • Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive primary carbocation on the exocyclic carbon.[6]

  • Ring Expansion: Driven by the release of ring strain and the formation of a more stable carbocation, a C-C bond from the cyclopropane ring migrates. The migration of the bond bearing the phenyl group leads to the formation of a resonance-stabilized secondary benzylic carbocation.

  • Oxonium Ion Formation & Deprotonation: The neighboring hydroxyl group acts as an internal nucleophile, attacking the carbocation to form a protonated cyclic ether (an oxonium ion). Subsequent deprotonation by a weak base (like water) yields the final, stable this compound product.[6]

Tiffeneau_Demjanov_Mechanism cluster_start Step 1: Diazotization cluster_rearrange Step 2: Rearrangement cluster_finish Step 3: Ketone Formation Start 1-(aminomethyl)-2-phenylcyclopropanol Diazonium Diazonium Ion Intermediate Start->Diazonium NaNO₂, H⁺ (0-5 °C) Carbocation Primary Carbocation (+ N₂ gas) Diazonium->Carbocation -N₂ Rearranged Resonance-Stabilized Secondary Carbocation Carbocation->Rearranged C-C Bond Migration (Ring Expansion) Oxonium Protonated Intermediate (Oxonium Ion) Rearranged->Oxonium Intramolecular Nucleophilic Attack Product This compound Oxonium->Product -H⁺

Diagram 1: Mechanism of the Tiffeneau-Demjanov Rearrangement.

Experimental Protocol: Tiffeneau-Demjanov Synthesis

This protocol outlines the ring expansion of 1-(aminomethyl)-2-phenylcyclopropanol. The synthesis of this starting material, while not detailed here, can be achieved from 2-phenylcyclopropanecarbaldehyde via methods such as reductive amination.

Table 1: Reagents for Tiffeneau-Demjanov Reaction

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
1-(aminomethyl)-2-phenylcyclopropanol163.2210.01.01.63 g
Sodium Nitrite (NaNO₂)69.0012.01.20.83 g
Glacial Acetic Acid60.05--50 mL
Water18.02--25 mL
Diethyl Ether74.12--As needed for extraction
Saturated Sodium Bicarbonate Solution---As needed for wash
Anhydrous Magnesium Sulfate120.37--As needed for drying

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 1.63 g (10.0 mmol) of 1-(aminomethyl)-2-phenylcyclopropanol in 50 mL of glacial acetic acid and 25 mL of water.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Maintaining a temperature between 0 and 5 °C is crucial for the stability of the diazonium intermediate.[8]

  • Nitrite Addition: Dissolve 0.83 g (12.0 mmol) of sodium nitrite in 10 mL of cold water. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Slow addition prevents dangerous exothermic reactions and minimizes the formation of side products.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. A steady evolution of nitrogen gas should be observed.

  • Warming and Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours, or until the evolution of gas ceases completely.

  • Work-up and Extraction: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of cold water. Extract the aqueous phase with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Strategy 2: Diazomethane-Mediated Ring Expansion

The reaction of a cyclic ketone with diazomethane is a classic, mechanistically elegant method for one-carbon homologation.[9][10] This approach, while powerful, is often reserved for specialized applications due to the significant hazards associated with diazomethane.

Mechanistic Rationale & Causality

This reaction relies on the nucleophilic character of diazomethane to attack the electrophilic carbonyl carbon of a ketone. For the synthesis of this compound, the required starting material would be 2-phenylcyclopropanone.

  • Nucleophilic Attack: Diazomethane attacks the carbonyl carbon, forming a tetrahedral zwitterionic intermediate (a betaine).[9]

  • Rearrangement and N₂ Expulsion: The intermediate is unstable and collapses. This collapse involves the migration of one of the adjacent carbon atoms to the methylene carbon, displacing the dinitrogen moiety as N₂ gas. This step is a concerted process that simultaneously expands the ring and eliminates the stable nitrogen molecule.[11]

Diazomethane_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Expansion Ketone 2-Phenylcyclopropanone Betaine Betaine Intermediate (Zwitterion) Ketone->Betaine Attack on Carbonyl Diazomethane Diazomethane (CH₂N₂) Diazomethane->Betaine Attack on Carbonyl Product This compound Betaine->Product Concerted Rearrangement N2 N₂ Gas Betaine->N2 Concerted Rearrangement

Diagram 2: Mechanism of Diazomethane Ring Expansion.

Challenges and Protocol Considerations

Major Challenge: The primary obstacle to this method is the instability of the 2-phenylcyclopropanone starting material, which is prone to polymerization or rearrangement and is typically generated in situ.[12]

Critical Safety Warning: Diazomethane is a highly toxic and potentially explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using specialized, flame-polished glassware (to avoid scratches that can initiate detonation). All procedures must be conducted behind a blast shield.

Illustrative Protocol: Diazomethane Ring Expansion

This protocol is provided for illustrative purposes and assumes the availability of an in situ generated source of 2-phenylcyclopropanone.

Step-by-Step Methodology:

  • Diazomethane Preparation: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) using a diazomethane generation kit according to established safety procedures. The concentration can be estimated by titration but is often used directly.

  • Reaction Setup: In a flame-polished, three-necked flask equipped with a magnetic stir bar and a dropping funnel, place a solution of 2-phenylcyclopropanone (approx. 10 mmol) in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the ketone solution to 0 °C in an ice bath.

  • Diazomethane Addition: Slowly add the ethereal diazomethane solution dropwise from the dropping funnel over 1 hour. A slight yellow color should persist, indicating a small excess of diazomethane. The reaction is often accompanied by the evolution of nitrogen gas.

  • Quenching: Once the reaction is complete (as monitored by TLC), carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Comparative Analysis and Data

The choice between these two powerful methods depends on factors such as substrate availability, scale, and safety infrastructure.

Table 2: Comparison of Ring Expansion Strategies

FeatureTiffeneau-Demjanov RearrangementDiazomethane-Mediated Expansion
Starting Material 1-(aminomethyl)-2-phenylcyclopropanol2-Phenylcyclopropanone (highly unstable)
Key Reagents Sodium Nitrite, Acetic AcidDiazomethane
Safety Standard handling of acidic and corrosive reagents.EXTREME HAZARD: Diazomethane is toxic and highly explosive.[13]
Scalability Readily scalable from milligram to multi-gram quantities.Generally limited to small-scale synthesis due to safety risks.
Advantages High reliability, safer reagents, well-established procedure.[6]Mechanistically direct, high-yielding on suitable substrates.
Disadvantages Requires a multi-step synthesis of the amino alcohol precursor.Extreme reagent toxicity, instability of the ketone starting material.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
CAS Number 52784-31-3[14][15]
Molecular Formula C₁₀H₁₀O[16]
Molecular Weight 146.19 g/mol [3][16]
Appearance Solid[3]
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), 3.6-3.8 (m, 1H, CH-Ph), 3.1-3.4 (m, 4H, CH₂)(Typical values)
¹³C NMR (CDCl₃) δ ~208 (C=O), 140 (Ar-C), 128-126 (Ar-CH), 50 (CH₂), 38 (CH-Ph)[14] (Reference)
IR (neat) ν ~1780 cm⁻¹ (C=O stretch, characteristic of cyclobutanones)(Typical values)

Conclusion

The synthesis of this compound via ring expansion is a testament to the power of rearrangement reactions in modern organic synthesis. The Tiffeneau-Demjanov rearrangement stands out as the more practical and safer methodology for researchers, offering a reliable pathway from readily accessible precursors. While the diazomethane homologation is a classic and efficient transformation, the inherent dangers of the reagent and the instability of the required cyclopropanone substrate limit its general applicability. The protocols and mechanistic insights provided herein offer a comprehensive guide for scientists aiming to incorporate this valuable cyclobutane building block into their research and development programs.

References

Introduction: The Significance of a Strained Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Asymmetric Synthesis of Chiral 3-Phenylcyclobutanone for Researchers and Drug Development Professionals

Chiral this compound is a valuable synthetic intermediate whose strained four-membered ring serves as a versatile building block in organic synthesis and medicinal chemistry.[1] The inherent ring strain of the cyclobutane motif can be strategically harnessed for a variety of transformations, including ring-opening and ring-expansion reactions, providing access to more complex molecular architectures.[2] The phenyl substituent provides a site for further functionalization and influences the molecule's electronic and steric properties. Its derivatives are key components in the development of pharmaceuticals and agrochemicals, making stereocontrolled access to a single enantiomer a critical objective for creating enantiopure target molecules.[1][3]

This application note provides a comprehensive overview of modern strategies for the asymmetric synthesis of this compound. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, field-tested protocols, and present comparative data to guide researchers in selecting the optimal approach for their synthetic goals.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically enriched this compound can be broadly categorized into two main strategies: the desymmetrization of the prochiral this compound and the construction of the chiral cyclobutane ring from acyclic precursors.

G start_node Strategies for Chiral This compound Synthesis cat1_node I. Desymmetrization of Prochiral this compound start_node->cat1_node cat2_node II. Asymmetric Ring Construction start_node->cat2_node sub1_1 Enantioselective Reduction (e.g., CBS Reduction) cat1_node->sub1_1 sub1_2 Enantioselective α-Functionalization (e.g., Aldol Reaction) cat1_node->sub1_2 sub1_3 Enantioselective Rearrangement (e.g., Baeyer-Villiger Oxidation) cat1_node->sub1_3 sub2_1 Tandem Cyclopropanation/ Semipinacol Rearrangement cat2_node->sub2_1 sub2_2 [2+2] Cycloadditions cat2_node->sub2_2

Figure 1: Key strategic pathways for synthesizing chiral this compound.

Strategy I: Desymmetrization of Prochiral this compound

Desymmetrization is a powerful strategy that introduces chirality to a prochiral molecule in a single, highly selective step. Starting from the readily available racemic or prochiral this compound, this approach is often more convergent than de novo ring construction.

Enantioselective Ketone Reduction

One of the most direct methods is the enantioselective reduction of the carbonyl group to produce chiral 3-phenylcyclobutanol. The resulting alcohol can then be oxidized back to the ketone if needed, or used as a chiral building block itself. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this approach.

Causality Behind the Method: The CBS reduction utilizes a chiral oxazaborolidine catalyst which coordinates to the borane reducing agent (e.g., BH₃·SMe₂) and the ketone's carbonyl oxygen. This ternary complex creates a rigid, sterically defined environment. The hydride is delivered to one face of the carbonyl, dictated by the stereochemistry of the catalyst, leading to high enantioselectivity.[4]

Comparative Data for Enantioselective Reductions

Method/CatalystSubstrateReducing AgentYield (%)ee (%)Reference
(S)-B-Me (Oxazaborolidine)3,3-diphenylcyclobutanoneBH₃·Me₂S9391[4]
(S)-B-Me (Oxazaborolidine)3-spirocyclohexylcyclobutanoneBH₃·Me₂S9594[4]
Enantioselective α-Functionalization via Chiral Enolates

Pioneering work by Honda et al. demonstrated the desymmetrization of this compound through an enantioselective deprotonation using a chiral lithium amide base.[2] Trapping the resulting chiral enolate with an electrophile introduces a new stereocenter adjacent to the carbonyl group.

Causality Behind the Method: The use of a chiral, non-racemic lithium amide base at low temperatures allows for the selective abstraction of one of the two prochiral α-protons. The stereochemistry of the base dictates which proton is removed, leading to the formation of a single enantiomer of the enolate. This enolate can then be trapped, for instance as a silyl enol ether, with high enantiomeric purity (reported as 96:4 er).[2] The low temperature is crucial to prevent racemization of the configurationally labile enolate.

Catalytic Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms ketones into esters or lactones. When applied to this compound, it results in the formation of a chiral γ-butyrolactone. The use of a chiral catalyst can render this transformation enantioselective.

Causality Behind the Method: A cationic Co(III)(salen) complex, for example, can catalyze the asymmetric Baeyer-Villiger reaction using hydrogen peroxide as the terminal oxidant. The chiral salen ligand creates a specific three-dimensional pocket around the cobalt center. The cyclobutanone coordinates to the metal, and the subsequent migratory insertion of the C-C bond occurs in a stereocontrolled manner, yielding an enantioenriched lactone.

Strategy II: Asymmetric Ring Construction

This approach builds the chiral four-membered ring from acyclic or different cyclic precursors, establishing the desired stereochemistry during the C-C bond-forming events.

Tandem Cyclopropanation/Semipinacol Rearrangement

A powerful method for constructing chiral cyclobutanones involves the reaction of α-silyloxyacroleins with diazoesters, catalyzed by a chiral Lewis acid.[5] This process proceeds through a tandem cyclopropanation followed by a semipinacol rearrangement.

Causality Behind the Method: A chiral oxazaborolidinium ion catalyst directs the initial asymmetric cyclopropanation between the silyloxyacrolein and the diazoester. This step sets the key stereocenter. The resulting cyclopropylcarbinol intermediate is unstable and undergoes a highly stereospecific semipinacol rearrangement, where one of the cyclopropane bonds migrates to expand the ring to a cyclobutanone. This rearrangement occurs with inversion of configuration at the migrating carbon, leading to a final product with excellent enantio- and diastereoselectivity.[5] This method has been shown to produce various α-silyloxycyclobutanones with β-quaternary centers in up to 98% ee.[5]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for researchers.

Protocol 1: Enantioselective Reduction of this compound via CBS Reduction (Representative)

This protocol is adapted from methodologies reported for the enantioselective reduction of substituted cyclobutanones.[4]

G setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Add catalyst & ketone in THF, cool to 0 °C reaction 3. Reaction reagents->reaction Add BH3·SMe2 dropwise quench 4. Quenching reaction->quench Stir until completion (TLC monitoring) workup 5. Workup & Extraction quench->workup Slowly add MeOH, then 1M HCl purify 6. Purification workup->purify Extract with EtOAc, dry, concentrate analyze 7. Analysis purify->analyze Silica gel column chromatography conclusion conclusion analyze->conclusion Obtain Chiral 3-Phenylcyclobutanol

Figure 2: Workflow for the CBS reduction of this compound.

Materials:

  • This compound (1.0 equiv)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.8 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF (approx. 0.1 M relative to substrate).

  • Catalyst and Substrate Addition: Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv) to the flask. Cool the solution to 0 °C in an ice bath. Add this compound (1.0 equiv) dissolved in a minimal amount of anhydrous THF.

  • Reducing Agent Addition: Add the borane dimethyl sulfide complex solution (0.8 equiv) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-phenylcyclobutanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

References

Application Notes and Protocols: Synthesis of γ-Butyrolactones via Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of γ-Butyrolactones in Modern Drug Discovery

The γ-butyrolactone scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and clinically approved pharmaceuticals.[1] This five-membered lactone ring system is a key pharmacophore in drugs with a broad spectrum of biological activities, including diuretic, anticancer, and antihypertensive agents.[1] The inherent reactivity and stereochemical richness of the γ-butyrolactone core make it a versatile building block for the synthesis of complex molecular architectures in drug development programs.[2] Consequently, the development of robust and efficient synthetic routes to access functionalized γ-butyrolactones is of paramount importance to medicinal and synthetic chemists.[1]

This application note provides a comprehensive guide to the synthesis of γ-butyrolactones through the Baeyer-Villiger oxidation of 3-phenylcyclobutanone. This method offers a reliable and regioselective pathway to the corresponding γ-phenyl-γ-butyrolactone, a valuable intermediate for further chemical elaboration.

Reaction Principle: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful and widely utilized organic reaction that transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant.[3][4] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group.[3]

Mechanism of Action

The reaction mechanism involves a two-step process:

  • Nucleophilic Attack: The peroxyacid first protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity. Subsequently, the peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[3][5]

  • Rearrangement and Product Formation: In a concerted step, one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, cleaving the O-O bond. This migration step is the rate-determining step of the reaction. The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the oxidation. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] Following the migration, a proton transfer and elimination of a carboxylic acid molecule yield the final ester or lactone product.

The Baeyer-Villiger oxidation is known for its high degree of stereospecificity, with the configuration of the migrating group being retained in the product.[6][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of γ-phenyl-γ-butyrolactone from this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup glassware_prep Glassware Preparation glassware_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization reaction_mechanism cluster_main Baeyer-Villiger Oxidation of this compound This compound gamma-Phenyl-gamma-butyrolactone This compound->gamma-Phenyl-gamma-butyrolactone 0 °C to rt m-CPBA m-CPBA, DCM

References

Application Notes & Protocols: 3-Phenylcyclobutanone as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Ring System

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. 3-Phenylcyclobutanone, a seemingly simple molecule, emerges as a building block of significant potential, largely owing to the inherent reactivity conferred by its strained four-membered ring.[1] This structural feature, combined with the electronic influence of the phenyl group and the reactivity of the ketone, makes it a versatile precursor for a diverse array of molecular scaffolds.[1] Its utility is particularly pronounced in the synthesis of γ-butyrolactones, substituted cyclobutanes, and linear butane derivatives, which are prevalent motifs in pharmaceuticals and other bioactive compounds.[1]

This guide provides an in-depth exploration of this compound's synthetic applications, moving beyond mere procedural descriptions to elucidate the mechanistic rationale behind its transformations. We will present field-proven protocols and insights aimed at researchers, scientists, and professionals in drug development, empowering them to leverage this unique building block in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52784-31-3[2][3][4]
Molecular Formula C₁₀H₁₀O[1][2][4]
Molecular Weight 146.19 g/mol [2][4]
Appearance Solid
InChI Key BVQSFCUGCAZOJQ-UHFFFAOYSA-N[2]
SMILES O=C1CC(C1)c2ccccc2[1]

Core Synthetic Application I: Baeyer-Villiger Oxidation for γ-Lactone Synthesis

The Baeyer-Villiger oxidation is a cornerstone transformation for converting ketones into esters, or in the case of cyclic ketones, into lactones. For this compound, this reaction is particularly valuable as it provides a direct route to γ-butyrolactones, a privileged scaffold in medicinal chemistry. The regioselectivity of the migratory insertion is dictated by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted benzylic carbon migrates preferentially, leading to the formation of 4-phenyl-dihydrofuran-2(3H)-one.

The true power of this transformation is realized in its asymmetric variant, which allows for the enantioselective synthesis of chiral lactones. Modern catalytic systems, such as cationic Co(III)(salen) complexes, have proven highly effective in catalyzing this oxidation enantioselectively using environmentally benign oxidants like hydrogen peroxide.

Mechanistic Rationale: The Role of the Catalyst

The asymmetric Baeyer-Villiger oxidation catalyzed by a Co(III)(salen) complex proceeds through a multi-step mechanism. The catalyst activates the hydrogen peroxide, forming a reactive cobalt-hydroperoxy intermediate. The cyclobutanone then coordinates to the cobalt center, positioning it for a nucleophilic attack by the hydroperoxide. The subsequent migratory insertion of the benzylic carbon is the key stereodetermining step, with the chiral salen ligand directing the migration to occur on one face of the molecule, thereby establishing the stereocenter in the final lactone product.

baeyer_villiger_mechanism Fig. 1: Generalized Baeyer-Villiger Workflow cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product start_ketone This compound reaction_step Asymmetric Baeyer-Villiger Oxidation start_ketone->reaction_step oxidant Hydrogen Peroxide (H₂O₂) oxidant->reaction_step catalyst Chiral Co(III)(salen) Complex catalyst->reaction_step catalysis product_lactone Chiral γ-Butyrolactone reaction_step->product_lactone selective migration reductive_amination_workflow Fig. 2: Reductive Amination Workflow start_ketone This compound reaction_step Imine/Enamine Formation start_ketone->reaction_step amine_source Amine Source (e.g., NH₄OAc, R-NH₂) amine_source->reaction_step reducing_agent Reducing Agent (e.g., NaBH₃CN) reduction_step In-situ Reduction reducing_agent->reduction_step reaction_step->reduction_step intermediate workup Aqueous Workup & Purification reduction_step->workup product 3-Phenylcyclobutylamine Derivative workup->product

References

Application Note: Derivatization of 3-Phenylcyclobutanone for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry, often conferring unique pharmacological properties due to their strained four-membered ring system.[1][2] 3-Phenylcyclobutanone, in particular, serves as a versatile and strategic starting material for generating a diverse library of novel compounds.[3][4] Its inherent ring strain and the presence of a reactive carbonyl group allow for a wide array of chemical transformations, including ring expansion, functionalization of the carbonyl group, and reduction. This guide provides detailed protocols and mechanistic insights for key derivatization strategies of this compound, aimed at researchers in drug discovery and organic synthesis.

Introduction: The Synthetic Potential of this compound

This compound is a cyclic ketone featuring a strained four-membered carbocycle.[3] This ring strain is a critical feature, as it not only enhances the electrophilicity of the carbonyl carbon but also provides a thermodynamic driving force for ring-opening and rearrangement reactions.[3][5] The phenyl substituent offers a site for further modification and influences the regioselectivity of certain reactions. The strategic derivatization of this building block can lead to the synthesis of γ-butyrolactones, substituted cyclobutanes, and novel olefinic compounds, many of which are scaffolds for biologically active molecules.[4][6]

This document outlines three primary pathways for the derivatization of this compound:

  • Reductive Derivatization: Conversion of the ketone to a secondary alcohol, creating a chiral center and a new point for functionalization.

  • Oxidative Ring Expansion (Baeyer-Villiger Oxidation): A powerful method to synthesize γ-butyrolactones, a common core in natural products and pharmaceuticals.[7]

  • Carbonyl Olefination (Wittig Reaction): A classic and reliable method for carbon-carbon double bond formation, converting the ketone into an exocyclic alkene.[8][9]

The following sections provide detailed, validated protocols for each of these transformations, along with insights into the underlying chemical principles.

Derivatization Pathways and Workflow

The choice of derivatization strategy depends on the desired final molecular scaffold. The diagram below illustrates the primary synthetic routes starting from this compound.

G Start This compound Reduction Reduction Start->Reduction NaBH₄, MeOH Oxidation Baeyer-Villiger Oxidation Start->Oxidation m-CPBA, DCM Olefination Wittig Reaction Start->Olefination Ph₃P=CH₂, THF Prod_Alcohol 3-Phenylcyclobutanol Reduction->Prod_Alcohol Prod_Lactone 4-Phenyl- dihydrofuran-2(3H)-one (γ-Butyrolactone) Oxidation->Prod_Lactone Prod_Alkene Methylidene- (3-phenylcyclobutane) Olefination->Prod_Alkene

Figure 1: Key derivatization pathways for this compound.

Protocol I: Reductive Derivatization to 3-Phenylcyclobutanol

Principle: The reduction of the carbonyl group in this compound to a hydroxyl group creates 3-phenylcyclobutanol. This transformation introduces a chiral center and provides a hydroxyl handle for subsequent reactions such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity compared to stronger, more hazardous reagents like lithium aluminum hydride (LiAlH₄).[10]

Materials and Reagents
  • This compound (MW: 146.19 g/mol )[11]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.84 mmol) in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.13 g, 3.42 mmol, 0.5 eq) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is approximately 6-7.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 30 mL of dichloromethane. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 8:1 to 4:1 Hexane:Ethyl Acetate gradient) to afford 3-phenylcyclobutanol as a clear oil or low-melting solid.

Expected Results & Characterization
ParameterExpected Value
Yield >90%
Appearance Colorless oil or white solid
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~4.8 (m, 1H, CH-OH), ~3.2 (m, 1H, CH-Ph), ~2.6 (m, 2H, CH₂), ~2.2 (m, 2H, CH₂)
¹³C NMR (CDCl₃) δ ~143, 128, 126, 68 (CH-OH), 42, 38

Protocol II: Baeyer-Villiger Oxidation to 4-Phenyl-dihydrofuran-2(3H)-one

Principle: The Baeyer-Villiger oxidation is a highly efficient method for converting cyclic ketones into lactones (cyclic esters).[12] The reaction proceeds via the Criegee intermediate, with the regioselectivity of oxygen insertion determined by the migratory aptitude of the adjacent carbon atoms.[13] For this compound, the more substituted benzylic carbon migrates preferentially, leading to the formation of 4-phenyl-dihydrofuran-2(3H)-one.[7] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[14]

Materials and Reagents
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Protocol
  • Reaction Setup: Dissolve this compound (1.0 g, 6.84 mmol) in 25 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.

  • Addition of Oxidant: Add m-CPBA (approx. 77%, 1.82 g, 8.21 mmol, 1.2 eq) to the solution in one portion at room temperature. Safety Note: m-CPBA is a potentially explosive solid and should be handled with care, avoiding friction and shock.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting ketone.

  • Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxy-acid by adding 20 mL of saturated sodium sulfite solution. Stir vigorously for 20 minutes until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 2 x 20 mL of saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and 20 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 to 7:3 Hexane:Ethyl Acetate gradient) to yield the target lactone.

Expected Results & Characterization
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~4.6 (dd, 1H, O-CH₂), ~4.2 (dd, 1H, O-CH₂), ~3.8 (m, 1H, CH-Ph), ~2.9 (dd, 1H, CH₂-C=O), ~2.6 (dd, 1H, CH₂-C=O)
IR (thin film) ~1775 cm⁻¹ (C=O, lactone)

Protocol III: Wittig Olefination to Methylidene(3-phenylcyclobutane)

Principle: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds.[15] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[8] For converting this compound to its exocyclic methylene derivative, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice. The ylide is typically generated in situ from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, using a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide.[15][16]

G cluster_0 Ylide Generation (in situ) cluster_1 Olefination Reaction Salt [Ph₃PCH₃]⁺Br⁻ (Phosphonium Salt) Ylide Ph₃P=CH₂ (Wittig Reagent) Salt->Ylide Deprotonation Base n-BuLi Ketone This compound Ylide->Ketone Nucleophilic Attack Intermediate [2+2] Cycloaddition (Oxaphosphetane) Ketone->Intermediate Alkene Methylidene- (3-phenylcyclobutane) Oxide Ph₃P=O (Byproduct) Intermediate->Alkene Intermediate->Oxide

Figure 2: Workflow for the Wittig olefination reaction.

Materials and Reagents
  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol
  • Ylide Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (3.64 g, 10.2 mmol, 1.5 eq). Add 30 mL of anhydrous THF via syringe.

  • Cooling: Cool the resulting white suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-BuLi (2.5 M in hexanes, 4.0 mL, 10.0 mmol, 1.47 eq) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Ketone Addition: Dissolve this compound (1.0 g, 6.84 mmol) in 10 mL of anhydrous THF. Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (100% Hexane) shows complete consumption of the ketone.

  • Quenching: Quench the reaction by carefully adding 20 mL of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: The product is volatile; use care during concentration.

  • Purification: The byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents. To purify, dissolve the crude residue in a minimal amount of hexane and filter to remove the precipitated oxide. The filtrate can then be passed through a short plug of silica gel, eluting with hexane, to yield the pure product.

Expected Results & Characterization
ParameterExpected Value
Yield 60-75%
Appearance Colorless, volatile oil
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~5.0 (m, 2H, =CH₂), ~3.5 (m, 1H, CH-Ph), ~3.0 (m, 4H, ring CH₂)
Key Feature Disappearance of the carbonyl stretch (~1780 cm⁻¹) in the IR spectrum.

Conclusion

This compound is a powerful and versatile starting material for accessing diverse chemical scaffolds. The protocols detailed herein for reduction, oxidative ring-expansion, and olefination represent fundamental, reliable, and high-yielding methods for its derivatization. By explaining the causality behind key experimental steps and providing clear, actionable procedures, this guide empowers researchers to confidently utilize this compound in the synthesis of novel compounds for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylcyclobutanone. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key methodologies. The choice of a specific route often depends on the available starting materials, desired scale, and stereochemical requirements. Understanding the fundamentals of these reactions is crucial for effective troubleshooting.

Common Synthetic Routes:
  • [2+2] Cycloaddition (Ghosez Method): This method involves the reaction of a keteneiminium salt with an alkene. A modification of this approach using styrene and N,N-dimethylacetamide is a common route for preparing this compound.[1]

  • Favorskii Rearrangement: This reaction typically involves the rearrangement of an α-haloketone in the presence of a base to form a carboxylic acid derivative. In the context of cyclic ketones, it can lead to ring contraction.[2][3][4][5]

  • Ramberg-Bäcklund Reaction: This reaction converts an α-halosulfone into an alkene through a base-mediated extrusion of sulfur dioxide.[6][7][8][9] It can be adapted for the synthesis of cyclic systems.

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane ring, which can then be further manipulated.[10][11][12][13][14]

  • Trost Asymmetric Allylic Alkylation (AAA): This palladium-catalyzed reaction can be employed to construct the cyclobutane ring with high enantioselectivity.[15][16][17][18]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. Pinpointing the exact cause is key to improving your outcome.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the reaction mixture is being stirred efficiently. Gradually increase the reaction temperature in small increments, being mindful of potential side reactions.
Side Reactions Several side reactions can compete with the formation of the desired product. For instance, in the Ghosez cycloaddition, polymerization of the alkene or decomposition of the keteneiminium salt can occur.Review the reaction mechanism to identify potential side products. Adjust the stoichiometry of your reactants. For example, in the Ghosez method, using an excess of the alkene can favor the desired cycloaddition over side reactions of the keteneiminium intermediate.
Product Degradation The this compound product might be unstable under the reaction or workup conditions. The strained cyclobutane ring can be susceptible to ring-opening reactions.[19]Perform the reaction under milder conditions if possible. During the workup, avoid strong acids or bases and prolonged exposure to heat. Consider purifying the product quickly after the reaction is complete.
Losses During Workup and Purification Significant amounts of product can be lost during extraction and purification steps. This compound has some water solubility, which can lead to losses during aqueous extractions.[1]Minimize aqueous washes or use a saturated brine solution to reduce the solubility of the product in the aqueous phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. For purification, column chromatography on silica gel is a common method.[1] Ensure proper selection of the eluent system to achieve good separation from impurities.
Question 2: My reaction is producing a significant amount of impurities. How can I improve the purity of my product?

Impurity formation is a common challenge. Identifying the nature of the impurities is the first step towards eliminating them.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Sub-optimal Reagent Quality The purity of starting materials and reagents can significantly impact the outcome of the reaction.Use freshly distilled or purified reagents and solvents. Ensure that any moisture-sensitive reagents are handled under anhydrous conditions.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to the formation of byproducts.Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion and minimize side reactions.
Formation of Regioisomers or Stereoisomers Depending on the synthetic route, the formation of undesired isomers can be a problem.For reactions that can produce isomers, carefully review the reaction mechanism and factors that control selectivity. For instance, in the Paternò-Büchi reaction, the regioselectivity can be influenced by the electronic properties of the alkene and the excited state of the carbonyl compound.[14] For stereoselective reactions like the Trost AAA, the choice of chiral ligand is critical.[17]
Ineffective Purification The chosen purification method may not be adequate to separate the product from closely related impurities.Optimize your purification protocol. For column chromatography, try different solvent systems or use a gradient elution. Recrystallization can also be an effective method for purifying solid products.
Question 3: My reaction is not proceeding as expected, and I am recovering mostly starting material. What should I do?

A stalled reaction can be frustrating. A systematic check of your experimental setup and conditions is necessary.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst or Reagents The catalyst may have lost its activity, or the reagents may have degraded.Use a fresh batch of catalyst and ensure its proper activation if required. Verify the quality of your reagents.
Insufficient Activation Energy The reaction may require a higher temperature to overcome the activation energy barrier.Gradually increase the reaction temperature while monitoring for product formation and any potential decomposition.
Presence of Inhibitors Trace impurities in the starting materials or solvent can inhibit the reaction.Purify your starting materials and solvents before use. Ensure your reaction vessel is clean and dry.
Incorrect Reaction Setup An improper experimental setup can lead to reaction failure.Double-check your reaction setup, including the proper assembly of glassware and ensuring an inert atmosphere if required.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the this compound synthesis?

A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, product, and any major byproducts. Staining with a potassium permanganate solution can help visualize the spots.[1] Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.

Q2: How should I purify the crude this compound?

A2: The most common method for purifying this compound is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexane is often a good starting point. For solid products, recrystallization from a suitable solvent can also be an effective purification technique.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents used in these syntheses can be hazardous. For example, trifluoromethanesulfonic anhydride is corrosive and moisture-sensitive.[1] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I improve the stereoselectivity of my synthesis?

A4: For reactions that can produce stereoisomers, such as the Trost Asymmetric Allylic Alkylation, the choice of the chiral ligand is crucial for achieving high enantioselectivity.[15][17] The reaction conditions, including the solvent and temperature, can also influence the stereochemical outcome.

IV. Experimental Protocols and Data

Protocol 1: Modified Ghosez [2+2] Cycloaddition for this compound

This protocol is a modification of the procedure described by Ghosez and coworkers.[1]

Step-by-Step Methodology:

  • To a solution of N,N-dimethylacetamide (1.00 equiv) in 1,2-dichloroethane, add trifluoromethanesulfonic anhydride (1.20 equiv) dropwise at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C to form the Vilsmeier reagent.

  • Add 2,6-lutidine (1.20 equiv) to the mixture.

  • Add styrene (4.00 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the addition of water.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Synthetic Methods
Synthetic Method Key Reagents Typical Yield Advantages Disadvantages
Ghosez [2+2] Cycloaddition Styrene, N,N-dimethylacetamide, Trifluoromethanesulfonic anhydrideModerate to GoodConvergent, reliable for certain substrates.Requires stoichiometric activating agents, can have side reactions.
Favorskii Rearrangement α-haloketone, base (e.g., alkoxide)VariableCan be used for ring contraction.[3]Substrate scope can be limited, potential for side reactions.
Ramberg-Bäcklund Reaction α-halosulfone, baseVariableForms a carbon-carbon double bond, can be used for cyclic systems.[9]Requires preparation of the α-halosulfone precursor.
Paternò-Büchi Reaction Carbonyl compound, alkene, UV lightVariablePhotochemical method, can form oxetanes for further functionalization.[10][11]May require specialized photochemical equipment, can have regioselectivity issues.

V. Visualizing Key Mechanisms and Workflows

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactant A + Reactant B B Reaction Mixture A->B Reaction Conditions (Solvent, Temp, Time) C Quenching B->C D Extraction C->D E Drying D->E F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H G A α-haloketone B Enolate A->B + Base (-H+) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Carboxylic Acid Derivative C->D + Nucleophile (e.g., OR-)

References

Technical Support Center: Synthesis of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 3-phenylcyclobutanone. This molecule is a valuable building block in medicinal chemistry and organic synthesis, prized for the unique reactivity conferred by its strained four-membered ring.[1] However, harnessing this reactivity during its synthesis can be challenging. High ring strain energy makes the cyclobutane ring susceptible to various competing reaction pathways, leading to the formation of undesired side products.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into navigating these challenges. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and offer robust troubleshooting strategies to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of this compound synthesis.

Q1: What are the most common and reliable methods for synthesizing this compound?

The most prevalent method is the [2+2] cycloaddition between styrene and a ketene or a ketene equivalent. A well-documented approach, developed by Ghosez and coworkers, involves the in situ generation of a keteniminium salt from a tertiary amide (like N,N-dimethylacetamide) which then reacts with styrene, followed by hydrolysis to yield the cyclobutanone.[2] Other routes include the use of dichloroketene followed by dehalogenation or various photochemical cycloaddition strategies.[3][4][5]

Q2: Why is the synthesis of this compound so prone to side reactions?

The primary reason is the inherent ring strain of the cyclobutane core. The formation of the four-membered ring is often thermodynamically less favorable than alternative pathways. Key factors include:

  • Competing Reactivity: The intermediates, such as ketenes or keteniminium salts, are highly reactive and can undergo self-dimerization or polymerization if not efficiently trapped by the olefin (styrene).

  • Carbocation Stability: Rearrangements can occur through carbocationic intermediates, which may lead to ring-expansion or ring-opening products, driven by the release of ring strain.[6][7]

  • Lack of Selectivity: [2+2] cycloadditions are not always perfectly regioselective, potentially leading to mixtures of 2-phenyl- and this compound isomers.[4]

Q3: What level of purity should I expect from a typical synthesis, and how is it best confirmed?

Post-chromatography, a purity of >95% is a realistic target. However, crude reaction mixtures can be significantly less pure. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed structurally by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For rigorous quantification, quantitative NMR (qNMR) using an internal standard is a reliable method.[2]

Part 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a problem-and-solution framework for specific issues encountered during synthesis.

Problem 1: My reaction yields are very low, and I'm isolating a significant amount of sticky, insoluble polymer.

  • Probable Cause: This strongly indicates polymerization of the starting material, styrene, or the ketene intermediate. Ketenes are prone to polymerization, and styrene can polymerize under thermal or acidic conditions.

  • Causality & Mitigation Strategy:

    • Styrene Purity: Ensure you are using styrene from which the polymerization inhibitor (often 4-tert-butylcatechol) has been freshly removed via distillation or by passing it through a column of activated basic alumina.

    • Temperature Control: Maintain strict temperature control. The cycloaddition is often exothermic. Run the reaction at the lowest effective temperature and use an ice bath to manage any temperature spikes, especially during reagent addition.

    • Controlled Reagent Addition: The ketene precursor should be added slowly and controllably to the reaction mixture containing styrene. This maintains a low instantaneous concentration of the highly reactive ketene, favoring the desired bimolecular cycloaddition over competing polymerization or dimerization pathways.

Problem 2: My NMR analysis shows a mixture of isomers, including what appears to be 2-phenylcyclobutanone.

  • Probable Cause: The [2+2] cycloaddition reaction is exhibiting poor regioselectivity. The ketene can add to styrene in two different orientations, leading to "head-to-head" or "head-to-tail" adducts.

  • Causality & Mitigation Strategy:

    • The regiochemical outcome is dictated by the electronic and steric profiles of the reacting partners. While the synthesis of this compound is generally favored, the formation of the 2-phenyl isomer can occur. The choice of the ketene precursor and reaction solvent can influence this ratio. The use of more sterically demanding ketene equivalents can sometimes improve selectivity. Unfortunately, if a significant amount of the regioisomer is formed, it must be separated by careful column chromatography.

Problem 3: I've isolated byproducts that appear to be ring-opened or have a different ring size.

  • Probable Cause: The strained cyclobutane ring has undergone a rearrangement. This can happen under either acidic or basic conditions, particularly during the reaction workup.

  • Causality & Mitigation Strategy:

    • Favorskii-type Rearrangements: If your synthesis involves α-halo ketone intermediates, treatment with a base can initiate a Favorskii rearrangement, which would lead to a ring-contracted cyclopentanecarboxylic acid derivative.[8][9][10] To avoid this, ensure complete removal of any halogenating agents and use non-nucleophilic bases where possible.

    • Tiffeneau-Demjanov or Related Ring Expansions: Although less common in a direct synthesis, carbocation-mediated rearrangements can lead to ring expansion, especially if the reaction proceeds through intermediates that can form a carbocation adjacent to the ring.[11][12][13] This is often triggered by strong acids.

    • Mitigation: Neutralize the reaction mixture carefully during workup, avoiding strong acid or base washes. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to harsh pH conditions.

Problem 4: A major byproduct is a dimer of my ketene, not the desired cyclobutanone.

  • Probable Cause: The rate of ketene self-condensation is outcompeting the rate of cycloaddition with styrene.

  • Causality & Mitigation Strategy:

    • This is a classic competitive rate problem. The solution is to manipulate the reaction conditions to favor the intermolecular reaction with styrene.

    • Styrene Concentration: Use styrene as the limiting reagent or in a slight excess, but ensure its concentration is high relative to the generated ketene. Some procedures use styrene as a co-solvent.

    • Slow Addition: As mentioned in Problem 1, the slow addition of the ketene precursor is critical. This ensures the ketene that is generated has a much higher probability of colliding with a styrene molecule than another ketene molecule.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound via [2+2] Cycloaddition (This protocol is a conceptual adaptation based on the principles of the Ghosez synthesis[2])

Safety Note: This reaction should be performed in a well-ventilated fume hood. Trifluoromethanesulfonic anhydride is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reactor Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add freshly distilled styrene (e.g., 4.0 equivalents) and a suitable solvent like 1,2-dichloroethane. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as 2,6-lutidine (e.g., 1.2 equivalents) to the stirred styrene solution.

  • Keteniminium Salt Formation: In a separate dry flask, prepare a solution of trifluoromethanesulfonic anhydride (Tf₂O) (e.g., 1.2 equivalents) in 1,2-dichloroethane. Add this solution to the dropping funnel.

  • Slow Addition: While maintaining the reaction temperature at 0 °C, add a solution of N,N-dimethylacetamide (e.g., 1.0 equivalent) in 1,2-dichloroethane to the reaction flask. Immediately following, begin the slow, dropwise addition of the Tf₂O solution from the dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, or until TLC/LC-MS analysis indicates consumption of the starting amide.

  • Hydrolysis & Workup: Slowly quench the reaction by adding cold water. The keteniminium intermediate will hydrolyze to the cyclobutanone. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil should be purified by column chromatography as described below.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% and increasing to 20%).

  • Loading and Elution: Carefully load the adsorbed crude material onto the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate). This compound should have a distinct Rf value from other byproducts.[2]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid or oil.[3][14]

Part 4: Visualized Mechanistic Pathways

The following diagrams illustrate the desired synthetic pathway and key competing side reactions.

G Styrene Styrene Cycloadduct [2+2] Cycloadduct (Intermediate) Styrene->Cycloadduct [2+2] Cycloaddition Keteniminium Keteniminium Salt (from Amide + Tf₂O) Keteniminium->Cycloadduct [2+2] Cycloaddition Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Product This compound (Desired Product) Hydrolysis->Product

Caption: Desired synthetic pathway to this compound.

G Keteniminium Keteniminium Salt (Reactive Intermediate) Product Desired [2+2] Adduct Keteniminium->Product + Styrene (High Styrene Conc.) Dimer Dimer Byproduct Keteniminium->Dimer + Self (Low Styrene Conc.) Polymer Polymer Keteniminium->Polymer Polymerization Styrene Styrene

Caption: Competing reaction pathways for the keteniminium intermediate.

Part 5: Data Summary Table

The following table summarizes the expected impact of key reaction parameters on the synthesis outcome.

ParameterConditionExpected Impact on YieldExpected Impact on Side ProductsRationale
Temperature Low (e.g., 0 °C)OptimalMinimized PolymerizationFavors the desired cycloaddition over thermally initiated side reactions.
High (> R.T.)DecreasedIncreased PolymerizationProvides activation energy for unwanted polymerization of styrene/ketene.
Reagent Addition Slow / DropwiseIncreasedMinimized DimerizationMaintains a low concentration of the reactive ketene intermediate.
Fast / BolusDecreasedIncreased Dimerization/PolymerizationHigh concentration of ketene intermediate favors self-reaction.
Styrene Purity Inhibitor RemovedIncreasedMinimized PolymerizationPrevents premature termination of the reaction and ensures styrene is active.
With InhibitorSignificantly DecreasedN/AThe reaction may not proceed effectively.
Workup pH Neutral / Mildly BasicOptimalMinimized RearrangementThe cyclobutanone ring is most stable under neutral conditions.
Strongly Acidic/BasicDecreasedPotential Ring-Opening/RearrangementStrain release is catalyzed by strong acids or bases.

References

Technical Support Center: Purification of Crude 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting for the purification of crude 3-Phenylcyclobutanone. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties and handling of this compound.

Q1: What are the primary impurities expected in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include unreacted starting materials (e.g., phenylacetic acid derivatives, cyclobutanone precursors), reagents, and side-products from reactions like self-condensation or ring-opening. Analytical techniques such as GC-MS or LC-MS are recommended to identify specific impurities before selecting a purification strategy.

Q2: Is this compound susceptible to degradation during purification?

A2: Yes. The four-membered ring of cyclobutanones imparts significant ring strain, making them susceptible to thermal decomposition and ring-opening reactions, especially at elevated temperatures.[1][2][3] Thermal decomposition of cyclobutanone at high temperatures (e.g., ~350 °C) can yield ethylene and ketene.[1][4][5] While this compound is more stable, prolonged heating above 150 °C should be avoided.[6] This thermal sensitivity is a critical consideration for purification via distillation.

Q3: What are the key physical properties of this compound?

A3: Understanding these properties is crucial for designing purification protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[7][8][9]
Molecular Weight 146.19 g/mol [7][9]
Appearance Solid at room temperature[3]
Boiling Point 258 °C at 760 mmHg[10]
Refractive Index n20/D 1.544

Section 2: Purification Method Selection

Choosing the correct purification technique is paramount. The following workflow provides a general decision-making framework.

G cluster_start Initial Assessment cluster_distill High-Boiling Impurities cluster_chrom Polarity-Based Separation cluster_crystal Final Polishing Start Crude this compound (Purity <95%) Distill Are impurities significantly higher boiling? Start->Distill  Initial Cleanup VacDist Vacuum Distillation Distill->VacDist Yes Chrom Are impurities of different polarity? Distill->Chrom No VacDist->Chrom  Further Purification Column Column Chromatography Chrom->Column Yes Crystal Is high purity (>99%) required? Chrom->Crystal No Column->Crystal  Final Polishing Recrystal Recrystallization Crystal->Recrystal Yes End Pure this compound (Purity >99%) Crystal->End No Recrystal->End

Caption: Purification workflow for this compound.

Section 3: Troubleshooting Vacuum Distillation

Vacuum distillation is ideal for separating compounds with high boiling points or those that are thermally sensitive.[6][11] By reducing the pressure, the boiling point is lowered, minimizing the risk of decomposition.[6][12]

Q4: My distillation is extremely slow, or the compound is not distilling despite the bath temperature being high. What is the issue?

A4: This typically points to an inefficient vacuum.

  • Cause & Explanation: Leaks in the system prevent the pressure from dropping sufficiently, meaning a higher temperature is required to achieve boiling. Every joint in the glassware is a potential leak point.

  • Solution:

    • Check All Joints: Ensure all glass joints are properly greased and sealed. Use high-vacuum grease.

    • Inspect Tubing: Check all vacuum tubing for cracks or poor connections. Tubing should be thick-walled to prevent collapse under vacuum.

    • Verify Pump Integrity: Ensure the vacuum pump oil is clean and at the correct level. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between your apparatus and the pump to protect the pump from corrosive vapors.[12]

    • Use a Manometer: Always use a manometer to accurately measure the pressure in the system. Relying on the pump's gauge is often inaccurate.[13]

Q5: The compound appears to be decomposing in the distillation flask (darkening color). How can I prevent this?

A5: This is a sign of thermal degradation, a known issue for cyclobutanones due to ring strain.[1][2][3]

  • Cause & Explanation: The distillation pot temperature is too high for too long. The atmospheric boiling point of 258 °C is high enough to cause decomposition.[10]

  • Solution:

    • Improve the Vacuum: A lower system pressure will directly lower the compound's boiling point, allowing for a lower pot temperature.[6]

    • Use a Short-Path Apparatus: For smaller scales, a short-path distillation head minimizes the distance the vapor travels, reducing heat loss and allowing for distillation at a lower temperature.[12]

    • Ensure Vigorous Stirring: Use a magnetic stir bar to prevent bumping and ensure even heating, which avoids localized hot spots that can cause decomposition.[12] Boiling chips are ineffective under vacuum.[12]

Section 4: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[14] It is highly effective for separating compounds of different polarities.

Q6: I'm not sure which solvent system (eluent) to use for this compound on silica gel. Where do I start?

A6: The goal is to find a solvent system where the desired compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.3.[14]

  • Cause & Explanation: An improper solvent system will lead to poor separation. If the eluent is too polar, all compounds will elute quickly with no separation. If it's not polar enough, the compounds will remain adsorbed to the silica.

  • Recommended Protocol (Solvent Screening):

    • Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[15]

    • Spot your crude mixture on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1).

    • The ideal system will show good separation between the this compound spot and its impurities, with the target compound having an Rf of ~0.3.

    • For ketones, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol for more polar compounds.[15][16]

Q7: My compound is streaking or tailing on the TLC plate and the column. What does this mean and how do I fix it?

A7: Streaking indicates a problem with how the compound is interacting with the stationary phase.

  • Cause & Explanation:

    • Overloading: Too much sample has been applied to the TLC plate or column.[17]

    • Acidic Silica: The compound may be sensitive to the acidic nature of standard silica gel.

    • Poor Solubility: The compound may not be fully soluble in the eluent as it passes through the column.[18]

  • Solution:

    • Load Less Sample: For a column, a general rule is to use a silica gel mass of 30-100 times the mass of the crude sample.

    • Use Neutralized Silica: Add ~1% triethylamine to your eluent system to neutralize the silica gel, which can improve the peak shape for sensitive compounds.[15]

    • Dry Loading: If the crude material is not very soluble in the starting eluent, it can be "dry loaded." Dissolve the crude sample in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[17]

Section 5: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly for solid compounds.[19] It relies on the principle that a compound is soluble in a hot solvent but insoluble in the same solvent when it is cold.

Q8: My compound is "oiling out" instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[20][21][22] This is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent.[21][23][24]

  • Cause & Explanation:

    • High Impurity Level: Significant impurities can depress the melting point of your compound, causing it to melt in the hot solvent before it dissolves.[21]

    • Rapid Cooling: Cooling the solution too quickly can lead to a supersaturated state where the solute doesn't have time to form an ordered crystal lattice and instead separates as a liquid.[22]

    • Inappropriate Solvent: The chosen solvent's boiling point may simply be too high relative to the compound's melting point.[23]

  • Troubleshooting Workflow:

G Start Oiling Out Observed Reheat 1. Reheat to Dissolve Oil Start->Reheat AddSolvent 2. Add More 'Good' Solvent Reheat->AddSolvent CoolSlow 3. Cool VERY Slowly (Insulate Flask) AddSolvent->CoolSlow Seed 4. Add Seed Crystal (If available) CoolSlow->Seed StillOils Still Oils Out? Seed->StillOils ChangeSolvent Change Solvent System: - Lower boiling point solvent - Use a co-solvent system StillOils->ChangeSolvent Yes PrePurify Pre-Purify by Chromatography to Remove Impurities StillOils->PrePurify Yes, Impurities Suspected Success Crystals Form StillOils->Success No ChangeSolvent->Start Retry PrePurify->Start Retry

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q9: I've tried several solvents, but I can't get crystals to form, or the yield is very low.

A9: This points to either an unsuitable solvent or a problem with nucleation.

  • Cause & Explanation:

    • Too Much Solvent: This is the most common reason for low or no yield.[23] The solution is not saturated enough upon cooling for crystals to precipitate.

    • Supersaturation: The solution may be supersaturated, meaning it holds more solute than it should at that temperature, but crystal growth has not been initiated.[23]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent (a rotary evaporator is ideal) to create a more concentrated solution, then attempt to cool again.[23]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[23]

      • Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.[23]

    • Use a Mixed-Solvent System: If a single solvent doesn't work, use a pair of miscible solvents: one in which the compound is very soluble (e.g., dichloromethane) and one in which it is poorly soluble (e.g., hexane). Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[19]

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylcyclobutanone Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Phenylcyclobutanone. As a key intermediate in various synthetic pathways, the efficient formation of this cyclobutanone is crucial. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to the Synthesis of this compound

This compound is a versatile cyclic ketone with a strained four-membered ring, making it a valuable building block in organic and medicinal chemistry.[1][2] Its synthesis, however, can be challenging due to the inherent ring strain and the potential for side reactions. The most common and reliable method for its preparation is a modified version of the Ghosez [2+2] cycloaddition, which involves the reaction of styrene with an activated amide.[3][4] This guide will focus primarily on optimizing this widely-used protocol.

Core Synthesis Protocol: Modified Ghosez [2+2] Cycloaddition

A well-established and scalable procedure for the synthesis of this compound involves the reaction of styrene with N,N-dimethylacetamide, activated by trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base, 2,6-lutidine.[3]

Reaction Scheme:

Detailed Experimental Protocol
  • Reagents and Materials:

    • Styrene (freshly distilled)

    • N,N-Dimethylacetamide (anhydrous)

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • 2,6-Lutidine (anhydrous)

    • 1,2-Dichloroethane (anhydrous)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., n-pentane, ethyl acetate)

  • Procedure:

    • To a solution of N,N-dimethylacetamide in anhydrous 1,2-dichloroethane, add 2,6-lutidine and cool the mixture in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride to the cooled solution while maintaining the temperature.

    • To this mixture, add a solution of styrene in 1,2-dichloroethane dropwise.

    • Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).

    • Quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by distillation for optimal purity.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Styrene: Ensure your styrene is free of polymers. It is best to use freshly distilled styrene.

    • Solvents: All solvents, particularly 1,2-dichloroethane, must be anhydrous. Water can react with the highly electrophilic keteniminium ion intermediate, leading to side products.

    • Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is highly moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Opened bottles can absorb moisture, reducing the reagent's activity.[5][6]

  • Reaction Conditions:

    • Temperature Control: The initial activation of the amide with Tf₂O is exothermic. Maintaining a low temperature during this step is critical to prevent degradation of the reagents and the formation of side products.

    • Inert Atmosphere: While not always strictly necessary for this reaction, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent side reactions, especially if your reagents are not perfectly anhydrous.

  • Work-up and Purification:

    • Incomplete Extraction: Ensure thorough extraction of the aqueous layer to recover all the product.

    • Loss during Chromatography: this compound can be somewhat volatile. Avoid using excessive vacuum during solvent removal. Co-elution with impurities can also lead to lower isolated yields.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of a dark, tarry substance is often indicative of polymerization or degradation.

  • Cause: The most likely culprit is the polymerization of styrene. This can be initiated by acidic impurities or elevated reaction temperatures. The highly reactive keteniminium intermediate can also contribute to the formation of polymeric byproducts if not efficiently trapped by styrene.

  • Prevention:

    • Use freshly distilled styrene that is free of polymerization inhibitors.

    • Maintain strict temperature control, especially during the addition of trifluoromethanesulfonic anhydride.

    • Ensure a stoichiometric excess of styrene is used to efficiently trap the keteniminium intermediate as it is formed.[3]

Q3: My purified product shows persistent impurities in the NMR spectrum. What are these impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, side products from the reaction, or degradation products.

  • Common Impurities:

    • Unreacted N,N-dimethylacetamide and 2,6-lutidine: These are generally removed during the aqueous work-up. If they persist, an additional wash with dilute acid (for the lutidine) and water (for the amide) can be beneficial.

    • Styrene Oligomers/Polymers: These are typically non-polar and can be separated by column chromatography.

    • Side-products from Keteniminium Ion: The keteniminium ion can react with itself or other nucleophiles present in the reaction mixture. These are often more polar than the desired product.

  • Purification Strategy:

    • Column Chromatography: A well-packed silica gel column with an optimized solvent system (e.g., a gradient of ethyl acetate in n-pentane or hexanes) is usually effective.[3] Monitor the fractions carefully by TLC.

    • Distillation: For high purity, bulb-to-bulb distillation under reduced pressure after chromatography is recommended.[3]

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step.

Q4: The reaction seems to be very slow or does not go to completion. What can I do?

A4: A sluggish reaction can be due to several factors related to reagent activity and reaction conditions.

  • Check Reagent Activity:

    • Trifluoromethanesulfonic Anhydride: As mentioned, this is the most critical reagent. If it has degraded due to moisture, the reaction will not proceed efficiently.

    • 2,6-Lutidine: Ensure the base is pure and anhydrous.

  • Optimize Reaction Parameters:

    • Stoichiometry: The molar ratios of the reagents are crucial. The Organic Syntheses procedure provides a well-optimized ratio.[3] Deviating from this can lead to incomplete reaction or the formation of side products.

    • Reaction Time: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of increased side product formation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Ghosez [2+2] cycloaddition?

A: The reaction proceeds through the formation of a highly reactive keteniminium ion.

  • Activation of the Amide: N,N-dimethylacetamide reacts with trifluoromethanesulfonic anhydride to form a highly electrophilic intermediate.

  • Formation of the Keteniminium Ion: In the presence of a non-nucleophilic base (2,6-lutidine), this intermediate eliminates a proton to form a keteniminium ion.

  • [2+2] Cycloaddition: The electron-rich alkene (styrene) undergoes a [2+2] cycloaddition with the electron-deficient keteniminium ion to form a cyclobutaniminium ion.

  • Hydrolysis: This intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.

Q: Can I use a different base instead of 2,6-lutidine?

A: It is recommended to use a sterically hindered, non-nucleophilic base like 2,6-lutidine. Other bases, such as pyridine or triethylamine, can potentially act as nucleophiles and react with the activated amide intermediate, leading to undesired side products.

Q: Are there any visual cues to monitor the reaction's progress?

A: While not a substitute for TLC analysis, you may observe some visual changes. The initial reaction mixture is often a clear, colorless to pale yellow solution. As the reaction progresses, it may become slightly darker. The formation of a significant amount of dark precipitate or tar is an indication of a problem (see troubleshooting section).

Q: What are the safety considerations for this reaction?

A:

  • Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential.[5]

  • Styrene is flammable and a potential irritant.

  • 1,2-Dichloroethane is a suspected carcinogen.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Summary and Visualization

Table 1: Optimized Reagent Stoichiometry (based on a modified Ghosez protocol)[3]
ReagentMolar EquivalentsPurpose
N,N-Dimethylacetamide1.00Ketene precursor
Styrene4.00Alkene for cycloaddition
Trifluoromethanesulfonic Anhydride1.20Amide activation
2,6-Lutidine1.20Non-nucleophilic base

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents activation Amide Activation with Tf₂O at 0°C reagents->activation 1. 2,6-Lutidine 2. Tf₂O cycloaddition Styrene Addition & Reaction activation->cycloaddition Styrene quench Aqueous Quench cycloaddition->quench H₂O extract Extraction quench->extract purify Column Chromatography & Distillation extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Low Yield or Impure Product reagent_check Check Reagent Quality (Styrene, Solvents, Tf₂O) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok temp_control Verify Temperature Control (especially during Tf₂O addition) temp_ok Temp Control OK? temp_control->temp_ok workup_check Review Work-up & Purification (Extraction, Chromatography) workup_ok Work-up OK? workup_check->workup_ok reagent_ok->temp_control Yes solution1 Use Freshly Distilled Styrene Use Anhydrous Solvents Use Fresh Tf₂O reagent_ok->solution1 No temp_ok->workup_check Yes solution2 Maintain Low Temperature During Activation temp_ok->solution2 No solution3 Optimize Extraction Improve Chromatographic Separation workup_ok->solution3 No end Improved Synthesis workup_ok->end Yes solution1->reagent_check solution2->temp_control solution3->workup_check

Caption: A logical approach to troubleshooting low yields.

References

Challenges in the scale-up of 3-Phenylcyclobutanone production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Phenylcyclobutanone. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and pilot-scale production, providing troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions to provide a foundational understanding of this compound production.

Q1: What are the primary synthetic routes to this compound?

A1: Several reliable methods exist for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and desired purity.

  • [2+2] Cycloaddition: A common and effective method involves the [2+2] cycloaddition of a ketene, or a ketene equivalent, with styrene. A well-documented example is the reaction of styrene with the keteniminium salt formed from a tertiary amide (like N,N-dimethylacetamide) and a strong electrophile (like trifluoromethanesulfonic anhydride), a method developed by Ghosez.[1]

  • Ring Expansion: Another approach is the ring expansion of a corresponding cyclopropyl derivative. For instance, the rearrangement of cyclopropyl carbinols can yield cyclobutanones.[2][3]

  • From Dichlorinated Precursors: Synthesis can also be achieved from precursors like 2,2-dichloro-3-phenylcyclobutenone.[4][5]

  • Photochemical Routes: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for forming four-membered rings like oxetanes, which can be precursors to or analogous to cyclobutanone synthesis.[6][7][8] While powerful, this route presents unique scale-up challenges.[9][10]

Q2: Why is the scale-up of this compound synthesis considered challenging?

A2: Scaling up any chemical synthesis presents challenges, but cyclobutane chemistry has specific hurdles:

  • Ring Strain: The four-membered ring in this compound is strained, making it susceptible to ring-opening side reactions, especially under harsh conditions (e.g., high temperatures or extreme pH).[11]

  • Exothermic Reactions: The formation of the cyclobutane ring can be highly exothermic. On a large scale, inefficient heat transfer can lead to temperature spikes, promoting byproduct formation and creating safety hazards.

  • Photochemical Inefficiency: For routes involving photochemistry, scale-up is notoriously difficult. The penetration of light into the reaction mixture decreases significantly as the reactor volume increases, a phenomenon known as the photon transport limitation or attenuation effect.[12] This leads to incomplete reactions and non-uniform product formation.[9][13]

  • Purification: The polarity of this compound is intermediate, and it may have a similar boiling point to certain byproducts, complicating purification by distillation or chromatography on a large scale.

Q3: What are the critical safety considerations for handling this compound and its precursors?

A3: Safety is paramount. This compound is listed as causing skin and serious eye irritation, and it may cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4][15] For handling solids, a type N95 (US) respirator may be necessary.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[15] Use non-sparking tools and take precautionary measures against static discharge, especially when working with flammable solvents.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16]

  • Spill Response: In case of a spill, evacuate the area, remove all sources of ignition, and absorb the spill with an inert material (e.g., Chemizorb®).

Part 2: Core Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low Reaction Yield

Q: My reaction yield for this compound is significantly lower than reported in the literature. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow cluster_solutions Corrective Actions Start Low Yield Observed Reagent_Check Verify Purity of Starting Materials (Styrene, Amide, Solvents) Start->Reagent_Check Step 1 Moisture_Check Ensure Anhydrous Conditions (Dry Solvents/Glassware) Reagent_Check->Moisture_Check If pure Reagent_Sol Purify/Purchase High-Purity Reagents Reagent_Check->Reagent_Sol Impurity found Temp_Control Check Reaction Temperature Profile (Exotherm Control) Moisture_Check->Temp_Control If dry Moisture_Sol Re-dry Solvents; Flame-dry Glassware Moisture_Check->Moisture_Sol Moisture suspected Side_Reactions Analyze Crude Mixture for Byproducts (TLC, GC-MS, NMR) Temp_Control->Side_Reactions If correct Temp_Sol Improve Cooling; Slow Reagent Addition Temp_Control->Temp_Sol Exotherm detected Purification_Loss Assess Purification Step (Column Loading, Fraction Collection) Side_Reactions->Purification_Loss If byproducts minimal Side_React_Sol Adjust Stoichiometry; Lower Temperature Side_Reactions->Side_React_Sol Byproducts identified Solution Yield Improved Purification_Loss->Solution If optimized Purification_Sol Optimize Chromatography; Consider Distillation Purification_Loss->Purification_Sol High loss

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

  • Cause 1: Reagent Quality: The purity of starting materials is crucial. Styrene can contain polymerization inhibitors that need to be removed. Solvents must be anhydrous, as water can quench reactive intermediates.

    • Solution: Use freshly distilled styrene. Ensure solvents are dried over an appropriate drying agent. The purity of reagents like trifluoromethanesulfonic anhydride should be confirmed.

  • Cause 2: Reaction Conditions: Cycloadditions can be sensitive to temperature. Uncontrolled exotherms can lead to side reactions.

    • Solution: Maintain strict temperature control using an ice bath or cryocooler. Add reagents dropwise to manage the reaction rate and heat generation.

  • Cause 3: Side Reactions: The strained cyclobutane ring can be prone to oligomerization or ring-opening. In photochemical syntheses, dimerization of the alkene is a common side reaction.[10]

    • Solution: Analyze the crude reaction mixture by GC-MS or ¹H NMR to identify byproducts. Lowering the reaction temperature or reactant concentration can often minimize these pathways.

  • Cause 4: Purification Losses: this compound is somewhat volatile. Significant product loss can occur during solvent removal under high vacuum or with excessive heating.

    • Solution: Use a rotary evaporator with controlled temperature and pressure. When performing column chromatography, ensure proper stationary phase deactivation and careful fraction collection.

Problem 2: Product Purity and Identification of Unknown Peaks

Q: My final product shows several impurities by HPLC and NMR analysis. What are these and how can I prevent them?

A: Impurities often arise from predictable side reactions or incomplete conversion.

  • Likely Impurity 1: Phenylcyclobutanol: Incomplete oxidation or unintentional reduction during workup can leave the corresponding alcohol.

    • Prevention & Removal: Ensure the oxidizing agent is active and used in the correct stoichiometric amount. This impurity can typically be separated by column chromatography.

  • Likely Impurity 2: Ring-Opened Products: Acidic or basic conditions during workup can catalyze the opening of the strained cyclobutane ring, leading to isomers of phenylbutenone or other acyclic compounds.[11]

    • Prevention & Removal: Maintain neutral pH during aqueous workup. Use a buffered solution if necessary. These byproducts often have different polarities and can be separated chromatographically.

  • Likely Impurity 3: Starting Materials: Incomplete reaction is a common cause.

    • Prevention & Removal: Increase reaction time or temperature moderately. Monitor the reaction by TLC or GC until the starting material is consumed. Unreacted starting materials are usually easy to separate due to polarity differences.

Technique Purpose Typical Observation for this compound
HPLC (RP-C18) Purity assessment and quantificationA sharp, primary peak for the product. Purity is often ≥95.0%.[4]
¹H NMR (CDCl₃) Structural confirmation and impurity identificationCharacteristic peaks for aromatic (δ ~7.2-7.4 ppm) and aliphatic protons of the cyclobutane ring.
¹³C NMR (CDCl₃) Structural confirmationCarbonyl peak (C=O) around δ ~210 ppm.
Melting Point Purity check for solidsPure compounds have a sharp melting point. Impurities cause depression and broadening of the melting range.[17]
GC-MS Identification of volatile impuritiesProvides mass-to-charge ratio of components, helping to identify byproducts.

Table 1: Key Analytical Methods for Quality Control.

Part 3: Scale-Up Specific Challenges

Q: The synthesis worked perfectly on a 1-gram scale, but when I tried a 100-gram scale, the yield dropped and I got a different product mixture. What went wrong?

A: This is a classic scale-up problem, often rooted in mass and heat transfer limitations. What works in a small flask with a large surface-area-to-volume ratio does not translate directly to a large reactor.

  • Challenge 1: Inefficient Mixing: In a large reactor, localized "hot spots" or areas of high reactant concentration can form if mixing is not vigorous enough. This leads to runaway side reactions.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. For very large reactors, ensure baffles are in place to improve turbulent mixing.

  • Challenge 2: Heat Transfer: The surface area of a reactor increases by the square of its radius, while the volume increases by the cube. This means large reactors are much less efficient at dissipating heat.

    • Solution: The rate of addition of reagents must be slowed down significantly to allow the cooling system to keep up. A reactor with a cooling jacket is essential.

  • Challenge 3 (Photochemical Reactions): Light Penetration: This is the single biggest challenge for scaling up photochemical routes like the Paternò-Büchi reaction.[9][18] In a large batch reactor, light only penetrates the outer few millimeters or centimeters of the solution, leaving the bulk of the mixture in the dark.[12]

    • Solution: Transition to Flow Chemistry. Flow reactors offer a robust solution to photochemical scale-up.[12] By pumping the reaction mixture through narrow, transparent tubing wrapped around a light source, every molecule receives a uniform dose of irradiation. This dramatically improves efficiency and reproducibility.[19]

Batch vs. Flow Reactor for Photochemical Synthesis

BatchVsFlow Reactor Comparison for Photochemistry cluster_batch Batch Reactor cluster_flow Flow Reactor Batch_Reactor Large Stirred Tank Light_Penetration Poor Light Penetration (Shaded Core) Batch_Reactor->Light_Penetration Lamp_Batch External Lamp Batch_Outcome Incomplete Reaction Low Yield Byproducts Light_Penetration->Batch_Outcome Product_Out_Batch Product Out Batch_Outcome->Product_Out_Batch Output Flow_Reactor Narrow Tubing Coil Uniform_Irradiation Uniform Irradiation (Short Path Length) Flow_Reactor->Uniform_Irradiation Lamp_Flow Internal Lamp Flow_Outcome Complete Reaction High Yield Reproducible Uniform_Irradiation->Flow_Outcome Product_Out_Flow Product Out Flow_Outcome->Product_Out_Flow Output Reagents_In Reagents In Reagents_In->Batch_Reactor Input Reagents_In->Flow_Reactor Input

Caption: Comparison of light distribution in batch vs. flow photoreactors.

Part 4: Protocols and Methodologies

Protocol 1: Synthesis of this compound (Adapted from Ghosez et al.) [1]

Disclaimer: This protocol is for informational purposes and should be performed by trained chemists with appropriate safety measures.

  • Reactor Setup: Equip a 3-neck round-bottom flask (sized appropriately for the scale) with an overhead stirrer, a dropping funnel, and a thermometer. Place the flask in a dry ice/acetone bath. Ensure the entire system is under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the dropping funnel, prepare a solution of styrene (1.0 equiv) and 2,6-lutidine (1.2 equiv) in anhydrous 1,2-dichloroethane.

  • Keteniminium Formation: To the reaction flask, add N,N-dimethylacetamide (1.0 equiv) and anhydrous 1,2-dichloroethane. Cool the solution to -78 °C. Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 15 minutes.

  • Cycloaddition: Slowly add the styrene/lutidine solution from the dropping funnel to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 3-5 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC.

  • Quenching: Once the reaction is complete, slowly quench by adding water, ensuring the temperature does not rise excessively.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (<40 °C) to yield pure this compound.

References

Technical Support Center: A Troubleshooting Guide to 3-Phenylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenylcyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience. Our aim is to provide you with the expertise to navigate the intricacies of this compound chemistry, ensuring the integrity and success of your experimental outcomes.

Section 1: Purification and Stability

FAQ 1: My purified this compound shows lingering impurities by NMR. What are the best practices for purification?

Answer:

Achieving high purity of this compound is crucial as minor impurities can significantly impact subsequent reactions. While it is a solid at room temperature, its relatively low melting point can sometimes lead to "oiling out" during crystallization if not performed carefully.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying this compound on a large scale.

    • Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is highly effective. Start by dissolving the crude product in a minimal amount of hot ethyl acetate. Then, slowly add cold hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1][2]

    • Oiling Out: If the compound "oils out," it indicates that the cooling process is too rapid or the solution is too concentrated.[3] Reheat the mixture to dissolve the oil, add a small amount of additional hot ethyl acetate, and allow for a slower cooling period.

  • Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography is recommended.

    • Stationary Phase: Use standard silica gel.

    • Eluent System: A gradient elution starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (up to 20% ethyl acetate) will effectively separate the desired product from nonpolar and more polar impurities.[4]

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure fractions.

Data Interpretation:

Technique Parameter Recommendation Expected Outcome
RecrystallizationSolvent SystemEthyl Acetate/HexanesWhite crystalline solid
Column ChromatographyEluent5-20% Ethyl Acetate in HexanesSeparation from impurities
FAQ 2: I've noticed some degradation of my this compound sample over time. What are its stability limitations?

Answer:

This compound is generally stable under neutral conditions at room temperature when stored in a cool, dark place. However, its strained four-membered ring makes it susceptible to degradation under certain conditions.

Key Considerations:

  • Acidic Conditions: Strong acidic conditions can promote ring-opening reactions. The carbonyl oxygen can be protonated, which activates the cyclobutane ring towards nucleophilic attack, potentially leading to the formation of γ-substituted butyrophenone derivatives.[5]

  • Basic Conditions: While generally more stable under basic conditions compared to acidic ones, strong bases can induce enolate formation, which may lead to self-condensation or other side reactions over extended periods or at elevated temperatures.

  • Light and Air: Prolonged exposure to light and air is not recommended, as with most organic compounds, to prevent potential oxidation or photochemical reactions.

Stability Workflow:

Start This compound Sample Storage Store under N2 in a cool, dark place Start->Storage Acid Avoid Strong Acids Storage->Acid Base Avoid Strong Bases (prolonged exposure/heat) Storage->Base Light Protect from Light Storage->Light Stable Stable Compound Acid->Stable Base->Stable Light->Stable

Caption: Recommended storage and handling conditions for this compound.

Section 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful transformation for converting cyclic ketones into lactones. However, with unsymmetrical ketones like this compound, regioselectivity is a primary concern.[6]

FAQ 3: I am getting a mixture of two regioisomeric lactones in the Baeyer-Villiger oxidation of this compound. How can I control the regioselectivity?

Answer:

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[7]

Migratory Aptitude Order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.

In the case of this compound, you have a secondary alkyl group (the more substituted carbon of the cyclobutane ring) and another secondary alkyl group (the less substituted carbon) adjacent to the carbonyl. The phenyl group is at the 3-position and does not directly influence migration unless it participates through a more complex mechanism. The expected major product is the result of the migration of the more substituted carbon atom (C2).

Troubleshooting Regioselectivity:

  • Reagent Choice:

    • m-CPBA (meta-Chloroperoxybenzoic acid): This is a standard and often reliable reagent for this transformation.[8]

    • Trifluoroperacetic acid (TFPAA): This is a more reactive peracid and can sometimes provide different regioselectivity, especially with electron-rich substrates.

  • Solvent and Temperature:

    • Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used.

    • Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often enhance the selectivity of the migration.

  • Catalysis:

    • Lewis acid or Brønsted acid catalysis can alter the reactivity and sometimes the regioselectivity of the oxidation. However, this can also promote side reactions like ring opening.

Reaction Mechanism and Regioselectivity:

cluster_0 Baeyer-Villiger Oxidation of this compound Ketone This compound Criegee Criegee Intermediate Ketone->Criegee + m-CPBA mCPBA m-CPBA PathA Migration of more substituted C Criegee->PathA Favored PathB Migration of less substituted C Criegee->PathB Disfavored Major Major Lactone (Oxygen insertion at C2) PathA->Major Minor Minor Lactone (Oxygen insertion at C4) PathB->Minor

Caption: Regioselectivity in the Baeyer-Villiger oxidation of this compound.

Protocol for Selective Baeyer-Villiger Oxidation:

Step Procedure Rationale
1Dissolve this compound (1.0 equiv) in dry dichloromethane (DCM).DCM is a standard, non-coordinating solvent.
2Cool the solution to 0 °C in an ice bath.Lower temperature enhances selectivity.
3Add m-CPBA (1.1 equiv) portion-wise over 10 minutes.Controls the exothermic reaction and prevents temperature spikes.
4Stir at 0 °C and monitor the reaction by TLC.Allows for determination of reaction completion.
5Quench with aqueous sodium thiosulfate solution.Decomposes excess peracid.
6Work up with aqueous sodium bicarbonate and brine.Removes acidic byproducts.
7Purify by column chromatography.Separates the regioisomeric lactones.

Section 3: Aldol Condensation

Aldol reactions with this compound can be challenging due to the potential for self-condensation and the control of subsequent dehydration.

FAQ 4: I am attempting a crossed aldol condensation with an aromatic aldehyde, but I am getting low yields and a mixture of products.

Answer:

Low yields and product mixtures in crossed aldol condensations often stem from competing self-condensation of the enolizable ketone and issues with the reaction equilibrium.

Troubleshooting Aldol Condensations:

  • Choice of Base and Reaction Conditions:

    • Base-Catalyzed: For crossed aldol reactions with non-enolizable aldehydes (like benzaldehyde), using a strong base like sodium hydroxide or potassium hydroxide is common.[9] To minimize self-condensation, the aldehyde should be added to a pre-formed enolate of this compound at low temperature. Alternatively, a slow addition of the ketone to a mixture of the aldehyde and base can favor the crossed product.

    • Acid-Catalyzed: Acid-catalyzed aldol condensations proceed through an enol intermediate.[10] These reactions often lead directly to the condensed α,β-unsaturated product, as the dehydration step is typically fast under acidic conditions.[11][12]

  • Dehydration Control:

    • The initial β-hydroxyketone adduct can be unstable and readily dehydrate to form the conjugated enone, especially at elevated temperatures or under acidic conditions.[13] If the aldol addition product is desired, maintain low reaction temperatures and carefully neutralize the reaction upon completion. If the condensed product is the target, heating the reaction mixture is often necessary.

  • Side Reactions:

    • Self-Condensation: The enolate of this compound can react with another molecule of the starting ketone. This can be minimized by using the aldehyde as the limiting reagent and slowly adding the ketone to the reaction mixture.

    • Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens, a competing Cannizzaro reaction can occur, though this is usually slower than the aldol condensation.

Logical Flow for Troubleshooting Aldol Reactions:

Start Low Yield in Crossed Aldol Check1 Check for Self-Condensation Start->Check1 Sol1 Slowly add ketone to aldehyde and base Check1->Sol1 Yes Check2 Is Dehydration Occurring Prematurely? Check1->Check2 No Success Improved Yield Sol1->Success Sol2 Run reaction at lower temperature Check2->Sol2 Yes Check3 Is Reaction Reversible? Check2->Check3 No Sol2->Success Sol3 Use a stronger base or remove water Check3->Sol3 Yes Sol3->Success

Caption: Decision tree for troubleshooting low yields in crossed aldol condensations.

Section 4: Reactions with Organometallics

FAQ 5: My Grignard reaction with this compound is giving a low yield of the tertiary alcohol. What could be the issue?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions. Low yields with ketones, especially somewhat sterically hindered ones, can arise from several factors.

Troubleshooting Grignard Reactions:

  • Reagent Quality and Anhydrous Conditions:

    • Grignard reagents are highly basic and will be quenched by any protic source, including water.[14] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

    • The quality of the magnesium and the alkyl/aryl halide is crucial for the formation of the Grignard reagent. Titration of the Grignard reagent before use is highly recommended to determine its exact concentration.[14]

  • Reaction Temperature and Addition Rate:

    • The addition of the Grignard reagent to the ketone should be done at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions.

    • A slow, dropwise addition of the Grignard reagent is essential.

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming the enolate. This is more prevalent with sterically hindered Grignard reagents and ketones. Using a less hindered Grignard reagent or a more reactive organolithium reagent can sometimes mitigate this.

    • Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the ketone to the corresponding secondary alcohol.

Experimental Protocol for Grignard Reaction:

Step Procedure Rationale
1To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.Strict anhydrous and inert conditions are critical.
2Cool the solution to 0 °C.Controls the reaction rate and minimizes side reactions.
3Slowly add the titrated Grignard reagent (1.1 equiv) dropwise via a syringe.Prevents overheating and reduces enolization.
4Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).Ensures the reaction goes to completion.
5Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.Safely quenches the reaction and protonates the alkoxide.
6Extract with an organic solvent, dry, and purify.Isolates the desired tertiary alcohol.

References

How to avoid rearrangement products in cyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutanone Synthesis

A Researcher's Guide to Preventing Rearrangement Products

Welcome to the technical support center for cyclobutanone synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with rearrangement byproducts during the synthesis of four-membered ring ketones. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate these complex transformations and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are rearrangement reactions so common when synthesizing cyclobutanones?

The propensity for rearrangement stems from the inherent ring strain of the cyclobutane ring (approx. 26 kcal/mol) and the frequent involvement of carbocation intermediates in many synthetic routes.[1] When a carbocation is formed adjacent to a strained ring, the system is highly motivated to rearrange to a more stable structure. This often involves ring expansion to a less-strained cyclopentyl or cyclohexyl system, or ring contraction, driven by the formation of a more stabilized carbocation.[2]

The two primary driving forces are:

  • Relief of Ring Strain: Expanding from a four-membered ring to a five-membered ring significantly reduces angle and torsional strain.

  • Carbocation Stability: A rearrangement may convert a less stable carbocation (e.g., primary or secondary) to a more stable one (e.g., tertiary or resonance-stabilized).[2][3]

Q2: My reaction of a cyclic ketone with diazomethane is yielding a cyclopentanone instead of the desired cyclobutanone. What is happening and how can I fix it?

This is a classic case of the Tiffeneau-Demjanov rearrangement .[4][5] The reaction proceeds by nucleophilic attack of diazomethane on the ketone, followed by loss of nitrogen gas (N₂) to form a carbocation intermediate. Instead of the desired 1,2-alkyl shift to form the cyclobutanone, the ring itself expands to form a more stable cyclopentanone.[6]

Troubleshooting:

  • Use a Lewis Acid: The presence of a Lewis acid can alter the reaction pathway. It coordinates to the carbonyl oxygen, activating the ketone and promoting a more concerted migration of the methylene group from diazomethane, thereby favoring cyclobutanone formation over ring expansion.

  • Switch to Trimethylsilyldiazomethane (TMSCHN₂): TMSCHN₂ is often a safer and more controllable alternative to diazomethane.[7] Its reaction with ketones in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can provide better yields of the desired cyclobutanone.

  • Consider an Alternative Synthesis: If rearrangement persists, methods that avoid carbocation intermediates, such as ketene cycloadditions, are recommended.

Q3: I'm attempting a [2+2] cycloaddition with a ketene. What are the critical parameters to avoid side products?

The [2+2] cycloaddition of a ketene with an alkene is a powerful, concerted reaction that generally avoids carbocationic rearrangements, making it a preferred method for cyclobutanone synthesis.[8][9] However, success hinges on careful control of several parameters:

  • Ketene Generation: Ketenes are highly reactive and are almost always generated in situ. The most common method is the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine (Et₃N). Incomplete reaction or side reactions with the base can be problematic. Using freshly distilled reagents is critical.

  • Alkene Reactivity: Electron-rich alkenes are more reactive towards the electrophilic ketene. For less reactive or "unactivated" alkenes, thermal conditions can lead to polymerization or decomposition.[10]

  • Lewis Acid Catalysis: For stubborn cycloadditions, the use of a Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂) can dramatically improve yields and diastereoselectivity, even at low temperatures like -78 °C.[10] The Lewis acid activates the alkene, making it more susceptible to cycloaddition.

  • Solvent Choice: Non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or diethyl ether are standard. Protic solvents will react with the ketene.

Q4: Are there any "rearrangement-proof" methods for synthesizing substituted cyclobutanones?

While no method is entirely foolproof for all substrates, several strategies are highly reliable for avoiding rearrangements:

  • [2+2] Ketene Cycloadditions: As discussed above, this is a premier method due to its concerted, pericyclic mechanism which bypasses carbocation intermediates.[8][11]

  • Photochemical [2+2] Cycloadditions: The light-induced cycloaddition of an alkene with an enone (or other unsaturated systems) is another excellent strategy.[12] These reactions proceed through diradical intermediates rather than carbocations. Intramolecular versions are particularly effective for creating bicyclic systems containing a cyclobutanone ring.[13]

  • Oxaspiropentane Rearrangement: This two-step method involves the epoxidation of a methylenecyclopropane to form an oxaspiropentane, followed by a Lewis acid-catalyzed rearrangement to the cyclobutanone.[14] The mechanism is concerted and highly efficient for producing the parent cyclobutanone and its substituted derivatives.

  • Intramolecular Cyclization: Rhodium-catalyzed intramolecular cyclization of specific precursors, such as diazo group tethered alkynes, can provide direct access to fused cyclobutanone systems via a 4-exo-dig carbocyclization process, avoiding traditional rearrangement pathways.[15]

Troubleshooting Guides & Recommended Protocols

Guide 1: The Ketene Cycloaddition Approach (Lewis Acid-Promoted)

This method is highly effective for unactivated alkenes that fail to react under thermal conditions. The Lewis acid enhances the reactivity and stereoselectivity of the cycloaddition.[10]

The workflow involves the slow, controlled generation of the ketene in the presence of the alkene and a Lewis acid catalyst at low temperature.

Ketene_Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alkene & Acyl Chloride Precursor in CH2Cl2 cool Cool to -78 °C start->cool add_LA Add Lewis Acid (e.g., EtAlCl2) cool->add_LA add_base Slowly Add Et3N (Ketene Generation) add_LA->add_base react In-situ [2+2] Cycloaddition add_base->react stir Stir at -78 °C for 1-3 h react->stir quench Quench with Aqueous HCl stir->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product Isolated Cyclobutanone purify->product

Caption: Workflow for Lewis Acid-Promoted Ketene Cycloaddition.

FeatureThermal CycloadditionLewis Acid-Promoted Cycloaddition
Alkene Scope Primarily electron-rich alkenesBroad; effective for unactivated alkenes
Temperature Often requires heating (reflux)Low temperature (-78 °C)
Yields Poor to moderate for difficult substratesGood to excellent (e.g., 5% vs 84% for some cases)[10]
Stereoselectivity Often low (e.g., 1:1 dr)High (e.g., >10:1 dr)[10]
Key Reagent Base (e.g., Et₃N)Base + Lewis Acid (e.g., EtAlCl₂)

Adapted from Organic Syntheses, 2016 , 93, 401-412.[10]

  • Preparation: To an oven-dried 500 mL round-bottomed flask under a nitrogen atmosphere, add styrene (4.3 mL, 37.8 mmol, 1.0 equiv) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add ethylaluminum dichloride (EtAlCl₂, 95.0 mL of a 1 M solution in hexanes, 95.0 mmol, 2.5 equiv) to the cooled solution over 50 minutes, maintaining the internal temperature below -70 °C.

  • Ketene Generation: In a separate flask, prepare a solution of isobutyryl chloride (5.0 mL, 47.6 mmol, 1.25 equiv) and triethylamine (13.2 mL, 95.0 mmol, 2.5 equiv) in 50 mL of dichloromethane.

  • Reaction: Add the isobutyryl chloride/triethylamine solution dropwise to the reaction mixture over 1 hour via an addition funnel.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of 1 M aqueous HCl.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with 1 M NaOH, then brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to yield the target cyclobutanone.

Guide 2: Managing Carbocation Rearrangements

When a synthetic route necessitates a carbocation intermediate, understanding the factors that control rearrangement is key. The primary battle is preventing a ring-expansion alkyl shift in favor of the desired migration.

TDR_Control cluster_pathways Competing Pathways start 1-Aminomethyl- cycloalkanol diazonium Diazonium Ion (via HNO2) start->diazonium carbocation Primary Carbocation diazonium->carbocation expansion Ring Expansion (Undesired) carbocation->expansion Lower Ea (Strain Relief) migration 1,2-Hydride/Alkyl Shift (Desired) carbocation->migration Higher Ea (Controlled Conditions) product_exp Expanded Ring (e.g., Cyclopentanone) expansion->product_exp product_des Desired Product (e.g., Cyclobutanone) migration->product_des

Caption: Competing pathways in carbocation-mediated rearrangements.

Key Control Strategies:

  • Migratory Aptitude: In substituted systems, the group best able to stabilize a positive charge will migrate preferentially. For Tiffeneau-Demjanov reactions, the less-substituted α-carbon tends to migrate, but this can be overridden by electronic effects.[6]

  • Stereoelectronics: The migrating bond must be able to achieve an anti-periplanar alignment with the breaking C-N₂⁺ bond for a concerted rearrangement. Substrate conformation can therefore dictate the product outcome.

  • Temperature: Lowering the reaction temperature (e.g., 0-5 °C for diazotization) can minimize the energy available for higher-barrier rearrangement pathways.[16]

References

Technical Support Center: Enhancing Stereoselectivity in Asymmetric 3-Phenylcyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the asymmetric synthesis of 3-Phenylcyclobutanone. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered in achieving high stereoselectivity. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

General Issues

Question 1: My reaction is resulting in a low yield of this compound. What are the primary factors to investigate?

Answer: Low yields are a common hurdle and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[1]

  • Substrate Reactivity: The electronic properties of your starting materials are critical. For instance, in [2+2] cycloadditions, having one electron-rich and one electron-poor alkene generally leads to higher efficiency.[1] If you are using less reactive substrates, consider the use of a photosensitizer in photochemical reactions.[1]

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS.[1] Additionally, reaction concentration plays a significant role; overly dilute conditions may hinder intermolecular reactions.[1]

  • Catalyst Activity: Ensure your catalyst is active. If you are using a metal-based catalyst, verify its purity and consider if it requires pre-activation. For organocatalysts, ensure they are properly dried and stored.

  • Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit photochemical reactions. Therefore, it is essential to properly degas your solvent.[1] Competing side reactions, such as the cis-trans isomerization of an alkene, can also lower the yield of the desired cycloaddition product.[1]

  • Product Stability: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[1] Employ mild workup and purification conditions to prevent degradation of your product.[1]

Question 2: I am observing poor diastereoselectivity in my synthesis. How can I improve this?

Answer: Poor diastereoselectivity often points to issues with the transition state geometry. Here are several factors to consider for improvement:

  • Solvent Polarity: The polarity of the solvent can have a significant impact. In thermal ketene cycloadditions, a non-concerted, stepwise mechanism involving a zwitterionic intermediate can lead to a loss of stereochemical information.[2] Decreasing the solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can disfavor charge separation in the intermediate, promoting a more concerted-like transition state and preserving the stereochemistry of the alkene.[2]

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex, can enforce a specific geometry in the transition state, leading to higher diastereoselectivity.[2] It is crucial to screen different Lewis acids and optimize the reaction conditions, including temperature, solvent, and stoichiometry.[2]

  • Steric Hindrance: The steric bulk of the substituents on your reactants can influence the facial selectivity of their approach. If possible, utilize substrates with bulkier substituents. The increased steric interactions in the transition state will favor the formation of the less hindered diastereomer.[2] For example, using a bulkier ester group on a ketene can enhance steric differentiation.[2]

  • Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer, thus improving diastereoselectivity.[1]

Issues with Enantioselectivity

Question 3: My asymmetric reaction is producing a low enantiomeric excess (ee). What are the most common causes and how can I enhance the enantioselectivity?

Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis and can stem from several sources. Here is a breakdown of potential causes and solutions:

  • Catalyst System: The choice of the chiral catalyst is paramount. The catalyst must create an effective chiral environment around the substrate.[2]

    • Ligand Modification: If you are using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and/or electronic interactions that control facial selectivity.[2]

    • Organocatalysis: Explore different types of chiral organocatalysts, such as chiral thioureas or phosphoric acids, which operate through mechanisms like hydrogen bonding.[2]

  • Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity in many asymmetric reactions, including photochemical ones.[2][3]

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reactants can effectively control the facial selectivity of the cycloaddition.[1][4] The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched product.[1][4]

  • Background Uncatalyzed Reaction: A non-catalyzed background reaction can compete with the desired asymmetric catalytic pathway, leading to a racemic product and thus a lower overall ee. To address this, you can try lowering the reaction temperature or adjusting the concentration of the catalyst and substrates.

  • Catalyst Mismatch: There might be a mismatch between the catalyst and the substrates. It's important to screen a variety of chiral catalysts to find the one that is best suited for your specific substrates.[2]

Question 4: I am using a chiral auxiliary, but the diastereoselectivity and ultimately the enantioselectivity of my final product are still low. What should I consider?

Answer: When a chiral auxiliary is not providing the expected level of stereocontrol, several factors could be at play:

  • Auxiliary Choice: Not all chiral auxiliaries are equally effective for all reactions. The auxiliary must be able to effectively shield one face of the reactive intermediate. Consider auxiliaries with different steric and electronic properties. For example, oxazolidinones, popularized by David Evans, are known to be effective in directing aldol and alkylation reactions.[]

  • Attachment and Cleavage Conditions: The conditions used to attach and remove the chiral auxiliary are critical. The attachment should proceed without racemization of the auxiliary, and the cleavage must not racemize the newly formed stereocenter in your product.[4] Always use the mildest conditions possible for cleavage.

  • Conformational Flexibility: If the linkage between the auxiliary and the substrate is too flexible, it may not be able to effectively control the direction of attack of the incoming reagent. A more rigid connection can lead to better stereochemical communication.

  • Chelation Control: In some cases, the use of a Lewis acid can help to create a more rigid, chelated transition state involving the chiral auxiliary and the reactive center, thereby enhancing stereoselectivity.

Experimental Protocols

Here is a detailed, step-by-step methodology for a key experiment in the asymmetric synthesis of this compound.

Protocol: Asymmetric [2+2] Cycloaddition using a Chiral Oxazaborolidine Catalyst

This protocol is adapted from methodologies that utilize chiral Lewis acids to catalyze the [2+2] cycloaddition of a ketene with an alkene.[2]

Materials:

  • (R)-(-)-2-amino-2-phenylethanol

  • Trimethylaluminum (2.0 M in toluene)

  • Aluminum bromide (AlBr₃)

  • Toluene (anhydrous)

  • Trifluoroethyl acrylate

  • Ethyl vinyl ether

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylaluminum (1.0 equiv) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour to form the chiral oxazaborolidine precursor.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Slowly add aluminum bromide (AlBr₃, 1.0 equiv). The solution is now ready for the cycloaddition.

  • Cycloaddition Reaction:

    • To the prepared catalyst solution (0.1 equiv) at -78 °C, add trifluoroethyl acrylate (1.0 equiv).

    • Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 12 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 1: Influence of Reaction Parameters on Stereoselectivity
ParameterVariationEffect on DiastereoselectivityEffect on EnantioselectivityRationale
Temperature DecreaseOften IncreasesGenerally IncreasesFavors the formation of the thermodynamically more stable transition state, leading to higher selectivity.[2][3]
Solvent Polarity DecreaseCan IncreaseCan IncreaseReduces the lifetime of charged intermediates, promoting a more concerted and stereospecific pathway.[2]
Lewis Acid Addition/ScreeningCan Significantly IncreaseN/A (without chiral ligand)Enforces a more rigid transition state geometry.[2]
Chiral Ligand Modification (e.g., increased steric bulk)Can IncreaseCan Significantly IncreaseEnhances the differentiation of the two faces of the prochiral substrate in the chiral catalyst's environment.[2]
Chiral Auxiliary Use of a bulky auxiliaryCan Significantly IncreaseN/A (influences diastereoselectivity)Steric hindrance from the auxiliary blocks one face of the substrate from attack.[1][4]

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_catalyst Verify Catalyst Integrity and Loading start->check_catalyst check_temp Lower Reaction Temperature check_catalyst->check_temp If catalyst is ok check_solvent Screen Different Solvents check_temp->check_solvent If ee is still low modify_ligand Modify Chiral Ligand/Catalyst check_solvent->modify_ligand If solvent change is ineffective use_auxiliary Consider a Chiral Auxiliary check_solvent->use_auxiliary As an alternative strategy optimize_conditions Re-optimize Reaction Conditions modify_ligand->optimize_conditions use_auxiliary->optimize_conditions success High ee Achieved optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Simplified Mechanism of Asymmetric [2+2] Cycloaddition

Asymmetric_Cycloaddition cluster_reactants Reactants + Chiral Catalyst cluster_transition_state Diastereoselective Transition State cluster_product Product Reactant1 Alkene TS [Alkene---Catalyst---Ketene]‡ (Facial selectivity enforced by catalyst) Reactant1->TS Reactant2 Ketene Reactant2->TS Catalyst Chiral Lewis Acid (e.g., Chiral Oxazaborolidine) Catalyst->TS Product Enantioenriched This compound TS->Product

Caption: A simplified representation of an asymmetric [2+2] cycloaddition mechanism.

References

Navigating the Lability of 3-Phenylcyclobutanone in Acidic Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenylcyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Due to the inherent ring strain of its four-membered ring, this compound exhibits notable reactivity, particularly a susceptibility to degradation under acidic conditions.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate stability issues, ensuring the integrity and success of your experiments.

Understanding the Core Issue: Acid-Catalyzed Ring Opening

The primary stability concern when working with this compound in the presence of acids is the potential for acid-catalyzed ring-opening reactions. The four-membered ring is sterically strained, making it susceptible to cleavage. The generally accepted mechanism involves the protonation of the carbonyl oxygen by an acid, which activates the cyclobutanone ring towards nucleophilic attack. This can lead to the formation of various acyclic byproducts, compromising the yield and purity of your desired product.

A theoretical investigation into the Brønsted acid-catalyzed ring-opening of a similar substituted 2-phenylcyclobutanone suggests that the initial protonation of the carbonyl is a key step that facilitates the subsequent ring cleavage. This provides a foundational understanding of the degradation pathway that this compound likely undergoes.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues encountered when handling this compound in acidic environments.

Q1: I am observing a significant decrease in the yield of my desired product when running a reaction with this compound in the presence of a strong acid. What is likely happening?

A1: The most probable cause is the acid-catalyzed degradation of your this compound starting material through a ring-opening mechanism. The presence of strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), can promote this degradation pathway, leading to the formation of undesired byproducts and consequently, a lower yield of your target molecule. The reactivity of the cyclobutane ring is largely attributed to its inherent strain, which makes it prone to such transformations.[1]

Q2: What are the likely degradation products I should be looking for?

A2: While specific, experimentally confirmed degradation products for this compound under various acidic conditions are not extensively documented in readily available literature, the proposed mechanism of acid-catalyzed ring-opening suggests the formation of acyclic phenyl-substituted keto-compounds. Depending on the nucleophile present in the reaction medium (e.g., water, alcohol, or the counter-ion of the acid), you might expect to see products resulting from the cleavage of the C1-C2 or C1-C4 bond of the cyclobutanone ring. It is also possible to observe products from subsequent reactions of these initial ring-opened species, such as aldol-type self-condensation products, which can lead to the formation of complex mixtures and tarry byproducts.

Q3: How can I monitor the degradation of this compound in my reaction?

A3: A stability-indicating analytical method is crucial for monitoring the consumption of the starting material and the formation of any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for monitoring the stability of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of a modifier like formic acid) and UV detection should allow for the separation and quantification of the parent compound and its potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for monitoring the reaction in real-time or for analyzing aliquots. The disappearance of the characteristic signals of this compound and the appearance of new signals in the aromatic and aliphatic regions can provide direct evidence of degradation. The presence of complex multiplets may suggest the formation of multiple byproducts.

Q4: Are there any general recommendations for storing this compound to ensure its stability?

A4: Proper storage is essential to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advisable to prevent potential degradation from atmospheric moisture and oxygen.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the instability of this compound in acidic media.

Issue 1: Low Reaction Yield and Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Excessive Acid Concentration Titrate the acid concentration to the minimum effective amount required for your reaction.A lower proton concentration will reduce the rate of the competing acid-catalyzed ring-opening of the cyclobutanone.
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing the reaction at 0°C or even lower if your primary reaction allows.The degradation of this compound is a chemical reaction with its own activation energy. Lowering the temperature will disproportionately slow down this undesired side reaction compared to your main reaction if the latter has a lower activation energy.
Prolonged Reaction Time Monitor the reaction closely by TLC, HPLC, or NMR and quench the reaction as soon as the starting material is consumed or the product formation plateaus.Minimizing the exposure time of this compound and your product to the acidic conditions will reduce the extent of degradation.
Choice of Acid If your reaction allows, consider using a milder Brønsted acid or a Lewis acid.Different acids have different propensities to promote the ring-opening reaction. A systematic screen of acids could identify one that catalyzes your desired transformation efficiently while minimizing the degradation of the cyclobutanone.
Solvent Effects The choice of solvent can influence the stability of this compound. Protic solvents might participate in the ring-opening reaction.Consider using a less nucleophilic or aprotic solvent if your reaction chemistry permits.
Issue 2: Inconsistent Reaction Outcomes
Potential Cause Troubleshooting Steps Scientific Rationale
Variable Purity of this compound Ensure the purity of your this compound before use, for example, by HPLC or NMR.Impurities in the starting material can sometimes catalyze decomposition or lead to unexpected side reactions.
Presence of Water Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.Water can act as a nucleophile in the acid-catalyzed ring-opening, leading to the formation of hydrated byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound under Acidic Conditions
  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add your substrate and an anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Addition of this compound: Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Slow Addition of Acid: Add the acidic catalyst dropwise to the cooled reaction mixture over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC, HPLC, or NMR.

  • Work-up: Once the reaction is complete, quench the reaction by adding a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and purify the product using an appropriate technique such as column chromatography.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed initial step in the acid-catalyzed degradation of this compound.

degradation_pathway cluster_start This compound cluster_acid Acidic Catalyst cluster_protonated Protonated Intermediate cluster_nucleophile Nucleophile cluster_opened Ring-Opened Product start This compound O protonated Protonated Carbonyl O-H + start:f0->protonated:f0 Protonation acid H+ opened Acyclic Product(s) protonated->opened Nucleophilic Attack & Ring Opening nucleophile Nu-

Caption: Proposed initial steps of acid-catalyzed degradation.

Logical Workflow for Troubleshooting

The following flowchart provides a decision-making tool for addressing stability issues with this compound in your experiments.

troubleshooting_workflow start Low Yield or Multiple Byproducts Observed check_purity Check Purity of this compound start->check_purity purify Purify Starting Material check_purity->purify Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp reduce_acid Reduce Acid Concentration lower_temp->reduce_acid change_acid Screen Different Acids (Brønsted vs. Lewis) reduce_acid->change_acid change_solvent Change Solvent change_acid->change_solvent monitor_time Monitor Reaction and Minimize Time change_solvent->monitor_time success Improved Outcome monitor_time->success fail Issue Persists monitor_time->fail

Caption: A workflow for troubleshooting stability issues.

References

Technical Support Center: Catalyst Deactivation in 3-Phenylcyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Phenylcyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to catalyst deactivation during this critical synthesis. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter in your experimental work.

I. Frequently Asked Questions (FAQs)

This section provides an overview of the catalysts commonly employed in this compound synthesis and the general principles of their deactivation.

Q1: What are the primary catalytic methods for the synthesis of this compound?

The synthesis of this compound, particularly its conversion to subsequent products via Baeyer-Villiger oxidation, often employs two main classes of catalysts:

  • Cobalt (III)-Salen Complexes: Cationic Co(III)(salen) complexes are effective for the asymmetric Baeyer-Villiger oxidation of this compound.[1][2]

  • Flavinium Salts: Chiral N¹,N¹⁰-ethylene-bridged flavinium salts are utilized as organocatalysts for the hydrogen peroxide (H₂O₂) mediated oxidation of this compound to its corresponding lactone.[1][2]

Q2: I'm observing a significant drop in my reaction yield. What are the general causes of catalyst deactivation?

Catalyst deactivation is a common issue in catalytic reactions and can be broadly categorized into three main mechanisms:

  • Poisoning: This involves the strong chemical adsorption of impurities from the reaction mixture onto the active sites of the catalyst, rendering them inactive.

  • Fouling/Coking: The deposition of solid materials, such as carbonaceous residues, on the catalyst surface can block active sites.

  • Sintering/Thermal Degradation: High reaction temperatures can lead to the loss of active surface area through the agglomeration of catalyst particles or changes in the catalyst's crystal structure.

II. Troubleshooting Guide: Co(III)-Salen Catalysts

This section focuses on specific issues you might encounter when using Co(III)-salen complexes.

Q3: My Co(III)-salen catalyzed Baeyer-Villiger oxidation of this compound has stalled. What is the most likely cause of deactivation?

The most probable cause of deactivation for Co(III)-salen catalysts is the reduction of the active Co(III) center to the inactive Co(II) state .[3] This change in oxidation state prevents the catalyst from participating in the catalytic cycle.

dot graph TD { A[Active Co(III)-salen] --> B{Catalytic Cycle}; B --> C[Product]; B --> D[Inactive Co(II)-salen]; D --> E{Reaction Stalls}; subgraph Deactivation Pathway D; end subgraph Active Cycle B; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; } caption: Deactivation of Co(III)-salen catalyst.

Q4: How can I confirm that my Co(III)-salen catalyst has been reduced to Co(II)-salen?

You can use UV-Vis spectroscopy to monitor the oxidation state of the cobalt center. Co(III)-salen complexes typically exhibit different absorption spectra compared to their Co(II) counterparts. A noticeable color change in the reaction mixture, often from a dark color to a reddish-brown, can also be an initial visual indicator of catalyst reduction.

Q5: Are there any less common deactivation pathways for Co(III)-salen catalysts I should be aware of?

While reduction of the cobalt center is the primary concern, another potential, though less common, deactivation route involves side reactions with the catalyst's counter-ion. Highly nucleophilic counter-ions can sometimes participate in undesired reactions, leading to a loss of catalytic activity.

Q6: My starting materials are pure. What else could be poisoning my Co(III)-salen catalyst?

If you are confident in the purity of your this compound, consider the source of your oxidant. In Baeyer-Villiger oxidations using hydrogen peroxide, impurities or stabilizers in the H₂O₂ solution could potentially interact with the catalyst. Additionally, if your this compound was synthesized from precursors like phenylacetylene, trace amounts of unreacted starting materials or byproducts could act as catalyst poisons.

Q7: Can I regenerate my deactivated Co(II)-salen catalyst?

Yes, it is often possible to regenerate the active Co(III) species by air oxidation . The inactive Co(II)-salen can be oxidized back to the active Co(III) state by exposure to oxygen.

Experimental Protocol: Regeneration of Co(II)-salen to Co(III)-salen

Objective: To re-oxidize the inactive Co(II)-salen complex to the active Co(III)-salen complex.

Materials:

  • Deactivated catalyst (assumed to be Co(II)-salen)

  • Suitable solvent in which the complex is soluble (e.g., ethanol, dichloromethane)

  • Air or oxygen source

  • Stir plate and stir bar

  • Reaction flask

Procedure:

  • Dissolve the Deactivated Catalyst: In a clean, dry flask, dissolve the deactivated Co(II)-salen complex in a suitable solvent.

  • Expose to Air/Oxygen: Vigorously stir the solution while bubbling a gentle stream of air or oxygen through it. Alternatively, stirring the solution open to the atmosphere can also be effective, though it may take longer.

  • Monitor the Reaction: The solution's color will likely change as the oxidation proceeds. You can monitor the conversion back to Co(III)-salen using UV-Vis spectroscopy by observing the reappearance of the characteristic Co(III)-salen absorption bands.

  • Isolate the Regenerated Catalyst: Once the oxidation is complete (as indicated by spectroscopy or a stable color change), the solvent can be removed under reduced pressure to yield the regenerated Co(III)-salen catalyst.

  • Drying: Ensure the regenerated catalyst is thoroughly dried before its next use, as residual solvent can interfere with future reactions.

III. Troubleshooting Guide: Flavinium Salt Organocatalysts

This section addresses specific issues related to the use of flavinium salt organocatalysts in the H₂O₂-mediated oxidation of this compound.

Q8: My flavinium salt-catalyzed reaction is sluggish and giving low yields. What are the common deactivation pathways for this type of catalyst?

Flavinium salt organocatalysts are susceptible to a few key deactivation mechanisms:

  • Pseudobase Formation: In the presence of water, flavinium salts can undergo a reversible reaction to form a catalytically inactive covalent hydrate, often referred to as a "pseudobase".[4] This is a common cause of decreased catalytic activity.

  • Photodecomposition: Some flavinium salts can be sensitive to light and may decompose upon prolonged exposure, especially under reaction conditions.

  • Side Reactions: The highly reactive nature of flavinium salts can lead to undesired side reactions, such as N5-arylation, where the catalyst reacts with aromatic components in the reaction mixture.

dot graph TD { A[Active Flavinium Salt] --> B{Catalytic Cycle}; B --> C[Product]; A -- H2O --> D[Inactive Pseudobase]; B -- Light --> E[Decomposition Products]; D --> F{Reaction Slows/Stops}; E --> F; subgraph Deactivation Pathways D; E; end subgraph Active Cycle B; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; } caption: Deactivation pathways for flavinium salt catalysts.

Q9: How can I minimize pseudobase formation and maintain the activity of my flavinium salt catalyst?

To minimize the formation of the inactive pseudobase, it is crucial to carry out the reaction under anhydrous or nearly anhydrous conditions. Ensure that all solvents and reagents are thoroughly dried before use. If the presence of water is unavoidable due to the use of aqueous H₂O₂, using a higher catalyst loading might be necessary to compensate for the partial deactivation.

Q10: I suspect my flavinium salt has degraded. Can it be purified or regenerated?

Purification of flavinium salts can be challenging as they may co-elute with reaction byproducts during column chromatography.[5] However, if deactivation is primarily due to pseudobase formation, it is possible to regenerate the active flavinium salt. Since the formation of the pseudobase is a reversible equilibrium, shifting the equilibrium back towards the flavinium salt can restore its activity.

Experimental Protocol: Regeneration of Flavinium Salt from its Pseudobase

Objective: To convert the inactive pseudobase back to the active flavinium salt.

Materials:

  • Deactivated flavinium salt catalyst (containing the pseudobase)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • A weak, non-nucleophilic acid (e.g., trifluoroacetic acid - TFA, a few drops)

  • Stir plate and stir bar

  • Reaction flask

Procedure:

  • Dissolve the Catalyst: Dissolve the crude, deactivated catalyst in a minimal amount of anhydrous solvent.

  • Acidification: Add a few drops of a weak, non-nucleophilic acid like TFA to the solution. The acid will protonate the hydroxyl group of the pseudobase, facilitating the elimination of water and reforming the flavinium salt.

  • Stir: Stir the solution at room temperature for a short period (e.g., 15-30 minutes) to allow the equilibrium to shift.

  • Removal of Water: To further drive the equilibrium, it may be beneficial to add a drying agent that is compatible with the solvent and catalyst, or to remove the water azeotropically if the solvent allows.

  • Isolation (Optional): If desired, the regenerated catalyst can be isolated by removing the solvent and the volatile acid under reduced pressure. However, it may be possible to use the resulting solution of the activated catalyst directly in the next reaction, after neutralizing the added acid if necessary for the subsequent reaction chemistry.

IV. Impact of Starting Material Impurities

The purity of your starting materials is paramount for the success of any catalytic reaction. This section highlights potential impurities in the synthesis of this compound that can lead to catalyst deactivation.

Q11: My this compound was synthesized from phenylacetylene. What impurities should I be concerned about?

If your this compound is prepared from phenylacetylene, residual amounts of the starting alkyne can be detrimental to your catalytic system. Phenylacetylene is a known poison for various catalysts, particularly those used in polymerization and hydrogenation reactions.[6] It can strongly coordinate to the metal center of a Co(III)-salen complex or interact with the electron-deficient flavinium salt, blocking the active sites and inhibiting catalysis.

Troubleshooting Tip: Ensure your this compound is rigorously purified to remove any traces of unreacted phenylacetylene before use in a catalytic reaction. Techniques such as column chromatography or recrystallization should be employed.

V. Data Summary

The following table summarizes the key deactivation pathways and troubleshooting strategies discussed in this guide.

Catalyst TypePrimary Deactivation PathwaySecondary Deactivation PathwaysKey Indicators of DeactivationRegeneration StrategyPreventative Measures
Co(III)-Salen Reduction to inactive Co(II)Side reactions of counter-ionsColor change (e.g., to reddish-brown), stalling of the reactionAir or O₂ oxidation of the Co(II) species back to Co(III)Use pure starting materials and oxidants; avoid highly nucleophilic counter-ions.
Flavinium Salts Formation of inactive pseudobase with H₂OPhotodecomposition, side reactions (e.g., N5-arylation)Decreased reaction rate, incomplete conversionAcid-mediated dehydration of the pseudobaseUse anhydrous solvents and reagents; protect the reaction from excessive light.

References

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Analysis of 3-Phenylcyclobutanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-phenylcyclobutanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of spectral data, explains the causal relationships behind chemical shifts and coupling patterns, and compares the spectral features of this compound with its unsubstituted counterpart, cyclobutanone, to provide a deeper understanding of substituent effects in strained ring systems.

The Structural Significance of this compound

This compound is a valuable synthetic intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring a strained four-membered ring attached to a phenyl group, presents a unique spectroscopic challenge and opportunity.[1] The cyclobutane ring's puckered conformation and the electronic effects of the phenyl group and carbonyl moiety all influence the magnetic environment of each nucleus, making NMR spectroscopy an indispensable tool for its structural elucidation.[1][3]

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol is critical for trustworthy results. The following procedure outlines the steps for acquiring high-resolution 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (≥95.0% as determined by HPLC) to avoid spectral artifacts from impurities.[2]

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a common choice for small organic molecules and offers good solubility.[4] Ensure the solvent is free from water and other proton-containing impurities.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. This concentration is generally sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments on a modern spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for resolving complex coupling patterns.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: A spectral width of ~220-240 ppm is necessary to capture both the carbonyl and aliphatic/aromatic carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

Workflow for NMR Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Elucidation Sample Pure this compound Solvent Deuterated Solvent (CDCl3) + TMS Sample->Solvent NMR_Tube Dissolve & Transfer to NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D Spectra (1H, 13C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_1D->Acquire_2D Process Process Data (FT, Phasing, Baseline Correction) Acquire_2D->Process Assign_1D Assign 1D Signals (Chemical Shift, Integration, Multiplicity) Process->Assign_1D Correlate_2D Correlate with 2D Data Assign_1D->Correlate_2D Structure Confirm Structure Correlate_2D->Structure

Caption: Workflow for the NMR analysis of this compound.

Spectral Analysis of this compound

While a publicly available, fully assigned spectrum is elusive, we can confidently predict the ¹H and ¹³C NMR spectra based on established principles of chemical shift theory, substituent effects, and data from analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound (C₁₀H₁₀O) has five distinct proton environments.

Signal LabelChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignmentJustification
Hₐ7.20 - 7.405HMultiplet (m)Aromatic Protons (C₆H₅)Protons on a monosubstituted benzene ring typically resonate in this region.[5] The overlap of ortho, meta, and para signals often results in a complex multiplet.
Hₑ3.60 - 3.801HQuintet (p) or Multiplet (m)Methine Proton (C3-H)This proton is deshielded by the adjacent phenyl group. It is coupled to the four neighboring methylene protons (Hₓ and Hᵧ), theoretically leading to a quintet.
Hₓ, Hᵧ3.10 - 3.404HMultiplet (m)Methylene Protons (C2-H₂, C4-H₂)These protons are alpha to the carbonyl group, causing significant deshielding.[6] They are coupled to the methine proton (Hₑ) and are diastereotopic, leading to a complex multiplet.
Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)

The molecule possesses six unique carbon environments due to symmetry.

Signal LabelChemical Shift (δ, ppm) (Predicted)AssignmentJustification
C=O~208Carbonyl Carbon (C1)The chemical shift for a ketone carbonyl in a four-membered ring is highly deshielded.[6][7]
Cᵢ~140Ipso-Carbon (Aromatic C)The aromatic carbon directly attached to the cyclobutane ring. Its shift is influenced by the alkyl substituent.
Cₐ~129Ortho/Meta-Carbons (Aromatic C)Aromatic C-H carbons typically appear in the 125-130 ppm range.[8]
Cₚ~127Para-Carbon (Aromatic C)The para carbon often has a distinct chemical shift from the ortho and meta carbons.[8]
~48Methylene Carbons (C2, C4)These carbons are alpha to the carbonyl group, resulting in a downfield shift compared to a standard alkane.
~35Methine Carbon (C3)This sp³ carbon is attached to the phenyl group, placing it in a typical benzylic carbon region.

Comparative Analysis: this compound vs. Cyclobutanone

To appreciate the electronic influence of the phenyl group, a comparison with the parent cyclobutanone is highly instructive.

CompoundProton SignalChemical Shift (δ, ppm)Carbon SignalChemical Shift (δ, ppm)
Cyclobutanone α-protons (4H)~3.0-3.2C=O~211
β-protons (2H)~2.0-2.2α-carbons~47
β-carbon~13
This compound α-protons (4H, Hₓ, Hᵧ)~3.1-3.4C=O~208
β-proton (1H, Hₑ)~3.6-3.8α-carbons~48
Aromatic (5H, Hₐ)~7.2-7.4β-carbon~35
Aromatic~127-140

(Data for Cyclobutanone is sourced from typical values and spectral databases.[9][10])

Key Insights from the Comparison:

  • Deshielding of the β-Proton (Hₑ): The most dramatic effect is the significant downfield shift of the methine proton in this compound (~3.7 ppm) compared to the β-protons in cyclobutanone (~2.1 ppm). This is due to the magnetic anisotropy (deshielding cone) of the adjacent phenyl ring.

  • Downfield Shift of the β-Carbon: The β-carbon (C3) in this compound is shifted significantly downfield (~35 ppm) compared to its counterpart in cyclobutanone (~13 ppm) due to the substituent effect of the attached phenyl group.

  • Minor Effect on α-Positions: The chemical shifts of the protons and carbons alpha to the carbonyl group are less affected, demonstrating that electronic effects diminish with distance.

Confirming Connectivity with 2D NMR

While 1D NMR provides the foundational data, 2D NMR experiments like COSY and HSQC are essential for unambiguous assignment, especially in molecules with complex spin systems.

NMR_Correlations cluster_protons cluster_carbons H_arom Hₐ (7.2-7.4) C_arom Cₐ, Cₚ (127-129) H_arom->C_arom HSQC H_methine Hₑ (3.6-3.8) H_methylene Hₓ, Hᵧ (3.1-3.4) H_methine->H_methylene COSY C_methine (35) H_methine->C_methine HSQC C_methylene (48) H_methylene->C_methylene HSQC

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-phenylcyclobutanone. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple spectral interpretation. It delves into the mechanistic underpinnings of the molecule's fragmentation, compares its behavior to structural isomers and analogs, and provides a validated protocol for data acquisition. Our approach is grounded in the principles of scientific integrity, ensuring that every claim is supported by verifiable data and authoritative sources.

Introduction: The Structural Significance of this compound

This compound is a ketone featuring a strained four-membered cyclobutane ring and a phenyl substituent. This unique combination of a reactive carbonyl group, a strained aliphatic ring, and an aromatic moiety results in a rich and informative mass spectrum upon electron ionization. Understanding its fragmentation is not merely an academic exercise; it is crucial for structural elucidation, impurity profiling in synthetic chemistry, and metabolite identification in drug discovery. The high-energy input from electron ionization induces a series of predictable and diagnostic bond cleavages and rearrangements, offering a detailed fingerprint of the molecule's architecture.

The Electron Ionization Mass Spectrum of this compound

Under standard 70 eV electron ionization conditions, this compound undergoes extensive fragmentation. The resulting mass spectrum is characterized by several key ions that reveal the interplay between the cyclobutane ring and the phenyl group. The primary data for its mass spectrum is well-established and publicly available through resources like the NIST WebBook.

Key Fragment Ions and Their Relative Abundance

The mass spectrum is dominated by fragments resulting from cleavages influenced by the stabilizing effect of the phenyl group and the inherent strain of the cyclobutane ring.

m/z (Mass-to-Charge Ratio)Proposed Ion StructureRelative Intensity (%)
146[C₁₀H₁₀O]⁺• (Molecular Ion)25
118[C₈H₆O]⁺• (Loss of C₂H₄)100 (Base Peak)
117[C₈H₅O]⁺ (Loss of C₂H₅•)40
104[C₇H₄O]⁺• (Loss of C₃H₆)35
91[C₇H₇]⁺ (Tropylium ion)55
77[C₆H₅]⁺ (Phenyl ion)20

Data compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Mechanistic Fragmentation Pathways

The formation of the major ions observed in the spectrum can be explained through several competing fragmentation pathways, initiated by the removal of an electron to form the molecular ion, [M]⁺• (m/z 146).

Formation of the Base Peak (m/z 118): Retro-Diels-Alder (RDA-like) Cleavage

The most prominent fragmentation pathway involves the cleavage of the cyclobutane ring. The molecular ion undergoes a formal [2+2] cycloreversion, a characteristic reaction for cyclobutanes, leading to the expulsion of a neutral ethene (C₂H₄) molecule. This process forms the base peak at m/z 118, which can be represented as the radical cation of phenylketene. The stability of this delocalized radical cation is a major driving force for this pathway.

Caption: Formation of the base peak (m/z 118) via cycloreversion.

Formation of the Tropylium Ion (m/z 91)

A significant peak at m/z 91 is indicative of the highly stable tropylium cation ([C₇H₇]⁺). Its formation is a hallmark of compounds containing a benzyl moiety. This pathway likely begins with an α-cleavage adjacent to the carbonyl group, followed by rearrangement and loss of a neutral ketene (CH₂CO) and a hydrogen radical, or a direct cleavage of the C₁-C₂ and C₃-C₄ bonds.

Fragmentation_Pathway_2 M Molecular Ion m/z 146 Intermediate Rearranged Intermediate M->Intermediate α-cleavage & Rearrangement F2 Tropylium Ion m/z 91 Intermediate->F2 - •CHO, - C₂H₂

Caption: Proposed pathway to the stable tropylium ion (m/z 91).

Comparative Fragmentation Analysis

To fully appreciate the diagnostic value of this compound's fragmentation, it is instructive to compare it with structurally related molecules.

This compound vs. 2-Phenylcyclobutanone

The position of the phenyl group dramatically alters the fragmentation pattern. While this compound is dominated by the loss of ethene (m/z 118), the spectrum of 2-phenylcyclobutanone (an isomer) is expected to show a prominent peak corresponding to the benzoyl cation (m/z 105, [C₆H₅CO]⁺). This arises from a classic α-cleavage between the carbonyl carbon and the phenyl-substituted carbon. This fundamental difference makes mass spectrometry an excellent tool for distinguishing between these positional isomers.

This compound vs. Unsubstituted Cyclobutanone

Unsubstituted cyclobutanone (MW=70) also undergoes cycloreversion, but it produces two different sets of fragments: one by losing ethene to give the ketene radical cation (m/z 42), and another by losing ketene to give the ethene radical cation (m/z 28). In this compound, the phenyl group preferentially stabilizes the charge on the phenylketene fragment (m/z 118), making the alternative cleavage (loss of phenylketene) negligible.

Comparative Summary of Key Fragments
CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Mechanism 1Key Fragment 2 (m/z)Mechanism 2
This compound 146118 (Base Peak)Cycloreversion (Loss of C₂H₄)91Rearrangement to Tropylium
2-Phenylcyclobutanone 146105 (High Abundance)α-Cleavage (Benzoyl cation)117McLafferty Rearrangement
Cyclobutanone 7042 (Base Peak)Cycloreversion (Loss of C₂H₄)28Cycloreversion (Loss of CH₂CO)

This comparison underscores how the unique fragmentation of this compound serves as a reliable structural fingerprint, directly attributable to the interplay between its substituent and core ring structure.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

This section provides a standardized protocol for the analysis of this compound using a gas chromatograph coupled to a single-quadrupole mass spectrometer (GC-MS).

Rationale for Method Selection

GC-MS with electron ionization is the gold standard for volatile, thermally stable small molecules like this compound. GC provides excellent separation from solvents and impurities, ensuring a pure mass spectrum of the analyte. A standard 70 eV ionization energy is used because it provides reproducible fragmentation patterns that are comparable to extensive library databases like NIST.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Generate the background-subtracted mass spectrum.

    • Compare the acquired spectrum against a reference library (e.g., NIST) to confirm identity and examine the relative abundances of the key fragment ions (m/z 146, 118, 117, 91).

Caption: Standard GC-EI-MS workflow for this compound analysis.

Conclusion

The mass spectrometry fragmentation of this compound is a textbook example of how molecular structure dictates fragmentation behavior. The base peak at m/z 118, arising from a characteristic cycloreversion, and the presence of other significant ions like the tropylium cation at m/z 91, provide a robust and reliable fingerprint for its identification. By comparing its spectrum to that of its isomers and analogs, we gain a deeper appreciation for the subtle electronic and steric effects that govern fragmentation pathways. The provided protocol offers a validated, self-consistent method for obtaining high-quality, reproducible data, ensuring that researchers can confidently apply these principles in their own analytical work.

A Comparative Guide to the Synthesis of 3-Phenylcyclobutanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a multitude of biologically active molecules and serves as a versatile synthetic intermediate in organic chemistry.[1] Its inherent ring strain can be strategically exploited in ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures. 3-Phenylcyclobutanone, in particular, is a valuable building block, featuring both the cyclobutane core and a phenyl substituent that allows for further functionalization.[1][2] Its synthesis has been approached through various methodologies, each with its own set of advantages and limitations. This guide provides an in-depth comparison of two prominent and efficient synthesis routes to this compound, offering experimental data and expert insights to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: The Ghosez Keteniminium [2+2] Cycloaddition

This elegant and widely recognized method, pioneered by Léon Ghosez and his coworkers, utilizes a [2+2] cycloaddition between an electron-rich alkene and a keteniminium salt generated in situ.[3][4] The keteniminium ion is a highly reactive electrophile, readily undergoing cycloaddition with a variety of olefins to produce cyclobutanones after hydrolysis.

Mechanistic Rationale

The reaction is initiated by the activation of a tertiary amide, such as N,N-dimethylacetamide, with a strong electrophile like trifluoromethanesulfonic anhydride (Tf₂O). This forms a highly reactive Vilsmeier-type intermediate. In the presence of a non-nucleophilic base, such as 2,6-lutidine, this intermediate loses a proton to form a keteniminium triflate. This keteniminium salt then undergoes a concerted [2+2] cycloaddition with an alkene, in this case, styrene. The resulting cyclobutylidinium salt is then hydrolyzed to yield the final this compound. The regioselectivity of the cycloaddition is controlled by the electronic properties of the reactants.

Ghosez_Mechanism Styrene Styrene Cycloadduct Cyclobutylidinium Salt Styrene->Cycloadduct DMA N,N-Dimethylacetamide Keteniminium Keteniminium Salt DMA->Keteniminium + Tf₂O, 2,6-Lutidine Tf2O Tf₂O Lutidine 2,6-Lutidine Keteniminium->Cycloadduct [2+2] Cycloaddition Product This compound Cycloadduct->Product Hydrolysis H₂O Hydrolysis->Product Hydrolysis

Caption: Mechanism of the Ghosez [2+2] Cycloaddition.

Experimental Protocol: A Scalable Preparation

The following protocol is a well-established and scalable procedure adapted from Organic Syntheses.[3]

Step 1: In situ generation of the keteniminium salt and cycloaddition

  • To a stirred solution of N,N-dimethylacetamide (1.00 equiv) and 2,6-lutidine (1.20 equiv) in 1,2-dichloroethane, add trifluoromethanesulfonic anhydride (1.20 equiv) dropwise at 0 °C.

  • After stirring for 15 minutes, add styrene (4.00 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

Step 2: Hydrolysis and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

A reported yield for a similar procedure is approximately 85%.[3]

Route 2: Dichloroketene Cycloaddition followed by Reductive Dechlorination

This two-step approach involves the initial formation of a dichlorinated cyclobutanone intermediate via a [2+2] cycloaddition of dichloroketene with an alkene, followed by the removal of the chlorine atoms.[5][6] This method is particularly useful as dichloroketene is highly reactive and can undergo cycloaddition with a wide range of olefins.

Mechanistic Rationale

Dichloroketene is typically generated in situ from either trichloroacetyl chloride with a reducing agent like a zinc-copper couple, or from dichloroacetyl chloride with a base like triethylamine. The highly electrophilic dichloroketene then readily undergoes a [2+2] cycloaddition with styrene to yield 2,2-dichloro-3-phenylcyclobutanone. The subsequent step is a reductive dechlorination, often carried out using zinc dust in a protic solvent like acetic acid, which removes the two chlorine atoms to give the desired this compound.[7][8][9]

Dichloroketene_Mechanism Styrene Styrene Dichloro_Product 2,2-Dichloro-3-phenylcyclobutanone Styrene->Dichloro_Product TCA Trichloroacetyl Chloride Dichloroketene Dichloroketene TCA->Dichloroketene ZnCu Zn-Cu Couple ZnCu->Dichloroketene Generation Dichloroketene->Dichloro_Product [2+2] Cycloaddition Product This compound Dichloro_Product->Product Zn_AcOH Zn, AcOH Zn_AcOH->Product Reductive Dechlorination

Caption: Dichloroketene cycloaddition and dechlorination.

Experimental Protocol: A Two-Step Approach

This protocol is based on a procedure reported on ChemSpider SyntheticPages.[10]

Step 1: Synthesis of 2,2-dichloro-3-phenylcyclobutanone

  • Prepare a zinc-copper couple by treating activated zinc dust with copper(II) sulfate pentahydrate.

  • To a suspension of the zinc-copper couple and styrene (1.0 equiv) in anhydrous diethyl ether, add a solution of trichloroacetyl chloride (1.04 equiv) and phosphorus oxychloride (1.04 equiv) in diethyl ether dropwise over 1 hour.

  • Reflux the resulting mixture for 4 hours.

  • Filter the suspension through celite and wash the filtrate sequentially with water, saturated sodium bicarbonate solution, brine, and water.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by distillation to yield 2,2-dichloro-3-phenylcyclobutanone as a white crystalline solid. A yield of 77% has been reported for this step.[10]

Step 2: Reductive Dechlorination to this compound

  • Heat the 2,2-dichloro-3-phenylcyclobutanone in glacial acetic acid with an excess of zinc dust.

  • After the reaction is complete, perform a standard aqueous work-up.

  • Purify the crude product by distillation to obtain this compound as a clear, colorless oil. While a specific yield for this step is not provided in the reference, reductive dechlorinations of this type are generally efficient.[10][11]

Comparative Analysis of Synthesis Routes

FeatureGhosez Keteniminium CycloadditionDichloroketene Cycloaddition & Dechlorination
Starting Materials Styrene, N,N-dimethylacetamide, Trifluoromethanesulfonic anhydride, 2,6-LutidineStyrene, Trichloroacetyl chloride, Zinc, Copper sulfate
Number of Steps One-pot reaction followed by workupTwo distinct synthetic steps with intermediate isolation
Overall Yield ~85% (reported for a similar procedure)[3]~77% for the first step; overall yield is likely good but dependent on the second step's efficiency[10]
Reagents & Safety Utilizes highly reactive and corrosive trifluoromethanesulfonic anhydride.Involves the use of lachrymatory trichloroacetyl chloride and handling of fine metal powders (zinc).
Scalability The one-pot nature is advantageous for scalability.The two-step process with intermediate purification may be less streamlined for large-scale production.
Atom Economy The use of stoichiometric activating agents and base reduces atom economy.The generation of dichloroketene and the reductive dechlorination also involve stoichiometric reagents.
Substrate Scope Generally broad for electron-rich and unactivated alkenes.Dichloroketene is highly reactive and cycloadds with a wide variety of alkenes.

Expert Recommendations and Conclusion

Both the Ghosez keteniminium cycloaddition and the dichloroketene route are robust and effective methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the research or development project.

The Ghosez method offers the elegance and efficiency of a one-pot procedure, which can be highly advantageous for rapid synthesis and scalability. The high reported yield makes it an attractive option. However, the use of expensive and hazardous trifluoromethanesulfonic anhydride requires careful handling and consideration of cost, especially on a larger scale.

The dichloroketene route , while being a two-step process, utilizes more readily available and less expensive starting materials. The isolation of the dichlorinated intermediate can be beneficial for characterization and ensuring the purity of the final product. The handling of a zinc-copper couple and the lachrymatory nature of trichloroacetyl chloride are the main practical considerations for this route.

For researchers seeking a rapid and high-yielding synthesis with access to the necessary reagents, the Ghosez method is an excellent choice. For those prioritizing cost-effectiveness and who are equipped to handle a two-step sequence, the dichloroketene pathway presents a very viable and efficient alternative. Ultimately, both routes provide reliable access to the valuable this compound scaffold, empowering further exploration in medicinal chemistry and materials science.

References

A Comparative Guide to the Reactivity of 3-Phenylcyclobutanone and Other Aryl Cyclobutanones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, cyclobutanones serve as versatile four-membered ring building blocks. Their inherent ring strain makes them amenable to a variety of transformations, including ring-opening and ring-expansion reactions, providing access to diverse molecular scaffolds.[1][2] Among this class of compounds, aryl cyclobutanones, and specifically 3-phenylcyclobutanone, have garnered significant attention. This guide provides an in-depth, objective comparison of the reactivity of this compound with other aryl cyclobutanones, supported by experimental data and mechanistic insights to inform your research and development endeavors.

Introduction: The Significance of Aryl Cyclobutanones

Cyclobutanones are valuable intermediates in organic synthesis due to the strain in their four-membered ring.[1] The presence of an aryl substituent introduces electronic effects that can significantly influence the reactivity of the cyclobutanone core. This makes aryl cyclobutanones particularly interesting for the construction of complex molecules, including biologically active compounds and pharmaceuticals.[1] this compound, with its readily available starting materials and well-studied reactivity, often serves as a benchmark for this class of compounds.[3][4] However, variations in the aryl substituent—both in terms of its electronic properties and its position on the cyclobutanone ring—can lead to profound differences in reaction outcomes.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of aryl cyclobutanones are influenced by the nature and position of the aryl group. These properties, in turn, affect their reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at RT
This compoundC₁₀H₁₀O146.19Solid/Liquid[1]
3-(4-Methoxyphenyl)cyclobutanoneC₁₁H₁₂O₂176.21Not specified
3-(4-Nitrophenyl)cyclobutanoneC₁₀H₉NO₃191.18Not specified
2-PhenylcyclobutanoneC₁₀H₁₀O146.19Not specified

Data compiled from various chemical suppliers and literature sources.

The electronic nature of the substituent on the phenyl ring can alter the electron density of the entire molecule, influencing the polarity of the carbonyl group and the acidity of the α-protons. For instance, an electron-donating group like methoxy is expected to increase the electron density of the aromatic ring, which can have long-range effects on the reactivity of the cyclobutanone. Conversely, an electron-withdrawing group like nitro will decrease the electron density. The position of the phenyl group (e.g., at the 2- or 3-position) also dramatically impacts steric hindrance around the carbonyl group and the adjacent carbons.

Key Synthetic Transformations: A Head-to-Head Comparison

The utility of aryl cyclobutanones is best illustrated by their performance in a range of chemical reactions. Here, we compare the reactivity of this compound with other aryl cyclobutanones in several key transformations.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones.[5] For cyclic ketones, this reaction results in the formation of a lactone, a valuable motif in natural products and pharmaceuticals.[6][7]

The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical cyclobutanones is a critical consideration. The migratory aptitude of the adjacent carbon atoms dictates which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude.

General Reaction Scheme:

Caption: General workflow for Baeyer-Villiger oxidation of aryl cyclobutanones.

Experimental Data Comparison:

SubstrateOxidantProductYield (%)Reference
This compoundH₂O₂ / Flavin catalyst4-Phenyl-dihydrofuran-2(3H)-one-[8]
This compoundH₂O₂ / Co(III)(salen) catalyst4-Phenyl-dihydrofuran-2(3H)-one-[4]
General Cyclobutanonesm-CPBAγ-Butyrolactone61[6]

Mechanistic Insights and Discussion:

In the Baeyer-Villiger oxidation of 3-arylcyclobutanones, the migratory aptitude of the benzylic carbon (C4) versus the non-benzylic carbon (C2) is the determining factor. The phenyl group, regardless of its electronic nature, generally enhances the migratory aptitude of the adjacent carbon. However, the presence of electron-donating or electron-withdrawing substituents on the phenyl ring can further modulate this effect.

For this compound, the migration of the C4 carbon leads to the formation of 4-phenyl-dihydrofuran-2(3H)-one. The presence of an electron-donating group on the phenyl ring would be expected to further enhance the migratory aptitude of the benzylic carbon, potentially leading to faster reaction rates and higher yields. Conversely, an electron-withdrawing group might disfavor the migration of the benzylic carbon, although it is still generally preferred over the non-benzylic carbon.

For 2-arylcyclobutanones, the situation is more complex. The aryl group is directly attached to one of the migrating carbons. In this case, steric hindrance and the electronic nature of the aryl group will both play a significant role in determining the regiochemical outcome.

Ring Expansion Reactions

Ring expansion reactions of cyclobutanones provide a powerful method for the synthesis of larger ring systems, such as cyclopentanones and cyclohexanones.[2][9][10] These reactions can be promoted by various reagents, including diazomethane and trimethylsilyldiazomethane, or through radical-mediated processes.[2][11]

General Reaction Scheme:

Caption: General workflow for the one-carbon ring expansion of aryl cyclobutanones.

Discussion of Reactivity:

The success of ring expansion reactions often depends on the stability of the intermediate formed after the initial nucleophilic attack on the carbonyl group. The aryl substituent can influence this in several ways:

  • Electronic Effects: An electron-withdrawing group on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial addition of the nucleophile.

  • Steric Effects: In 2-arylcyclobutanones, the aryl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. This can lead to slower reaction rates or favor attack from the less hindered face, influencing the stereochemistry of the resulting cyclopentanone. 3-Arylcyclobutanones are generally less sterically hindered at the carbonyl group.

  • Rearrangement Control: In radical-mediated ring expansions, the aryl group can influence the stability of the radical intermediates, thereby directing the regioselectivity of the ring expansion.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for key reactions are provided below.

Protocol 1: Baeyer-Villiger Oxidation of this compound

This protocol is adapted from general procedures for Baeyer-Villiger oxidations.[6][7]

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-butyrolactone.

Protocol 2: Synthesis of this compound

This protocol is a modification of a procedure described by Ghosez and coworkers.[3]

Materials:

  • Styrene (4.0 eq)

  • N,N-dimethylacetamide (1.0 eq)

  • Trifluoromethanesulfonic anhydride (1.2 eq)

  • 2,6-Lutidine (1.2 eq)

  • 1,2-Dichloroethane

  • Water

Procedure:

  • To a solution of N,N-dimethylacetamide in 1,2-dichloroethane, add 2,6-lutidine.

  • Cool the mixture to -78 °C and add trifluoromethanesulfonic anhydride dropwise.

  • Stir the mixture for 10 minutes, then add styrene.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Add water and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Conclusion and Future Outlook

This compound serves as a foundational substrate for exploring the reactivity of aryl cyclobutanones. However, this guide highlights that the electronic nature and position of the aryl substituent are critical determinants of reaction outcomes. Electron-donating groups on the phenyl ring can be expected to accelerate reactions involving the formation of positive charge on the aromatic ring or adjacent carbons, such as in Baeyer-Villiger oxidation. Conversely, electron-withdrawing groups may favor reactions proceeding through anionic intermediates or increase the electrophilicity of the carbonyl carbon. Steric hindrance, particularly in 2-arylcyclobutanones, plays a crucial role in controlling the accessibility of the carbonyl group.

Future research in this area will likely focus on the development of stereoselective transformations of aryl cyclobutanones, leveraging the directing effects of the aryl group to control the formation of new stereocenters. Furthermore, the application of these building blocks in the synthesis of complex target molecules, particularly in the realm of drug discovery, will continue to drive innovation in this field. A thorough understanding of the comparative reactivity of different aryl cyclobutanones is essential for any researcher looking to exploit the synthetic potential of this versatile class of compounds.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological assessment. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1] 3-Phenylcyclobutanone, a versatile chiral building block in organic synthesis, is no exception. Its stereochemical purity is critical for the synthesis of enantiomerically pure downstream compounds.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for selecting the most suitable method for your research needs.

The Analytical Imperative: Why Method Selection Matters

The choice of analytical technique for determining enantiomeric excess is a critical decision that impacts accuracy, sensitivity, throughput, and resource allocation. A method that is well-suited for a high-throughput screening campaign may not be the optimal choice for the rigorous quality control of a final active pharmaceutical ingredient (API). This guide will equip you with the foundational knowledge to make an informed decision based on the specific requirements of your project.

Comparative Analysis of Key Techniques

The three principal methods for determining the enantiomeric excess of this compound are chiral HPLC, chiral GC, and NMR spectroscopy with chiral auxiliaries. Each technique operates on a different principle of enantiomeric discrimination and offers a unique set of advantages and limitations.

Technique Principle of Separation/Discrimination Key Advantages Potential Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Wide applicability, high resolution, robust and reproducible.Longer analysis times, higher solvent consumption.
Chiral GC Differential interaction of enantiomers with a chiral stationary phase (CSP) in the gas phase.[2][3]High efficiency and resolution, fast analysis times.Analyte must be volatile and thermally stable.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[4][5]Rapid analysis, provides structural information, non-destructive.Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for enantiomeric excess determination due to its versatility and robustness.[6] The separation is achieved by passing the analyte over a stationary phase that is itself chiral. The transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP) have different binding energies, leading to different retention times.

Causality of Method Development:

The selection of the chiral stationary phase is the most critical parameter. For a ketone like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point. These phases offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve a balance between resolution and analysis time.

Experimental Protocol: Chiral HPLC of this compound

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column.

    • Mobile Phase: HPLC-grade n-hexane and isopropanol.

    • Sample: A solution of this compound (approximately 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Adjust the ratio of n-hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times but may also reduce resolution.

    • Evaluate different alcohol modifiers (e.g., ethanol) which can alter the selectivity.

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve this compound in Mobile Phase (1 mg/mL) Screen Screen Chiral Columns (e.g., Polysaccharide-based) Prep->Screen Optimize Optimize Mobile Phase (Hexane/IPA ratio) Screen->Optimize FineTune Fine-tune Flow Rate and Temperature Optimize->FineTune Integrate Integrate Peak Areas FineTune->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers a high-efficiency, high-resolution alternative to HPLC.[2] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase with the analyte interacting with a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin derivatives are commonly used as chiral selectors in GC.[7]

Causality of Method Development:

The key to a successful chiral GC separation is selecting a CSP that provides sufficient enantioselectivity. For ketones, derivatized cyclodextrins, such as those with bulky substituents, often provide the necessary steric and electronic interactions to resolve the enantiomers. The temperature program is a critical parameter that is optimized to ensure good separation without excessive peak broadening.

Experimental Protocol: Chiral GC of this compound

  • Instrumentation and Materials:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral GC Column: A cyclodextrin-based column such as a Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm) or similar.

    • Carrier Gas: Helium or Hydrogen.

    • Sample: A dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane.

  • Chromatographic Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Injection: 1 µL, split ratio 50:1.

  • Method Optimization:

    • Adjust the temperature ramp rate. A slower ramp can improve resolution but will increase the analysis time.

    • Optimize the initial oven temperature to ensure good peak shape for early eluting peaks.

    • Vary the carrier gas flow rate to find the optimal balance of efficiency and analysis time.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers, as described for HPLC.

Workflow for Chiral GC Method Development

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve this compound in Volatile Solvent (1 mg/mL) Column Select Cyclodextrin-based Chiral GC Column Prep->Column Temp Optimize Oven Temperature Program Column->Temp Flow Adjust Carrier Gas Flow Rate Temp->Flow Integrate Integrate Peak Areas (FID) Flow->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[4] Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube. This is achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), to the sample. In the presence of the auxiliary, the enantiomers of this compound will experience different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum.[5]

Causality of Method Development:

The choice of chiral auxiliary is paramount. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often effective for ketones as they coordinate to the carbonyl oxygen. This coordination induces large chemical shift changes, often resolving previously overlapping signals. The stoichiometry of the analyte to the shift reagent is critical; too little reagent will result in poor resolution, while too much can lead to significant peak broadening.

Experimental Protocol: NMR Determination of Enantiomeric Excess

  • Instrumentation and Materials:

    • NMR spectrometer (300 MHz or higher).

    • High-quality NMR tubes.

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral Shift Reagent: Eu(hfc)₃ or a similar lanthanide-based reagent.

    • Sample: 5-10 mg of this compound.

  • Sample Preparation and Analysis:

    • Dissolve the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a small, known amount (e.g., 0.1 equivalents) of the chiral shift reagent to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

    • Observe the changes in the spectrum. Look for the splitting of a singlet or the appearance of new signals for one of the protons in the molecule. The protons adjacent to the carbonyl group are often the most affected.

    • Continue to add small increments of the shift reagent until baseline resolution of the signals for the two enantiomers is achieved.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess from the integration values:

      • ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Logical Relationship in NMR Enantiomeric Excess Determination

NMR_Logic Enantiomers Enantiomers in Achiral Solvent ChiralAux Addition of Chiral Shift Reagent Enantiomers->ChiralAux Diastereomeric Formation of Transient Diastereomeric Complexes ChiralAux->Diastereomeric Anisochronous Anisochronous Nuclei (Different Magnetic Environments) Diastereomeric->Anisochronous SplitSignals Resolved Signals in NMR Spectrum Anisochronous->SplitSignals Quantify Quantification via Integration SplitSignals->Quantify

Caption: Logical Steps in NMR Enantiomeric Discrimination.

Conclusion and Recommendations

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral HPLC is the recommended starting point for most laboratories due to its broad applicability and the wide availability of robust polysaccharide-based columns. It is particularly well-suited for routine analysis and quality control.

  • Chiral GC is an excellent alternative if high throughput is required and the sample matrix is relatively clean. Its speed and high resolution make it ideal for screening applications in catalyst development.

  • NMR Spectroscopy with chiral shift reagents is a powerful tool for rapid, non-destructive analysis, especially when only small amounts of sample are available or when structural confirmation is needed simultaneously.

Ultimately, the choice of method will depend on the specific goals of the analysis, the available instrumentation, and the required level of sensitivity and throughput. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and develop a suitable method for the accurate determination of the enantiomeric excess of this compound and other chiral molecules.

References

A Comparative Guide to the X-ray Crystallography of 3-Phenylcyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cyclobutane motif, particularly the 3-phenylcyclobutanone scaffold, represents a cornerstone for the development of novel therapeutics and functional materials. The rigid, puckered four-membered ring, coupled with the aromatic character of the phenyl group, imparts unique conformational constraints and stereochemical properties that are of profound interest in drug design and molecular engineering. Understanding the precise three-dimensional architecture of these molecules is paramount to elucidating their structure-activity relationships (SAR) and optimizing their desired properties. Single-crystal X-ray diffraction stands as the definitive technique for unambiguously determining these molecular structures in the solid state.

This guide provides a comprehensive comparison of the crystallographic analysis of this compound derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, from synthesis and crystallization to data analysis, offering field-proven insights for researchers seeking to leverage this powerful analytical tool.

The Strategic Importance of the this compound Core

The this compound framework is a privileged scaffold in organic synthesis and medicinal chemistry. The cyclobutane ring, with its inherent strain, offers a unique topographical presentation of substituents, influencing molecular recognition and binding affinity. The phenyl group provides a versatile handle for synthetic modification and can engage in crucial π-stacking interactions within biological targets or crystal lattices. Furthermore, the ketone functionality serves as a key reactive site for further chemical elaboration.

Synthesis of this compound Derivatives: Paving the Way for Crystallographic Analysis

The journey to a high-quality crystal structure begins with the synthesis of the target molecule. The choice of synthetic route can significantly impact the purity and, consequently, the crystallizability of the final compound. Common strategies for the synthesis of this compound derivatives include [2+2] cycloaddition reactions and photochemical methods. For instance, the reaction of phenylketene with an appropriate alkene can yield the desired cyclobutanone core. It is imperative to employ robust purification techniques, such as column chromatography and recrystallization, to obtain materials of the highest possible purity, a critical prerequisite for successful crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For this compound derivatives, a systematic approach to screening various crystallization conditions is essential.

Comparative Analysis of Crystallization Techniques

The selection of an appropriate crystallization method is dictated by the physicochemical properties of the specific derivative, such as its solubility and stability. Below is a comparison of commonly employed techniques:

Crystallization TechniquePrincipleAdvantagesDisadvantagesTypical Solvents for this compound Derivatives
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.Simple to set up; effective for a wide range of compounds.Can lead to the formation of multiple small crystals or amorphous precipitate if evaporation is too rapid.Dichloromethane, Chloroform, Ethyl Acetate, Acetone
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent (the precipitant).Precise control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/precipitant pairs.Inner vial: Dichloromethane, Toluene; Outer vial: Hexane, Pentane, Diethyl ether
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble.Useful for compounds that are sensitive to air or temperature changes.Can be technically challenging to set up without disturbing the interface.Lower layer: Dichloromethane, Chloroform; Upper layer: Hexane, Methanol

Expert Insight: For many this compound derivatives, which are often crystalline solids at room temperature, slow evaporation from a moderately volatile solvent like dichloromethane or ethyl acetate is a good starting point. If this fails, vapor diffusion offers a more controlled environment for crystal growth.

Experimental Protocol: Crystallization of a Representative this compound Derivative

This protocol outlines a general procedure for the crystallization of a hypothetical 3-(4-chlorophenyl)cyclobutanone derivative.

Materials:

  • Purified 3-(4-chlorophenyl)cyclobutanone

  • HPLC-grade solvents (e.g., dichloromethane, hexane)

  • Small glass vials (e.g., 2 mL)

  • Beakers

  • Parafilm or vial caps

Procedure (Slow Evaporation):

  • Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., 0.5 mL of dichloromethane) in a small, clean glass vial.

  • Ensure the compound is fully dissolved. If necessary, gently warm the solution.

  • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial over several days for the formation of single crystals.

X-ray Diffraction Analysis: From Data Collection to Structural Refinement

Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction analysis. This process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the atomic model.

The Workflow of Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization High Purity Sample Data_Collection Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Structural Analysis & Comparison Refinement->Analysis Final Structure

Caption: Experimental workflow for the crystallographic analysis of this compound derivatives.

Key Parameters in Data Collection and Refinement
ParameterDescriptionImportance
Crystal System & Space Group Describes the symmetry of the crystal lattice.Provides fundamental information about the arrangement of molecules in the crystal.
Unit Cell Dimensions The lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the basic repeating unit of the crystal.
Resolution A measure of the level of detail in the electron density map.Higher resolution data leads to a more accurate and detailed molecular structure.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower R-factors indicate a better fit of the model to the data.
Goodness-of-fit (GooF) A statistical measure of the quality of the refinement.A value close to 1.0 suggests a good refinement.

Structural Insights: Conformational Analysis of the Cyclobutane Ring

X-ray crystallography provides invaluable data on the conformation of the cyclobutane ring in this compound derivatives. The four-membered ring is not planar and typically adopts a puckered conformation to alleviate torsional strain. The degree of puckering and the orientation of the phenyl substituent (axial vs. equatorial) are influenced by the nature and position of other substituents on the ring.

For example, the introduction of a bulky substituent at the 2-position may favor a conformation where the phenyl group occupies an axial position to minimize steric hindrance. In contrast, a smaller substituent might allow the phenyl group to adopt the more sterically favorable equatorial position.

ring_puckering cluster_substituents Substituent Orientation Axial Axial Equatorial Equatorial C3 C3 C3->Axial Phenyl Group C3->Equatorial Phenyl Group

Caption: Conformational puckering of the cyclobutane ring and possible orientations of the 3-phenyl substituent.

Comparative Structural Analysis: The Influence of Phenyl Ring Substitution

The electronic nature and position of substituents on the phenyl ring can have a profound impact on the crystal packing of this compound derivatives. Electron-withdrawing groups, such as halogens, can influence intermolecular interactions, leading to different packing motifs compared to derivatives with electron-donating groups, like methoxy substituents.

For instance, the crystal structure of a 3-(4-chlorophenyl)cyclobutanone derivative might be stabilized by C-H···Cl hydrogen bonds, while a 3-(4-methoxyphenyl)cyclobutanone derivative could exhibit C-H···O interactions. These subtle differences in intermolecular forces can lead to significant variations in crystal packing and, consequently, the macroscopic properties of the material. A detailed comparison of the crystallographic data for a series of such derivatives can provide valuable insights into these structure-property relationships.

Conclusion: The Power of Precision in Molecular Design

X-ray crystallography of this compound derivatives is an indispensable tool for elucidating their precise three-dimensional structures. This guide has provided a framework for approaching the crystallographic analysis of these important compounds, from synthesis and crystallization to data interpretation. By understanding the interplay between molecular structure, intermolecular interactions, and crystal packing, researchers can make more informed decisions in the design and optimization of novel molecules with tailored properties for applications in drug discovery and materials science. The detailed structural information obtained from these studies provides the authoritative grounding necessary for advancing these fields.

A Comparative Guide to Catalytic Strategies for the Synthesis of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Strained Ketone

3-Phenylcyclobutanone is a valuable synthetic intermediate, serving as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the inherent ring strain of the four-membered carbocycle, which can be strategically released in a variety of ring-opening or rearrangement reactions.[1] Furthermore, the phenyl and ketone functionalities provide orthogonal handles for diverse chemical transformations. While its importance is well-recognized, the efficient and selective synthesis of this compound remains a topic of significant interest.

This guide provides a comparative analysis of prominent synthetic strategies for obtaining this compound. We will first detail a robust, widely-used stoichiometric method to establish a performance baseline. Subsequently, we will explore modern catalytic approaches, including Brønsted acid-catalyzed photocycloadditions and transition metal-mediated reactions, that offer potential advantages in efficiency, selectivity, and sustainability. Our analysis is grounded in mechanistic principles and supported by detailed experimental protocols to empower researchers in their synthetic endeavors.

Part 1: The Benchmark - A Stoichiometric Approach via [2+2] Cycloaddition

A well-established and reliable method for synthesizing this compound proceeds via a [2+2] cycloaddition between an activated keteneiminium salt and an olefin. The procedure developed by Ghosez and coworkers has become a standard for accessing this and related cyclobutanone structures.[2]

Mechanism and Rationale:

The reaction is initiated by the activation of a tertiary amide (e.g., N,N-dimethylacetamide) with a powerful electrophile like trifluoromethanesulfonic anhydride (Tf₂O). This generates a highly reactive Vilsmeier-type intermediate. In the presence of a non-nucleophilic base such as 2,6-lutidine, this intermediate eliminates triflic acid to form a keteneiminium salt. Styrene then acts as the olefin component, undergoing a concerted or stepwise [2+2] cycloaddition with the keteneiminium ion. The resulting cycloadduct is a strained iminium salt, which is subsequently hydrolyzed to afford the target this compound. The use of stoichiometric activating agents and bases is a hallmark of this methodology.

Workflow Diagram: Ghosez-Type Synthesis

Styrene Styrene Cycloaddition [2+2] Cycloaddition Styrene->Cycloaddition DMA N,N-Dimethylacetamide Keteneiminium Keteneiminium Intermediate (In Situ) DMA->Keteneiminium Tf2O Tf₂O / 2,6-Lutidine Tf2O->Keteneiminium Keteneiminium->Cycloaddition Cycloadduct Cyclic Iminium Salt Cycloaddition->Cycloadduct Hydrolysis Aqueous Workup (Hydrolysis) Cycloadduct->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the stoichiometric synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Ghosez Method)[2]
  • Apparatus Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,2-dichloroethane (480 mL).

  • Reagent Addition: To the solvent, add styrene (50.0 g, 480 mmol), N,N-dimethylacetamide (10.5 g, 120 mmol), and 2,6-lutidine (15.4 g, 144 mmol).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (40.6 g, 144 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Hydrolysis: Cool the mixture to 0 °C and slowly add water (64 mL). Stir vigorously for 1 hour.

  • Workup: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: n-pentane:EtOAc 95:5 to 90:10) to yield this compound.

Part 2: Catalytic Strategies for Cyclobutane Ring Formation

While reliable, the stoichiometric Ghosez method generates significant amounts of waste. Modern synthetic chemistry prioritizes catalytic approaches that are more atom-economical and offer pathways to enantioselective synthesis. Below, we compare two promising catalytic strategies applicable to this compound synthesis.

Strategy A: Chiral Brønsted Acid-Catalyzed [2+2] Photocycloaddition

The direct [2+2] photocycloaddition of an enone with an alkene is a powerful method for constructing cyclobutane rings. However, controlling the regio-, diastereo-, and enantioselectivity is a formidable challenge.[3] Recent advances have shown that chiral Brønsted acids, such as BINOL-derived phosphoric acids (CPAs), can act as catalysts to address these selectivity issues.[3]

Mechanism and Rationale:

This strategy relies on "chromophore activation." A suitable prochiral precursor, such as 3-phenyl-2-en-1-one, can be protonated by the chiral phosphoric acid catalyst. This protonation not only activates the enone for cycloaddition but also creates a chiral, catalyst-bound substrate. Importantly, this protonated complex often exhibits a bathochromic shift (a shift to a longer wavelength) in its UV-Vis absorption spectrum. This allows for selective irradiation of the catalyst-bound substrate at a wavelength where the unbound substrate does not absorb, minimizing background uncatalyzed reactions. The chiral environment provided by the catalyst then directs the stereochemical outcome of the cycloaddition with a suitable alkene partner (e.g., ethylene or a vinyl ether), leading to an enantioenriched cyclobutane product.

Catalytic Cycle: Brønsted Acid-Catalyzed Photocycloaddition

Catalyst Chiral Phosphoric Acid (CPA) Complex CPA-Substrate Complex (Red-Shifted) Catalyst->Complex + Substrate Prochiral Enone (e.g., Phenyl Vinyl Ketone) Substrate->Complex Irradiation Irradiation (hν) Selective Excitation Complex->Irradiation ExcitedComplex Excited State Complex Irradiation->ExcitedComplex Cycloaddition [2+2] Cycloaddition ExcitedComplex->Cycloaddition Alkene Alkene Alkene->Cycloaddition + ProductComplex CPA-Product Complex Cycloaddition->ProductComplex ProductComplex->Catalyst Release Product Enantioenriched This compound ProductComplex->Product

Caption: Catalytic cycle for enantioselective [2+2] photocycloaddition.

Strategy B: Transition Metal-Catalyzed Annulations

Transition metals, particularly rhodium and cobalt, are adept at catalyzing reactions that form cyclic structures. For cyclobutanone synthesis, a pertinent strategy involves the catalytic reaction of diazo compounds. For instance, a Co(II)-based metalloradical catalyst can facilitate an asymmetric 1,4-C-H alkylation of a diazoketone to construct the cyclobutanone ring.[4] Similarly, Rh(II) catalysts are known to promote the formal [3+2] annulation of alkynes tethered to a diazo group, which proceeds through a key 4-exo-dig carbocyclization to yield fused cyclobutanones.[5]

Mechanism and Rationale:

In a typical Rh(II)-catalyzed process, the diazo compound first reacts with the Rh₂(OAc)₄ catalyst to generate a rhodium carbene intermediate. This highly reactive species can then undergo an intramolecular cyclization with a suitably positioned alkyne. The regioselectivity of this cyclization (e.g., 4-exo-dig vs. 5-endo-dig) is critical and can be controlled by the catalyst and substrate structure, ultimately leading to the desired cyclobutanone skeleton.[5] This approach offers a non-photochemical, catalytic route to highly functionalized cyclobutanones.

Part 3: Performance Comparison and Experimental Considerations

The choice of synthetic strategy depends on factors such as desired scale, enantioselectivity requirements, and available equipment. The table below summarizes the key features of the discussed methods.

FeatureStoichiometric Ghosez MethodCatalytic PhotocycloadditionCatalytic Annulation (Rh/Co)
Catalyst None (Stoichiometric Reagents)Chiral Brønsted Acid (e.g., CPA)Rh₂(OAc)₄, Co(II)-Porphyrin, etc.
Key Precursors Styrene, Tertiary AmidePhenyl-substituted Enone, AlkeneDiazo-functionalized Precursor
Yield Generally Good to Excellent[2]Moderate to Good[3]Moderate to Excellent[4][5]
Enantioselectivity Not Applicable (produces racemate)Potentially High (>90% ee)[3]Potentially High (>90% ee)[4]
Key Advantages High reliability, Scalable, Well-documentedHigh atom economy, EnantioselectiveMild conditions, High functional group tolerance
Key Challenges Large amount of waste, Harsh reagentsRequires specialized photoreactor, Potential for side reactionsSynthesis of complex diazo precursors
Proposed Experimental Protocol: Catalytic Enantioselective [2+2] Photocycloaddition

This protocol is a representative adaptation based on published principles for related substrates.[3]

  • Catalyst & Substrate Preparation: In a quartz reaction tube, dissolve the chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%) and 1-phenyl-2-propen-1-one (1.0 equiv) in a non-polar solvent (e.g., toluene, 0.1 M) that has been sparged with nitrogen.

  • Reaction Setup: Seal the tube and cool the solution to 0 °C. Introduce ethylene gas via a balloon or by bubbling through the solution for 10 minutes.

  • Irradiation: Place the reaction vessel at a fixed distance from a suitable light source (e.g., a 427 nm LED lamp). Irradiate the stirred solution while maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched this compound. The enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of this compound can be approached through various effective strategies. The stoichiometric Ghosez method remains a highly reliable and scalable option for producing racemic material. However, for asymmetric synthesis and improved atom economy, catalytic methods are superior. Chiral Brønsted acid-catalyzed photocycloadditions represent a state-of-the-art approach to access enantioenriched cyclobutanes, provided the necessary photochemical equipment is available. Concurrently, transition metal-catalyzed annulations offer a powerful alternative, with ongoing research likely to broaden their substrate scope and applicability to targets like this compound. Future developments will likely focus on discovering more robust and versatile catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the accessibility of this important synthetic building block.

References

A Researcher's Guide to Validating the Structure of 3-Phenylcyclobutanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural integrity of reaction products is paramount. This guide provides an in-depth technical comparison of the structural validation of products derived from three common reactions of 3-phenylcyclobutanone: the Baeyer-Villiger oxidation, the Robinson annulation, and Grignard reactions. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and outlines self-validating systems for robust structural elucidation.

Introduction: The Versatile this compound Scaffold

This compound is a valuable building block in organic synthesis due to the inherent ring strain of the cyclobutane ring and the electronic influence of the phenyl group.[1] These features allow for a variety of chemical transformations, leading to diverse molecular architectures. However, the same reactivity that makes this ketone a versatile starting material can also lead to unexpected rearrangements or side products. Therefore, rigorous structural validation of the resulting products is a critical step in any synthetic workflow. This guide will explore the expected outcomes and detailed analytical methodologies for confirming the structures of products from three key transformations.

I. Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[2][3] The reaction is highly regioselective, with the migratory aptitude of adjacent carbon atoms dictating the site of oxygen insertion.

Reaction Mechanism and Expected Products

The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of a peroxy acid on the protonated carbonyl carbon.[2][4] The subsequent migration of one of the adjacent carbon atoms to the oxygen of the peroxy group is the rate-determining step. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

For this compound, there are two possible migration pathways, leading to two potential lactone products: 4-phenyl-dihydrofuran-2(3H)-one (a γ-lactone) and 5-phenyl-tetrahydro-pyran-2-one (a δ-lactone). Based on the established migratory aptitude, the secondary alkyl group (part of the cyclobutane ring) is expected to migrate in preference to the primary alkyl group, leading predominantly to the formation of the δ-lactone. However, the formation of the γ-lactone as a minor product or under specific catalytic conditions cannot be entirely ruled out.[5]

Baeyer_Villiger_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products This compound This compound Peroxy Acid (e.g., m-CPBA) Peroxy Acid (e.g., m-CPBA) Product_A 5-Phenyl-tetrahydro-pyran-2-one (δ-lactone) (Major Product) Peroxy Acid (e.g., m-CPBA)->Product_A Baeyer-Villiger Oxidation Product_B 4-Phenyl-dihydrofuran-2(3H)-one (γ-lactone) (Minor Product) Peroxy Acid (e.g., m-CPBA)->Product_B

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a representative procedure for the Baeyer-Villiger oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware for workup and purification.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the lactone product(s).

Structural Validation of Lactone Products

A combination of spectroscopic techniques is essential for the unambiguous identification of the lactone products.

Spectroscopic Technique 5-Phenyl-tetrahydro-pyran-2-one (δ-lactone) 4-Phenyl-dihydrofuran-2(3H)-one (γ-lactone)
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm). Benzylic proton (methine) shifted downfield (~5.4 ppm). Protons on the carbon adjacent to the carbonyl and the oxygen will show characteristic multiplets and coupling patterns.Phenyl protons (multiplet, ~7.2-7.4 ppm). Benzylic proton (methine) will be present. Protons on the five-membered ring will exhibit distinct chemical shifts and coupling constants compared to the δ-lactone.
¹³C NMR Carbonyl carbon (~170-175 ppm). Phenyl carbons in the aromatic region. The carbon bearing the phenyl group will be a methine carbon.Carbonyl carbon (~175-180 ppm). Phenyl carbons in the aromatic region. The carbon bearing the phenyl group will be a methine carbon.
IR Spectroscopy Strong carbonyl (C=O) stretch for a six-membered lactone (~1735-1750 cm⁻¹). C-O stretching bands.Strong carbonyl (C=O) stretch for a five-membered lactone, typically at a higher frequency than the δ-lactone (~1760-1780 cm⁻¹). C-O stretching bands.
Mass Spectrometry Molecular ion peak corresponding to the formula C₁₀H₁₀O₂. Fragmentation pattern will be characteristic of the δ-lactone structure.Molecular ion peak corresponding to the formula C₁₀H₁₀O₂. Fragmentation pattern will differ from the δ-lactone due to the different ring size.

II. Robinson Annulation: Formation of a Bicyclic Enone

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[6][7] When this compound is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), a bicyclic enone is formed.

Reaction Mechanism and Expected Product

The reaction is typically base-catalyzed. The base abstracts an α-proton from this compound to form an enolate, which then acts as a nucleophile in a Michael addition to MVK.[8] The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final α,β-unsaturated ketone product, 7a-phenyl-octahydro-1H-inden-5-one.

Robinson_Annulation cluster_start Starting Materials cluster_reagents Reagents cluster_product Product This compound This compound Base (e.g., NaOEt) Base (e.g., NaOEt) MVK Methyl Vinyl Ketone Product_C 7a-Phenyl-octahydro-1H-inden-5-one Base (e.g., NaOEt)->Product_C Robinson Annulation

Caption: Robinson annulation of this compound with MVK.

Experimental Protocol: Robinson Annulation

The following is a general procedure for the Robinson annulation of this compound with methyl vinyl ketone.

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol, absolute

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reflux, extraction, and purification.

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add this compound (1.0 eq) to the cooled ethoxide solution.

  • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute aqueous HCl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the bicyclic enone.

Structural Validation of the Bicyclic Enone

The structure of the Robinson annulation product can be confirmed by the following spectroscopic methods.

Spectroscopic Technique 7a-Phenyl-octahydro-1H-inden-5-one
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm). A vinylic proton in the α,β-unsaturated ketone system (~5.8-6.0 ppm). Several aliphatic protons of the fused ring system with complex splitting patterns.
¹³C NMR Carbonyl carbon of the enone (~199 ppm). Two olefinic carbons (~125 ppm and ~160-170 ppm). Phenyl carbons. Multiple aliphatic carbon signals.
IR Spectroscopy Strong C=O stretch for a conjugated ketone (~1660-1680 cm⁻¹). C=C stretch (~1600-1620 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the formula C₁₄H₁₄O.

III. Grignard Reaction: Formation of a Tertiary Alcohol

The reaction of a Grignard reagent with a ketone is a fundamental carbon-carbon bond-forming reaction that yields a tertiary alcohol upon acidic workup.[9] The addition of a methylmagnesium halide to this compound is expected to produce 1-methyl-3-phenylcyclobutanol.

Reaction Mechanism and Expected Product

The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the cyclobutanone.[10] This addition breaks the π-bond of the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent protonation of the alkoxide with a weak acid in the workup step yields the tertiary alcohol.

Grignard_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product This compound This compound Grignard 1. MeMgBr 2. H₃O⁺ (workup) This compound->Grignard Grignard Addition Product_D 1-Methyl-3-phenylcyclobutanol

Caption: Grignard reaction of this compound.

Experimental Protocol: Grignard Reaction

This protocol outlines a general procedure for the reaction of this compound with methylmagnesium bromide. Note: Grignard reactions are highly sensitive to moisture and must be carried out under anhydrous conditions using dried glassware and anhydrous solvents.

Materials:

  • This compound

  • Methylmagnesium bromide solution in diethyl ether or THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard inert atmosphere glassware (e.g., Schlenk line or glovebox), syringes, and cannulas.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Slowly add the methylmagnesium bromide solution (1.1 eq) via syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography on silica gel if necessary.

Structural Validation of the Tertiary Alcohol

The structure of 1-methyl-3-phenylcyclobutanol can be confirmed using the following spectroscopic methods.

Spectroscopic Technique 1-Methyl-3-phenylcyclobutanol
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm). A singlet for the newly introduced methyl group. A broad singlet for the hydroxyl proton (this peak may be exchangeable with D₂O). Complex multiplets for the cyclobutane ring protons.
¹³C NMR Phenyl carbons. A quaternary carbon signal for the carbon bearing the hydroxyl and methyl groups. A methyl carbon signal. Multiple aliphatic carbon signals for the cyclobutane ring.
IR Spectroscopy A broad O-H stretching band in the region of 3200-3600 cm⁻¹. Absence of the strong carbonyl (C=O) peak from the starting material.
Mass Spectrometry Molecular ion peak corresponding to the formula C₁₁H₁₄O. A prominent peak corresponding to the loss of a water molecule (M-18).

Conclusion

The structural validation of reaction products from this compound requires a multi-faceted analytical approach. By understanding the underlying reaction mechanisms, researchers can predict the likely products and select the most appropriate spectroscopic techniques for their confirmation. The distinct spectroscopic signatures of lactones, enones, and alcohols, as detailed in this guide, provide a robust framework for the unambiguous characterization of these valuable synthetic intermediates. Careful execution of the provided experimental protocols, coupled with meticulous spectroscopic analysis, will ensure the integrity of the synthesized compounds and the reliability of subsequent research endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. For novel and specialized compounds such as 3-Phenylcyclobutanone, a gap in readily available, specific disposal protocols can present significant challenges. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This informs every aspect of its handling, from personal protective equipment (PPE) selection to the final disposition of the waste.

According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed, based on a significant percentage of notifications.[2]

These classifications necessitate stringent adherence to safety protocols to minimize exposure risks.

Quantitative Data Summary
PropertyValueSource
CAS Number 52784-31-3[3][4][5]
Molecular Formula C₁₀H₁₀O[3][4]
Molecular Weight 146.19 g/mol [2][3]
Appearance Solid[3]
Flash Point 105.8°C[1]
GHS Hazard Statements H315, H319, H335, H302 (potential)[1][2]

Pre-Disposal Handling and Storage: A Foundation of Safety

The safe disposal of this compound begins with meticulous handling and storage practices from the moment it is deemed waste.

Personal Protective Equipment (PPE)

When handling this compound, including for disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, additional protective clothing may be necessary.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][6]

Waste Segregation and Containerization

Proper segregation and containerization are crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. Glass or polyethylene containers are generally suitable.[6] The container must be in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound". Include the approximate concentration and any other components if it is a mixture.

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. It should be kept away from strong oxidizing agents.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and general traffic.

Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal facility.

Step 1: Waste Characterization and EPA Waste Code Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).

  • Listed Wastes: this compound is not explicitly listed as an F-series (non-specific source wastes) or K-series (source-specific wastes) hazardous waste. While it is a ketone, it does not fall under the common solvent waste codes like F003 or F005 unless it is part of a spent solvent mixture from a specific process.[8]

  • Characteristic Wastes:

    • Ignitability (D001): A liquid waste is considered ignitable if it has a flash point below 60°C (140°F).[9] Since the flash point of this compound is 105.8°C, it does not meet the criteria for an ignitable hazardous waste in its pure form.

    • Toxicity (D-Series): The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data for this compound, it is prudent to handle it as potentially toxic based on its GHS classification of being harmful if swallowed.

Given its hazard profile, it is best practice to manage this compound as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste code assignment.

Step 2: On-Site Management and Collection
  • Accumulation: Collect the waste this compound in the properly labeled container in your satellite accumulation area. Do not exceed the accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) set by the EPA and your institution.

  • Request for Pickup: Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or their designated hazardous waste contractor.

  • Documentation: Complete all necessary hazardous waste manifest paperwork provided by your EHS department. This is a legal requirement for tracking the waste from "cradle to grave."

Step 3: Off-Site Disposal Method

The most common and environmentally sound disposal method for organic chemical waste like this compound is incineration .

  • High-Temperature Incineration: Hazardous waste incinerators operate at temperatures high enough to destroy the organic molecule, converting it primarily to carbon dioxide and water.[7] This process is highly effective for the complete destruction of the compound.

  • Regulatory Compliance: The incineration facility must be fully permitted by the EPA and relevant state and local authorities to handle hazardous chemical waste.

Note on Chemical Neutralization: While some simple organic compounds can be chemically neutralized in the lab, this is not recommended for this compound. The byproducts of such a reaction are unknown and could be more hazardous than the original compound. Furthermore, on-site treatment of hazardous waste requires specific permits.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Satellite Accumulation Area segregate->storage spill Is it a spill? storage->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes, Small large_spill Large Spill: Contact EHS Immediately spill->large_spill Yes, Large pickup Request Waste Pickup from EHS spill->pickup No collect Collect Absorbed Material into Waste Container small_spill->collect collect->storage manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport by Licensed Hazardous Waste Contractor manifest->transport end Dispose via High-Temperature Incineration transport->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a comprehensive understanding of its hazards, adherence to strict handling protocols, and compliance with regulatory requirements. By following the detailed steps outlined in this guide, researchers, scientists, and drug development professionals can ensure that this chemical waste is managed in a manner that is safe for both individuals and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure alignment with local policies and regulations.

References

Personal protective equipment for handling 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Phenylcyclobutanone

As a Senior Application Scientist, my priority is to empower you, our valued research partners, to achieve your scientific goals without compromising safety. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a versatile building block in organic synthesis.[1] However, its utility is matched by a specific hazard profile that dictates our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These classifications are not abstract warnings; they are the data points that inform our entire safety strategy. Direct contact with the skin can lead to irritation, while eye exposure can cause significant discomfort or damage.[3] As it is a solid at room temperature, there is a risk of generating dust or aerosols during handling, which can irritate the respiratory system upon inhalation.[1][4] Therefore, our PPE strategy is designed to create a complete barrier against these specific routes of exposure.

The Last Line of Defense: Engineering Controls First

Before we even discuss PPE, it's crucial to implement proper engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[2][5] This minimizes the concentration of airborne dust or vapors, directly addressing the respiratory irritation hazard (H335).

  • Administrative Controls: Adhere to standard safe laboratory practices. Wash hands thoroughly after handling,[2] and ensure a clear and uncluttered workspace to minimize spill risks. Do not eat, drink, or smoke in areas where chemicals are handled.

Core PPE Requirements for this compound

Eye and Face Protection: Shielding from Serious Irritation

The Why: The H319 classification—"Causes serious eye irritation"—is an explicit directive to protect your vision.[3] Any accidental splash or transfer of solid particles to the eyes could lead to significant injury.

The What:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all tasks, including simple weighing.

  • Best Practice (Recommended): For procedures involving larger quantities, heating, or potential for splashing (e.g., dissolving the solid, reaction workups), chemical splash goggles are required. They form a complete seal around the eyes, offering superior protection.

  • Face Shield: When handling significant quantities where the risk of a splash to the entire face is present, a face shield should be worn in addition to chemical splash goggles.

Hand Protection: Preventing Skin Irritation

The Why: With a H315 classification ("Causes skin irritation"), direct skin contact must be avoided.[2] As a ketone, this compound requires specific glove materials for adequate protection. Standard nitrile gloves may not offer sufficient resistance for prolonged contact.

The What:

  • Recommended Gloves:

    • Butyl Rubber Gloves: These gloves provide excellent chemical resistance against ketones and esters.[6][7] They are a robust choice for handling this compound.

    • Polyvinyl Alcohol (PVA) Gloves: PVA gloves are specifically designed to offer exceptional protection against aggressive solvents and ketones.[8][9][10] Note: PVA gloves should not be used with water-based solutions, as water will degrade the material.[8]

  • Glove Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Practice the "double-gloving" technique for added security during complex or lengthy procedures.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately in the designated hazardous waste container.

    • Never wear contaminated gloves outside of the immediate work area.

Body Protection: Your Primary Barrier

The Why: To prevent incidental contact with skin on the arms and body, protective clothing is essential. This directly supports the H315 hazard mitigation.[2][5]

The What:

  • Laboratory Coat: A clean, flame-resistant lab coat, buttoned completely, is the minimum requirement.

  • Chemical-Resistant Apron: For tasks involving larger volumes or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: For When Engineering Controls Are Insufficient

The Why: The H335 classification ("May cause respiratory irritation") is primarily addressed by using a fume hood.[2][3] However, in the rare event that a fume hood is not available or during a large spill cleanup, respiratory protection is necessary.

The What:

  • Primary Control: Always handle solid this compound in a fume hood to prevent inhalation of dust.

  • Secondary Control: If a fume hood is not feasible, a NIOSH-approved respirator is required. For this solid compound, a filtering facepiece respirator (such as an N95) may be sufficient for low-level dust exposure.[4] For higher concentrations or when it is in solution, a half-mask or full-face respirator with organic vapor cartridges is recommended. All respirator use must be done under a formal respiratory protection program that includes fit testing and training.

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (in fume hood) Safety glasses with side shieldsButyl or PVA glovesLab coatNot required (handled in hood)
Preparing Solutions / Running Reactions Chemical splash gogglesButyl or PVA glovesLab coatNot required (handled in hood)
Large-Scale Work or Splash Hazard Goggles and Face ShieldDouble-gloved (Butyl or PVA)Lab coat and chemical-resistant apronNot required (handled in hood)
Spill Cleanup (outside of hood) Chemical splash gogglesButyl or PVA glovesLab coat and chemical-resistant apronNIOSH-approved respirator

Procedural Workflow and Disposal

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on your eye and face protection (goggles/face shield).

    • If required, put on your respirator. Perform a seal check.

    • Wash and dry hands thoroughly.

    • Put on your inner gloves (if double-gloving), followed by your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves first, peeling them away from your body without touching the outside.

    • Remove your lab coat and apron, turning it inside out as you remove it.

    • Remove inner gloves.

    • Remove your face shield and goggles.

    • Remove your respirator last.

    • Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound, including gloves and wipes, must be considered hazardous waste.[2]

  • Immediate Disposal: Place contaminated gloves and other disposable items directly into a designated, clearly labeled hazardous waste container. Do not place them in regular trash receptacles.

  • Container Management: Keep the hazardous waste container closed when not in use. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[11][12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start cluster_controls cluster_ppe_selection cluster_respiratory cluster_end start Start: Task with This compound engineering_control Is the task performed in a certified chemical fume hood? start->engineering_control splash_risk Is there a significant risk of splashing? engineering_control->splash_risk Yes no_hood Respiratory Hazard Present! Work must be reassessed. If unavoidable, use NIOSH- approved respirator under a formal program. engineering_control->no_hood No base_ppe Required PPE: - Lab Coat - Safety Glasses (side shields) - Butyl or PVA Gloves splash_risk->base_ppe No enhanced_ppe Upgrade Eye Protection: - Chemical Splash Goggles - Consider Face Shield splash_risk->enhanced_ppe Yes end_ppe Final PPE Ensemble Determined base_ppe->end_ppe enhanced_ppe->end_ppe no_hood->end_ppe

Caption: PPE selection workflow for this compound.

References

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